Amaranthin
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H34N2O19 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChI Key |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Synonyms |
amaranthin betacyanin amaranthin pigment |
Origin of Product |
United States |
Foundational & Exploratory
Amaranthin Lectin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, has garnered significant interest in the scientific community due to its specific recognition of the T-antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen.[1][2][3] This unique binding property makes this compound a valuable tool in cancer research, diagnostics, and potentially as a therapeutic agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biochemical properties.
Discovery and Biological Source
This compound was first isolated and characterized from the seeds of Amaranthus caudatus, commonly known as tassel flower.[1][3] It is important to note that the lectin is primarily found in the seeds and not in the stems or leaves of the plant.[4] While A. caudatus is the primary source, related lectins with similar properties have also been identified in other Amaranthus species, such as Amaranthus leucocarpus and Amaranthus hypochondriacus.[5][6]
Biochemical and Physicochemical Properties
This compound is a dimeric glycoprotein with a native molecular weight of approximately 54-63 kDa.[1][7][8] It is a homodimer, composed of two identical subunits, each with a molecular weight in the range of 33-36 kDa.[1][7][8] The lectin does not appear to require metal ions for its activity.[1][8]
Quantitative Data Summary
| Property | Value | References |
| Native Molecular Weight (Gel Filtration) | 54,000 Da | [1][8] |
| Native Molecular Weight (Equilibrium Sedimentation) | 62,900 Da | [7] |
| Native Molecular Weight (Low-Angle Laser Light Scattering) | 61,400 Da | [7] |
| Subunit Molecular Weight (SDS-PAGE) | 33,000 - 36,000 Da | [1][7][8] |
| Structure | Homodimer | [1][7] |
| Carbohydrate Binding Specificity | T-antigen (Galβ1-3GalNAc) | [1][3][7] |
| Binding Stoichiometry | One T-disaccharide binding site per subunit | [7] |
| Association Constant (Ka) for T-disaccharide | 3.6 x 10⁵ M⁻¹ | [7] |
| Optimal pH for Precipitation | 5.0 | [1][8] |
| Metal Ion Requirement | None | [1][8] |
Experimental Protocols
I. Isolation and Purification of this compound Lectin
The purification of this compound from Amaranthus caudatus seeds is typically achieved through a two-step chromatographic process: ion-exchange chromatography followed by affinity chromatography.[1][3][9]
-
Seed Grinding: Grind dried Amaranthus caudatus seeds into a fine powder using a coffee grinder or a similar mill.
-
Extraction: Suspend the seed powder in a suitable extraction buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 1 mM EDTA) at a ratio of 1:10 (w/v).
-
Stirring: Stir the suspension overnight at 4°C.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.
-
Filtration: Filter the supernatant through cheesecloth or glass wool to remove any remaining debris. The resulting clear supernatant is the crude extract.
This step serves to fractionate the proteins in the crude extract based on their net charge.
-
Column Preparation: Pack a column with DEAE-cellulose resin and equilibrate it with the extraction buffer until the pH and conductivity of the eluate match that of the buffer.
-
Sample Loading: Apply the crude extract to the equilibrated DEAE-cellulose column.
-
Washing: Wash the column with several volumes of the extraction buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the extraction buffer.
-
Fraction Collection: Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
-
Activity Assay: Assay each fraction for hemagglutinating activity (see Protocol II) to identify the fractions containing the lectin.
-
Pooling: Pool the active fractions.
This step utilizes the specific binding of this compound to the T-antigen to achieve high purity.
-
Column Preparation: Pack a column with Synsorb-T beads (which have a synthetic T-antigen analog immobilized on the matrix) and equilibrate it with the extraction buffer.
-
Sample Loading: Apply the pooled active fractions from the DEAE-cellulose chromatography step to the affinity column.
-
Washing: Wash the column extensively with the extraction buffer to remove any non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound lectin by applying a solution of a competing sugar, such as 0.1 M galactose or, more specifically, a solution of the T-disaccharide (Galβ1-3GalNAc) in the extraction buffer. Alternatively, elution can be achieved by changing the pH.
-
Fraction Collection: Collect the eluted fractions.
-
Purity Analysis: Assess the purity of the eluted lectin by SDS-PAGE (see Protocol III). The purified this compound should appear as a single band.
-
Dialysis: Dialyze the purified lectin solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the eluting sugar and store at -20°C.
II. Hemagglutination Assay
This assay is used to determine the biological activity of the lectin by observing its ability to agglutinate red blood cells (RBCs).
-
RBC Preparation:
-
Obtain fresh red blood cells (e.g., human or rabbit).
-
Wash the RBCs three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 1,000 x g for 5 minutes and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Serial Dilution of Lectin:
-
In a 96-well U-bottom microtiter plate, add 50 µL of PBS to all wells except the first column.
-
Add 100 µL of the lectin sample to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Observation:
-
Positive hemagglutination is indicated by the formation of a uniform mat of agglutinated RBCs covering the bottom of the well.
-
A negative result is indicated by the formation of a tight button of sedimented RBCs at the bottom of the well.
-
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of the lectin that shows complete hemagglutination.
III. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to determine the subunit molecular weight and assess the purity of the lectin.
-
Sample Preparation:
-
Mix the purified lectin sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the sample at 95-100°C for 5 minutes to denature the protein.
-
-
Gel Preparation: Prepare a polyacrylamide gel with a desired acrylamide concentration (e.g., 12%) for resolving proteins in the 30-40 kDa range.
-
Electrophoresis:
-
Load the denatured protein sample and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis apparatus containing running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for a few hours.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
-
Analysis: Determine the molecular weight of the this compound subunit by comparing its migration distance to that of the proteins in the molecular weight marker.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound lectin.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the specific signaling pathways induced by this compound are not fully elucidated, based on the known effects of amaranth lectins and other plant lectins on cancer cells, a plausible pathway leading to apoptosis can be proposed.[10][11] Many plant lectins are known to induce apoptosis through the mitochondrial pathway.[4][12][13]
Caption: A proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
This compound lectin represents a significant tool for researchers in the fields of glycobiology and oncology. Its specific affinity for the tumor-associated T-antigen provides a basis for its use in a variety of applications, from a histochemical probe for detecting cellular proliferation and malignant transformation to a potential candidate for targeted drug delivery.[13][14] The detailed protocols and data presented in this guide offer a comprehensive resource for scientists seeking to isolate, characterize, and utilize this important lectin in their research endeavors. Further investigation into the precise molecular mechanisms and signaling pathways activated by this compound will undoubtedly open new avenues for its application in diagnostics and therapeutics.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lectins with Potential for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound lectin binding in the rat colon: response to dietary manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Amaranthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin is a lectin found in the seeds of Amaranthus caudatus. It has garnered significant interest within the scientific community due to its specific binding affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen. This specificity makes this compound a valuable tool in cancer research and diagnostics. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential role in cell signaling pathways.
It is important to distinguish the this compound lectin from other compounds that share the same name, such as the betacyanin pigment also found in Amaranthus species, and the 11S globulin storage protein, which is sometimes referred to as this compound. This guide will focus exclusively on the T-antigen-binding lectin.
Core Biochemical Properties
This compound is a homodimeric protein with a native molecular weight ranging from 54 to 63 kDa. Each subunit has a molecular weight of approximately 33-36 kDa. The subunits are not linked by disulfide bonds. While most studies indicate that this compound is not a glycoprotein, at least one report suggests the presence of a small amount of carbohydrate content.
Binding Specificity and Affinity
The most defining characteristic of this compound is its high specificity for the T-disaccharide, Galactose β1,3 N-acetylgalactosamine (Galβ1,3GalNAc). It also recognizes the cryptic T-antigen. The interaction is highly specific, with the α-anomeric linkage of the disaccharide being crucial for binding. This compound does not require metal ions for its activity.
The binding affinity of this compound for the T-disaccharide has been determined, with a reported association constant (Ka) of 3.6 x 10⁵ M⁻¹. Each subunit of the this compound dimer possesses one binding site for the T-disaccharide.
Data Presentation
Table 1: Molecular Properties of this compound Lectin
| Property | Value | References |
| Source | Amaranthus caudatus seeds | |
| Native Molecular Weight | 54,000 - 62,900 Da | |
| Subunit Molecular Weight | 33,000 - 36,000 Da | |
| Quaternary Structure | Homodimer | |
| Glycosylation | Generally considered non-glycosylated | |
| Metal Ion Requirement | None |
Table 2: Binding Characteristics of this compound Lectin
| Ligand | Association Constant (Ka) | References |
| T-disaccharide (Galβ1,3GalNAc) | 3.6 x 10⁵ M⁻¹ | |
| Binding Stoichiometry | 1 binding site per subunit |
Experimental Protocols
The following are detailed methodologies for key experiments used in the purification and characterization of this compound.
Purification of this compound by Affinity Chromatography
This protocol describes the purification of this compound from Amaranthus caudatus seeds using affinity chromatography, a method that leverages the lectin's specific binding to the T-antigen.
Materials:
-
Amaranthus caudatus seeds
-
Phosphate-buffered saline (PBS), pH 7.2
-
DEAE-cellulose
-
Affinity matrix: Synsorb-T beads (Galβ1,3GalNAcα-O-R-Synsorb) or a fetuin-agarose column
-
Elution buffer: 0.1 M glycine-HCl, pH 3.0 or a high concentration of a competitive sugar like GalNAc (though less effective)
-
Neutralizing buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge and tubes
-
Chromatography columns
Procedure:
-
Crude Extract Preparation:
-
Grind Amaranthus caudatus seeds to a fine powder.
-
Extract the powder with PBS at 4°C with stirring for several hours or overnight.
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant, which is the crude extract.
-
-
DEAE-Cellulose Chromatography (Optional pre-purification step):
-
Equilibrate a DEAE-cellulose column with PBS.
-
Load the crude extract onto the column.
-
Wash the column with several volumes of PBS to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in PBS.
-
Collect fractions and assay for hemagglutinating activity to identify fractions containing this compound.
-
Pool the active fractions and dialyze against PBS.
-
-
Affinity Chromatography:
-
Equilibrate the affinity column (Synsorb-T or fetuin-agarose) with PBS.
-
Load the partially purified extract from the previous step (or the crude extract) onto the affinity column.
-
Wash the column extensively with PBS until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of all non-specifically bound proteins.
-
Elute the bound this compound with the elution buffer.
-
Immediately neutralize the eluted fractions with the neutralizing buffer.
-
Pool the fractions containing the purified lectin.
-
-
Dialysis and Storage:
-
Dialyze the purified this compound extensively against PBS at 4°C to remove the elution buffer components.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified this compound at -20°C or -80°C for long-term use.
-
Caption: A simplified workflow for the purification of this compound lectin.
Characterization by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to determine the subunit molecular weight and assess the purity of the purified this compound.
Materials:
-
Purified this compound
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or silver staining reagents
Procedure:
-
Gel Preparation:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution (typically 12% acrylamide for proteins in the 30-40 kDa range). Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with isopropanol or water to ensure a flat surface.
-
After the resolving gel has polymerized, remove the overlay and pour the stacking gel solution (typically 4-5% acrylamide) on top. Insert the comb to create wells.
-
-
Sample Preparation:
-
Mix a small amount of purified this compound with the sample loading buffer.
-
Heat the sample at 95-100°C for 5 minutes to denature the protein and ensure it is fully coated with SDS.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill it with running buffer.
-
Carefully load the prepared this compound sample and the molecular weight standards into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the casting plates.
-
Stain the gel with Coomassie Brilliant Blue for a few hours, or use a more sensitive silver staining method.
-
Destain the gel to visualize the protein bands. A single band corresponding to the subunit molecular weight of this compound (33-36 kDa) should be observed for a pure sample.
-
Hemagglutination Assay
This assay is used to determine the activity of the lectin by observing its ability to agglutinate red blood cells (RBCs).
Materials:
-
Purified this compound
-
Phosphate-buffered saline (PBS), pH 7.2
-
2% suspension of rabbit or human erythrocytes in PBS
-
96-well U-bottom microtiter plate
Procedure:
-
Serial Dilution of Lectin:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of the purified this compound solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the column.
-
-
Addition of Erythrocytes:
-
Add 50 µL of the 2% erythrocyte suspension to all wells.
-
-
Incubation and Observation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours.
-
Observe the results. A positive result (hemagglutination) is indicated by a uniform mat of cells covering the bottom of the well. A negative result is indicated by a tight button of cells at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest dilution of the lectin that causes complete hemagglutination.
-
Hemagglutination Inhibition Assay
This assay is used to determine the carbohydrate specificity of this compound by testing the ability of different sugars to inhibit hemagglutination.
Materials:
-
Purified this compound (at a concentration 4 times the hemagglutination titer)
-
Various carbohydrate solutions (e.g., T-disaccharide, GalNAc, glucose, mannose) at different concentrations
-
2% suspension of rabbit or human erythrocytes in PBS
-
96-well U-bottom microtiter plate
Procedure:
-
Preparation of Carbohydrate Dilutions:
-
Perform serial dilutions of each carbohydrate solution in PBS in the wells of a microtiter plate.
-
-
Addition of Lectin:
-
Add a fixed amount of this compound (at a concentration that is 4 times its hemagglutination titer) to each well containing the carbohydrate dilutions.
-
Incubate the plate at room temperature for 30 minutes to allow the carbohydrate to interact with the lectin.
-
-
Addition of Erythrocytes and Observation:
-
Add the 2% erythrocyte suspension to all wells.
-
Incubate and observe as described in the hemagglutination assay.
-
The minimum concentration of a carbohydrate that completely inhibits hemagglutination is a measure of its inhibitory potency.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between this compound and its carbohydrate ligands, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified and extensively dialyzed this compound in a suitable buffer (e.g., PBS)
-
Purified carbohydrate ligand (e.g., T-disaccharide) dissolved in the same dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 10-50 µM) in the sample cell of the calorimeter.
-
Prepare a solution of the carbohydrate ligand at a significantly higher concentration (e.g., 10-20 times the lectin concentration) in the injection syringe, using the exact same buffer.
-
-
Titration:
-
Perform a series of small injections of the carbohydrate solution into the this compound solution in the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Signaling Pathways
Plant lectins, including this compound, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The binding of a lectin to specific carbohydrate structures on the surface of cancer cells can trigger intracellular signaling cascades that lead to cell death. While the precise signaling pathway initiated by this compound is still under investigation, a putative pathway can be proposed based on the known mechanisms of other T-antigen binding lectins and general lectin-induced apoptosis.
The binding of this compound to the T-antigen on cell surface glycoproteins, such as death receptors (e.g., Fas), could lead to receptor clustering and the initiation of the extrinsic apoptosis pathway. This would involve the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8. Activated caspase-8 can then directly activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
Alternatively, or concurrently, this compound binding could trigger the intrinsic (mitochondrial) pathway of apoptosis. This could be initiated by caspase-8-mediated cleavage of Bid to tBid, which then translocates to the mitochondria and induces the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases, leading to apoptosis.
Caption: A proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound from Amaranthus caudatus is a well-characterized lectin with significant potential in biomedical research and development. Its specific recognition of the tumor-associated T-antigen makes it a valuable probe for cancer diagnostics and a potential candidate for targeted cancer therapy. The detailed biochemical properties and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the applications of this intriguing molecule. Future research should focus on elucidating the precise molecular mechanisms underlying this compound-induced apoptosis to fully harness its therapeutic potential.
An In-depth Technical Guide to the Carbohydrate Binding Specificity of Amaranthin Lectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amaranthin, the lectin isolated from the seeds of Amaranthus caudatus, exhibits a well-defined specificity for O-linked glycans, which has positioned it as a valuable tool in glycobiology and cancer research. This technical guide provides a comprehensive overview of the carbohydrate-binding properties of this compound, including its primary binding targets, the influence of glycosidic linkage and substitutions, and quantitative binding affinities. Detailed methodologies for key experimental techniques used to elucidate these specificities are presented, along with visual representations of binding interactions, experimental workflows, and a potential signaling pathway. This document is intended to serve as a thorough resource for researchers and professionals in drug development exploring the applications of this compound.
Introduction to this compound Lectin
This compound is a homodimeric lectin with subunits of approximately 33-36 kDa.[1] Unlike many other lectins, its activity does not appear to be dependent on the presence of metal ions.[1] The lectin is particularly noted for its ability to recognize and bind to the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen. This specificity makes this compound a significant probe for identifying cancerous and precancerous tissues.
Carbohydrate Binding Specificity
The primary carbohydrate binding target of this compound is the T-antigen, which is the core 1 O-glycan structure Galβ1-3GalNAc.[2] The lectin shows a strong preference for this disaccharide when it is in an α-anomeric linkage to a serine or threonine residue.[1]
Influence of Substitutions and Linkages
The binding affinity of this compound is influenced by substitutions on the core T-antigen structure:
-
Sialylation: this compound's binding site can accommodate a sialic acid residue at the C-3 position of the galactose in the T-antigen (Neu5Acα2-3Galβ1-3GalNAc).[1] This is a notable characteristic, as the presence of sialic acid often inhibits the binding of other T-antigen specific lectins.
-
Anomeric Linkage: The α-anomeric linkage of the GalNAc residue is crucial for strong interaction with this compound. The lectin does not effectively bind to the β-anomer of the T-disaccharide.[1]
-
Key Interaction Sites: Hapten inhibition studies have indicated that the C'-4 axial hydroxyl group of the galactose moiety, and the C-4 axial hydroxyl group and the C-2 acetamido group of the GalNAc unit are critical for the interaction with the lectin.[1]
Quantitative Binding Data
Quantitative data on the binding affinity of this compound for various carbohydrates is limited in the publicly available literature. However, some key values have been determined, which are summarized in the table below.
| Carbohydrate Ligand | Binding Parameter | Value | Method | Reference |
| T-disaccharide (Galβ1,3GalNAc) | Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | Equilibrium Dialysis | [3] |
| N-Acetylgalactosamine (GalNAc) | Relative Inhibitory Potency | 350-fold less effective than T-disaccharide | Hapten Inhibition of Precipitation | [2] |
dot
Caption: this compound lectin's carbohydrate binding preferences.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the carbohydrate-binding specificity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Hemagglutination Inhibition Assay
This assay is used to determine the relative inhibitory potency of different carbohydrates.
Materials:
-
Purified this compound lectin
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Trypsinized and glutaraldehyde-fixed rabbit or human red blood cells (RBCs) at a 2% suspension in PBS
-
A panel of carbohydrates for inhibition testing, serially diluted in PBS
-
96-well U-bottom microtiter plates
Procedure:
-
Determine the Minimum Hemagglutinating Concentration (MHC) of this compound:
-
Perform a serial two-fold dilution of this compound in PBS in a 96-well plate.
-
Add an equal volume of 2% RBC suspension to each well.
-
Incubate at room temperature for 1-2 hours.
-
The MHC is the highest dilution of the lectin that causes complete agglutination of the RBCs.
-
-
Hapten Inhibition:
-
In a new 96-well plate, perform a serial two-fold dilution of each carbohydrate inhibitor in PBS.
-
Add a constant amount of this compound (typically 4 times the MHC) to each well containing the diluted carbohydrate.
-
Incubate at room temperature for 1 hour to allow the carbohydrate to bind to the lectin.
-
Add an equal volume of 2% RBC suspension to each well.
-
Incubate at room temperature for 1-2 hours.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified this compound lectin, dialyzed extensively against the titration buffer
-
Carbohydrate ligand, dissolved in the same dialysis buffer
-
ITC instrument
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10-50 µM) in the titration buffer (e.g., PBS or Tris-HCl).
-
Prepare a solution of the carbohydrate ligand (e.g., 1-5 mM) in the identical buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the carbohydrate solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the carbohydrate solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, injecting the carbohydrate into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding parameters.
-
Glycan Array Analysis
Glycan arrays allow for the high-throughput screening of this compound binding against a large library of diverse carbohydrate structures.
Materials:
-
Purified this compound lectin, fluorescently labeled (e.g., with Cy3 or FITC) or biotinylated
-
Printed glycan array slide
-
Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
If using a biotinylated lectin, a fluorescently labeled streptavidin conjugate is required.
-
Microarray scanner
Procedure:
-
Array Blocking:
-
Block the glycan array slide with binding buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Incubate the blocked slide with a solution of the labeled this compound lectin (at a predetermined optimal concentration) in binding buffer for 1 hour at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slide extensively with wash buffer to remove unbound lectin.
-
-
Detection (for biotinylated lectin):
-
If a biotinylated lectin was used, incubate the slide with a fluorescently labeled streptavidin solution for 1 hour.
-
Wash the slide again as in the previous step.
-
-
Scanning and Data Analysis:
-
Dry the slide and scan it using a microarray scanner at the appropriate wavelength.
-
Analyze the fluorescence intensities of each glycan spot to determine the binding profile of the lectin.
-
dot
Caption: A generalized workflow for characterizing lectin binding.
Potential Signaling Pathway
While specific intracellular signaling pathways directly activated by this compound are not yet fully elucidated, studies with the related Amaranthus leucocarpus lectin (ALL) have shown that it can act as a costimulator for T-lymphocytes, suggesting a potential role in modulating immune responses.[4] The binding of a lectin to cell surface glycoproteins or glycolipids can initiate a signaling cascade. A generalized, hypothetical signaling pathway that could be initiated by a lectin like this compound is depicted below. This model is based on known mechanisms of C-type lectin receptor (CLR) signaling.
dot
Caption: A representative model of lectin-induced signaling.
Conclusion
This compound lectin's precise specificity for the T-antigen and its sialylated variants makes it an invaluable tool in glycobiology and oncology. While its primary binding partners are well-characterized, a comprehensive quantitative understanding of its interactions with a broader range of glycans would further enhance its utility. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced binding properties of this compound and to explore its potential applications in diagnostics, therapeutics, and as a molecular probe for studying cellular processes. Future research focusing on detailed thermodynamic and kinetic analyses, as well as the elucidation of its specific signaling pathways, will undoubtedly open new avenues for the application of this important lectin.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of the Amaranthin Homodimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of the Amaranthin homodimer, a lectin isolated from the seeds of Amaranthus caudatus. This compound has garnered significant interest due to its specific binding to the Thomsen-Friedenreich antigen (T-antigen), a disaccharide antigen overexpressed on the surface of carcinoma cells. Understanding the three-dimensional structure of this homodimer is pivotal for its potential applications in cancer diagnostics and therapeutics.
Overview of the this compound Homodimer
This compound is a 66 kDa homodimeric protein, with each subunit having a molecular weight of approximately 33-36 kDa.[1][2] Unlike many other plant lectins, it does not require divalent metal ions for its carbohydrate-binding activity and is not glycosylated.[3] The native form of this compound is a homodimer, a fact that has been unambiguously established through equilibrium sedimentation and low-angle laser light scattering methods.[1] Each monomer of the dimer possesses one binding site for the T-antigen disaccharide (Galβ1,3GalNAcα-O-R).[1][3]
Quantitative Structural Data
The three-dimensional structure of the this compound homodimer has been elucidated through X-ray crystallography to a resolution of 2.2 Å. The refined model of the dimer contains 5340 non-hydrogen atoms.[3]
Crystallographic Data
| Parameter | Value | Reference |
| Resolution | 2.2 Å | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| Unit Cell Dimensions (a, b, c) | 111.3 Å, 99.1 Å, 66.4 Å | [3] |
| Monomers per Asymmetric Unit | 2 | [3] |
| R-factor | 16.9% | [3] |
| Reflections | 31,047 | [3] |
Molecular Properties
| Property | Value | Method | Reference |
| Native Molecular Weight (Dimer) | 62,900 Da | Equilibrium Sedimentation | [1] |
| Native Molecular Weight (Dimer) | 61,400 Da | Low-angle Laser Light Scattering | [1] |
| Subunit Molecular Weight | 33,000-36,000 Da | SDS-PAGE | [2] |
| Stokes Radius | 27.2 Å | Calculated | [1] |
| Carbohydrate Binding Stoichiometry | 1 T-disaccharide binding site per subunit | [1] | |
| T-disaccharide Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | [1] |
Molecular Structure and Fold
Each subunit of the this compound homodimer is composed of two highly homologous domains connected by a short 3₁₀ helix.[3] Each of these domains adopts a β-trefoil fold, a structural motif characterized by a six-stranded anti-parallel β-barrel and three two-stranded β-hairpins.[3] This fold is also observed in other proteins such as fibroblast growth factor, interleukin-1, and the B-chain of the toxin ricin.[3] The two monomers in the asymmetric unit are related by a non-crystallographic two-fold axis.[3]
Experimental Protocols
The primary method used to determine the three-dimensional structure of the this compound homodimer was X-ray crystallography.
Protein Purification and Crystallization
-
Isolation: this compound was isolated from the seeds of Amaranthus caudatus.[2]
-
Purification: The protein was purified using a combination of DEAE-cellulose chromatography and affinity chromatography on Synsorb-T beads (which contain the T-antigen).[2]
-
Crystallization: Crystals of this compound were grown using the micro-vapor diffusion method.[3]
X-ray Data Collection and Structure Determination
-
Data Collection: A 92% complete native dataset was collected to 2.2 Å resolution.[3]
-
Phasing: Multiple Isomorphous Replacement (MIR) was used to solve the phase problem. Heavy atom derivatives were prepared using trimethyllead acetate, platinum (IV) chloride, and potassium uranyl fluoride.[3]
-
Electron Density Map Improvement: The initial electron density maps were improved by solvent flattening and density averaging around the non-crystallographic two-fold axis.[3]
-
Model Building and Refinement: A polyalanine model of 270 residues was initially built into the electron density. The complete model, including all non-hydrogen atoms, was then refined to an R-factor of 16.9%.[3]
Visualizations
Experimental Workflow for this compound Structure Determination
Caption: Workflow for this compound homodimer structure determination.
Conclusion
The detailed molecular structure of the this compound homodimer, determined by X-ray crystallography, provides a solid foundation for understanding its specific interaction with the cancer-associated T-antigen. The β-trefoil fold of each subunit and the dimeric arrangement are key features that dictate its biological activity. This structural information is invaluable for the rational design of novel diagnostic tools and targeted therapies in oncology. Further studies, potentially involving co-crystallization with various T-antigen analogues, could provide deeper insights into the subtle molecular determinants of this critical protein-carbohydrate interaction.
References
- 1. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Unveiling the Molecular Embrace: A Technical Guide to the Amaranthin T-Antigen Recognition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, exhibits a remarkable specificity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen.[1][2][3][4] This specific recognition has positioned this compound as a valuable tool in cancer research and diagnostics. This technical guide provides an in-depth exploration of the molecular mechanisms governing the this compound-T-antigen interaction, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of this binding, detail the experimental protocols used to elucidate this interaction, and propose a putative signaling pathway initiated by this molecular recognition event.
Core Recognition Principles
This compound, also known as Amaranthus caudatus lectin (ACL) or agglutinin (ACA), is a homodimeric glycoprotein, with each subunit having a molecular weight of approximately 33-36 kDa.[1][2][5] Its primary binding target is the O-linked disaccharide Galactose-β1,3-N-acetylgalactosamine (Galβ1,3GalNAc), which constitutes the core structure of the T-antigen.[6] A key feature of this compound is its ability to recognize the T-antigen even when it is sialylated at the 3-position of the galactose residue, a form known as the cryptic T-antigen.[1][6] This is a significant characteristic, as many other T-antigen binding lectins are inhibited by this sialylation. Furthermore, this compound's binding activity is independent of divalent cations, a trait that distinguishes it from many other lectins.[1][2]
Quantitative Data of this compound-T-Antigen Interaction
The precise quantification of the binding affinity between this compound and the T-antigen is crucial for understanding the stability and specificity of this interaction. The following table summarizes the key quantitative parameters.
| Parameter | Value | Method | Reference |
| Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | Equilibrium Dialysis | [5] |
| Dissociation Constant (Kd) | 2.78 µM | Calculated (1/Ka) | [5] |
| Stoichiometry | 1 T-disaccharide binding site per subunit | Equilibrium Dialysis | [5] |
Experimental Protocols
The characterization of the this compound-T-antigen recognition mechanism has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.
Purification of this compound from Amaranthus caudatus Seeds
A multi-step purification protocol is employed to isolate this compound from its natural source.
-
Extraction:
-
Grind Amaranthus caudatus seeds into a fine powder.
-
Extract the powder with a phosphate-buffered saline (PBS) solution at a neutral pH.
-
Centrifuge the mixture to remove insoluble debris.
-
-
Fractionation:
-
Affinity Chromatography:
-
Pool the fractions containing this compound and apply them to an affinity column.
-
The affinity matrix consists of a synthetic T-antigen analogue (e.g., Galβ1,3GalNAcα-O-R) coupled to a solid support like Synsorb beads.[1][2]
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified this compound using a competitive inhibitor, such as a high concentration of the T-antigen disaccharide or a chaotropic agent.
-
-
Verification:
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glycomatrix.com [glycomatrix.com]
- 4. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glycomatrix.com [glycomatrix.com]
The Multifaceted Role of Amaranthin in Amaranthus caudatus Seeds: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Lectin with Therapeutic Potential
Abstract
Amaranthin, a lectin found in the seeds of Amaranthus caudatus, is a protein of significant interest to the scientific community. This technical guide provides a comprehensive overview of the biochemical properties, physiological roles, and potential therapeutic applications of this compound. With a focus on quantitative data, detailed experimental protocols, and the elucidation of its involvement in cellular signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development. Emerging evidence suggests this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties, making it a compelling candidate for further investigation and potential therapeutic agent development.
Introduction
Amaranthus caudatus, commonly known as love-lies-bleeding or tassel flower, has been cultivated for centuries for its nutritious seeds. Beyond their nutritional value, these seeds harbor a wealth of bioactive compounds, among which the lectin this compound stands out for its unique properties and potential pharmacological activities. Lectins are carbohydrate-binding proteins that play crucial roles in various biological processes. This compound, specifically, has garnered attention for its selective binding to certain carbohydrate structures, which underpins its diverse biological effects. This guide delves into the core aspects of this compound, providing a detailed technical examination of its function and potential applications.
Physicochemical Properties and Structure of this compound
This compound is a homodimeric lectin with a molecular weight of approximately 62.9 kDa, composed of two non-covalently linked subunits, each with a molecular weight ranging from 33 to 36 kDa. Its structure is characterized by a high content of acidic and hydroxyamino acids.[1][2] this compound exhibits a specific binding affinity for the T-disaccharide (Galβ1,3GalNAc), a carbohydrate antigen often overexpressed on the surface of cancer cells.[1] This binding specificity is a key determinant of its biological activities.
Table 1: Physicochemical Properties of this compound from Amaranthus caudatus Seeds
| Property | Value | Reference |
| Molecular Weight (Native) | ~62.9 kDa | |
| Subunit Molecular Weight | 33-36 kDa | [1] |
| Structure | Homodimer | |
| Carbohydrate Specificity | T-disaccharide (Galβ1,3GalNAc) | [1] |
Biological Activities of this compound
This compound exhibits a range of biological activities that are of significant interest for therapeutic development. These include anti-inflammatory, antioxidant, and anti-cancer properties.
Anti-inflammatory Activity
While direct studies on purified this compound's effect on inflammatory signaling pathways are limited, research on amaranth extracts and protein hydrolysates provides strong indications of its anti-inflammatory potential. These studies suggest that amaranth components can modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades. For instance, amaranth protein hydrolysates have been shown to modulate the NLRP3 inflammasome pathway. Furthermore, amaranth extracts can suppress the MEK/ERK signaling pathway, a component of the MAPK cascade.[3]
Antioxidant Activity
Amaranth seeds are known to possess significant antioxidant properties, and this compound is believed to be a major contributor to this activity. The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. Various in vitro assays have been used to quantify the antioxidant potential of amaranth extracts.
Table 2: Antioxidant Activity of Amaranthus Species Extracts
| Amaranthus Species | Assay | Result | Reference |
| A. caudatus | DPPH Radical Scavenging | IC50 values vary depending on the extract | [4] |
| A. caudatus | FRAP (Ferric Reducing Antioxidant Power) | Values vary depending on the extract | [5][6][7] |
| A. caudatus | ABTS Radical Scavenging | Values vary depending on the extract | [4] |
| A. cruentus | DPPH Radical Scavenging | High antioxidant activity observed | [4] |
| A. hypochondriacus | FRAP and ORAC | High antioxidant activity observed in leaves | [5] |
Note: Data presented is for Amaranthus extracts, and the specific contribution of purified this compound may vary.
Anti-Cancer Activity
The anti-cancer properties of this compound are a significant area of research. Its ability to selectively bind to the T-antigen, which is overexpressed on many cancer cells, makes it a promising candidate for targeted cancer therapy. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.[8][9][10][11][12][13][14] The proposed mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.
Role in Drug Development
The unique properties of this compound make it a valuable tool and a potential therapeutic agent in drug development.
Cancer Biomarker
Due to its specific binding to the T-antigen, which is often masked in normal cells but exposed in cancerous tissues, this compound can be used as a probe to detect and identify cancer cells.[2] This makes it a potential biomarker for the diagnosis and prognosis of certain cancers, particularly colorectal cancer.
Targeted Drug Delivery
The selective binding of this compound to cancer cells can be exploited for targeted drug delivery.[15][16][17][18] By conjugating cytotoxic drugs to this compound, it may be possible to deliver these agents specifically to tumor sites, thereby increasing their efficacy and reducing systemic toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound
Protocol:
-
Seed Preparation: Grind Amaranthus caudatus seeds into a fine powder.
-
Defatting: Suspend the seed powder in n-hexane (1:5 w/v) and stir for 2-4 hours at room temperature. Filter and air-dry the powder.
-
Extraction: Extract the defatted powder with Phosphate Buffered Saline (PBS), pH 7.2-7.4, (1:10 w/v) overnight at 4°C with constant stirring.
-
Clarification: Centrifuge the extract at 10,000 x g for 30 minutes at 4°C. Collect the supernatant (crude extract).
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring at 4°C. After 1 hour, centrifuge at 10,000 x g for 30 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1-2 hours at 4°C.
-
Pellet Collection and Dialysis: Centrifuge at 10,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.
-
Affinity Chromatography: Apply the dialyzed protein solution to an affinity column packed with fetuin-agarose or a similar matrix with immobilized T-antigen structures.[19] Wash the column with PBS until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound this compound with a solution of a competitive sugar such as 0.1 M N-acetyl-D-galactosamine (GalNAc) in PBS or by changing the pH with a buffer like 0.1 M glycine-HCl, pH 2.5.
-
Purity Analysis: Assess the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against PBS to remove the eluting agent.
Antioxidant Activity Assays
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare different concentrations of the purified this compound solution.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound solution or a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the purified this compound solution or a standard (e.g., FeSO4) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using known concentrations of FeSO4 and determine the FRAP value of the sample in terms of Fe(II) equivalents.[6][7]
Cell-Based Assays
-
Seed cells (e.g., cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Treat cells with and without this compound for a specified time. A positive control (e.g., LPS or TNF-α) should be included.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the levels of p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear fraction of p65 indicates NF-κB activation.
Conclusion
This compound from Amaranthus caudatus seeds is a lectin with a compelling profile of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its specific binding to the T-antigen provides a molecular basis for its potential use as a cancer biomarker and a tool for targeted drug delivery. While further research is needed to fully elucidate the precise molecular mechanisms underlying its effects, particularly the direct impact of purified this compound on inflammatory signaling pathways, the existing evidence strongly supports its potential as a valuable molecule in the fields of biomedical research and drug development. This technical guide provides a solid foundation of data and protocols to facilitate further exploration of this promising natural compound.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Supplementation of Amaranth Sprouts Influences Betacyanin Content and Improves Anti-Inflammatory Properties via NFκB in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity and Phenolic Composition of Amaranth (Amaranthus caudatus) during Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic activities of extract of Amaranthusspinosus L. in Allium cepa and human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant lectins in cancer therapeutics: Targeting apoptosis and autophagy-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nano drug delivery systems as promising tools for cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 19. conductscience.com [conductscience.com]
Amaranthin Lectin: A Technical Guide to Its Native Molecular Weight and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the native molecular weight of Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus. The document details the experimentally determined molecular weights, outlines the methodologies used for its characterization, and illustrates key structural and functional concepts.
Quantitative Data Summary: Molecular Weight of this compound Lectin
The molecular weight of this compound lectin has been determined by several independent methods. The data consistently indicate that in its native state, this compound exists as a homodimer. The molecular weights determined by absolute methods like equilibrium sedimentation and light scattering are considered more accurate than size-exclusion chromatography, which can be anomalous for this compact protein.[1]
| Parameter | Method | Reported Molecular Weight (Da) | Source |
| Native Lectin | Gel Filtration Chromatography | 54,000 | [2][3] |
| Low-Angle Laser Light Scattering | 61,400 | [1] | |
| Equilibrium Sedimentation | 62,900 | [1] | |
| (Not Specified) | 62,000 | [4] | |
| Subunit | SDS-PAGE | 33,000 - 36,000 | [1][2][3] |
| SDS-PAGE | 34,400 | [5][6][7] |
Experimental Protocols
The determination of the native and subunit molecular weight of this compound lectin involves a multi-step process, beginning with purification from its source material followed by specific analytical techniques.
Purification of this compound Lectin
A common workflow for isolating this compound from Amaranthus seeds involves initial extraction, fractionation, and affinity chromatography.
2.1.1 Materials
-
Amaranthus caudatus seeds
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Ammonium sulfate
-
DEAE-cellulose or other anion-exchange resin
-
Affinity chromatography matrix (e.g., Fetuin-Agarose or Synsorb-T beads)[2][6]
-
Elution buffer (e.g., 0.1 N Acetic Acid or 50 mM Glycine-HCl, pH 2.5)[3][6]
-
Dialysis tubing
2.1.2 Protocol
-
Extraction: Grind Amaranthus seeds into a fine powder and extract the soluble proteins with PBS.
-
Ammonium Sulfate Precipitation: Fractionate the crude protein extract by adding ammonium sulfate to precipitate proteins. The lectin-containing fraction is collected after centrifugation.
-
Ion-Exchange Chromatography: Resuspend the precipitated protein fraction in a suitable buffer and apply it to a DEAE-cellulose column. Collect the fractions that do not bind to the column, which should contain the lectin.[2][3]
-
Affinity Chromatography: Apply the partially purified lectin fraction to an affinity column containing a ligand for which this compound has high specificity, such as fetuin or the T-antigen disaccharide (Galβ1,3GalNAc).[2][6]
-
Elution: After washing the column to remove non-specifically bound proteins, elute the purified this compound lectin using a low pH buffer.[3][6]
-
Dialysis: Immediately neutralize and buffer-exchange the eluted lectin by dialysis against PBS.
-
Purity Confirmation: Assess the purity of the final sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.[6][7]
Subunit Molecular Weight Determination by SDS-PAGE
SDS-PAGE is used to determine the molecular mass of the individual polypeptide subunits of the lectin under denaturing conditions.
2.2.1 Materials
-
Purified this compound lectin sample
-
Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and Tris-HCl) with 5% β-mercaptoethanol[3]
-
12% polyacrylamide resolving gel and stacking gel
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-Protean II)[6]
-
Molecular weight protein standards (e.g., BSA, ovalbumin, carbonic anhydrase)[3]
2.2.2 Protocol
-
Sample Preparation: Mix the purified lectin with Laemmli sample buffer. Heat the sample at 100°C for 5 minutes to ensure complete denaturation and reduction of any disulfide bonds (though this compound subunits are not disulfide-linked).[3][4]
-
Gel Electrophoresis: Load the denatured sample and molecular weight markers into the wells of the polyacrylamide gel. Run the electrophoresis at a constant current (e.g., 110 mA) until the dye front reaches the bottom of the gel.[6]
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[3][6]
-
Analysis: Determine the molecular weight of the this compound subunit by comparing its migration distance to that of the known molecular weight standards.
Native Molecular Weight Determination
2.3.1 Gel Filtration Chromatography This technique separates proteins based on their hydrodynamic radius (size and shape).
-
Column and Calibration: Use a calibrated gel filtration column (e.g., Sephadex G-75/G-100) with a set of protein standards of known native molecular weight.[8]
-
Sample Application: Apply the purified, native this compound lectin to the column and elute with a suitable buffer like PBS.
-
Elution Profile: Monitor the elution of the protein, typically by measuring absorbance at 280 nm.
-
Molecular Weight Estimation: Determine the elution volume of the lectin and compare it to the calibration curve generated from the protein standards to estimate its native molecular weight. It is noted that this method may be anomalous for this compound due to its compact structure.[1]
2.3.2 Absolute Molecular Weight Methods Techniques like analytical ultracentrifugation (equilibrium sedimentation) and low-angle laser light scattering provide a direct measurement of molecular mass in solution, independent of protein shape or elution standards. These methods have established the native molecular weight of this compound to be in the range of 61-63 kDa, confirming its dimeric structure.[1]
Visualizations: Workflows and Structures
The following diagrams illustrate the experimental workflow for this compound characterization, its quaternary structure, and its known biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Messages From the Past: New Insights in Plant Lectin Evolution [frontiersin.org]
- 4. Signalling through C-type lectin receptors: shaping immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Amaranthin
This technical guide provides a comprehensive overview of the physicochemical properties of two distinct molecules referred to as "Amaranthin": a lectin found in the seeds of Amaranthus species, and a betacyanin pigment responsible for the vibrant red color of the plant. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.
This compound (Lectin)
This compound, the lectin isolated from the seeds of plants such as Amaranthus caudatus and Amaranthus hypochondriacus, is a protein with significant interest in biomedical research due to its specific carbohydrate-binding properties.
Physicochemical Properties
The key physicochemical properties of the this compound lectin are summarized in the table below. These properties are crucial for its purification, characterization, and application in various assays.
| Property | Value | Species/Source |
| Molecular Weight (Native) | 54,000 - 62,900 Da[1][2][3] | A. caudatus |
| Molecular Weight (Subunit) | 29,000 - 36,000 Da[1][2][3][4] | A. caudatus, A. hypochondriacus |
| Structure | Homodimer[1][2][3][4] | A. caudatus, A. hypochondriacus |
| Isoelectric Point (pI) | 4.8[1] | Not specified |
| Stokes Radius | 27.2 Å[2] | A. caudatus |
| Carbohydrate Specificity | Galβ1,3GalNAcα-O-Ser/Thr (T-antigen)[2][3][5] | A. caudatus, A. leucocarpus |
| pH Stability | Active between pH 4 to 9 (precipitate formation)[1][3] | A. caudatus |
| Optimal pH for Activity | pH 5 (precipitate formation), pH 7 (hemagglutination)[1][3][6] | A. caudatus, A. hypochondriacus |
| Thermal Stability | Thermostable at 25°C, activity decreases with increasing temperature, complete loss at 60°C.[6] | A. hypochondriacus |
| Glycosylation | Yes, it is a glycoprotein.[4][6] | A. hypochondriacus |
| Metal Ion Requirement | Not required for activity.[1][3][4] | A. caudatus, A. hypochondriacus |
Experimental Protocols
A common method for the purification of this compound lectin involves a two-step chromatographic process.[1][3]
Materials:
-
Amaranthus caudatus seeds
-
Phosphate-buffered saline (PBS), pH 7.2
-
DEAE-cellulose resin
-
20 mM Tris buffer, pH 8.1
-
Affinity chromatography matrix (e.g., Synsorb-T beads or agarose-fetuin)[1][3][6]
-
Elution buffer: 50 mM Glycine-HCl, pH 2.5[6]
-
Neutralizing buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Crude Extract Preparation: Grind Amaranthus caudatus seeds to a fine powder. Extract the powder with PBS at 4°C with constant stirring. Centrifuge the suspension to remove insoluble material and collect the supernatant as the crude extract.
-
DEAE-Cellulose Chromatography: Equilibrate a DEAE-cellulose column with 20 mM Tris buffer, pH 8.1. Load the crude extract onto the column. This compound does not bind to the resin under these conditions and will be collected in the flow-through fraction.[1]
-
Affinity Chromatography: Equilibrate the affinity column (Synsorb-T or agarose-fetuin) with PBS. Apply the unbound fraction from the DEAE-cellulose column to the affinity column. Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound lectin with 50 mM Glycine-HCl, pH 2.5.[6] Collect the fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.0.
-
Dialysis and Concentration: Pool the fractions containing the purified lectin and dialyze against PBS. Concentrate the purified lectin using an appropriate method, such as ultrafiltration.
SDS-PAGE is used to determine the subunit molecular weight and purity of the this compound lectin.
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)
-
Running buffer (Tris-glycine-SDS)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Gel Casting: Prepare and cast a resolving gel (typically 12% for a protein of ~30-36 kDa) and a stacking gel (typically 4%).
-
Sample Preparation: Mix the purified this compound lectin sample with an equal volume of 2x sample buffer. Heat the sample at 95-100°C for 5 minutes to denature the protein.
-
Electrophoresis: Load the denatured protein sample and a molecular weight marker into the wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution to visualize the protein bands. Destain the gel to remove the background stain and visualize the protein bands clearly. A single band should be observed for the purified this compound lectin.[1][3][7]
IEF is used to determine the isoelectric point (pI) of the this compound lectin.
Materials:
-
Precast or self-cast IEF gel with a suitable pH range (e.g., 3-10)
-
Ampholytes
-
Anode solution (e.g., phosphoric acid)
-
Cathode solution (e.g., sodium hydroxide)
-
IEF standards with known pI values
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Gel Preparation: Rehydrate the IEF gel with a solution containing the ampholytes.
-
Sample Application: Apply the purified this compound lectin and IEF standards to the gel.
-
Focusing: Apply a voltage gradient across the gel. Proteins will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop migrating.
-
Staining and Destaining: After focusing is complete, stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
pI Determination: Determine the pI of the this compound lectin by comparing its migration distance to that of the IEF standards.
Signaling Pathway
This compound lectin from Amaranthus leucocarpus (ALL) has been shown to act as a co-stimulatory molecule in the activation of CD4+ T cells.[5][8] When CD4+ T cells are stimulated through the T-cell receptor (TCR) with an anti-CD3 antibody, the addition of ALL enhances cell proliferation, expression of the activation marker CD25, and the production of cytokines such as IL-2, IL-4, IL-10, TNF-alpha, and TGF-beta.[5][8] This suggests that ALL binds to specific glycoconjugates on the T-cell surface, providing a costimulatory signal that synergizes with the primary signal from TCR engagement.
This compound (Pigment)
The term "this compound" also refers to a major betacyanin pigment found in various Amaranthus species. It is a water-soluble nitrogenous pigment responsible for the plant's red-violet coloration.
Physicochemical Properties
The key physicochemical properties of the this compound pigment are summarized below.
| Property | Value |
| Chemical Formula | C₃₀H₃₄N₂O₁₉[9] |
| Molecular Weight | 726.6 g/mol [9] |
| Chemical Class | Betacyanin[10] |
| Solubility | Water-soluble[10][11] |
| pH Stability | Stable in the pH range of 3.0-7.0, with optimal stability between pH 5.0 and 7.0.[12][13][14][15] |
| Thermal Stability | Susceptible to degradation at higher temperatures. More stable at lower temperatures (e.g., 4°C).[12][14][16] |
| Light and Oxygen Sensitivity | Degrades in the presence of light and oxygen.[10][16] |
| Appearance | Red-violet pigment[17] |
Experimental Protocols
The extraction and purification of this compound pigment can be achieved using the following protocol, adapted from methods for betacyanin extraction.[9][18]
Materials:
-
Fresh or freeze-dried Amaranthus leaves or flowers
-
Extraction solvent: 80% methanol in water or distilled water[10][18]
-
Ascorbic acid (optional, to prevent oxidation)
-
pH adjustment reagents (e.g., citric acid, sodium hydroxide)
-
Sephadex G-25 or similar size-exclusion chromatography resin
-
Amberlite XAD-7 or similar adsorbent resin
-
Sephadex LH-20 or similar resin for final purification
-
Methanol for elution
Procedure:
-
Extraction: Homogenize fresh plant material with the extraction solvent (water or 80% methanol, optionally containing ascorbic acid). The process should be carried out in low light and at a low temperature (e.g., 4°C) to minimize degradation.[9] Centrifuge the homogenate and collect the supernatant.
-
Initial Cleanup (Size-Exclusion Chromatography): Pass the extract through a Sephadex G-25 column to separate the pigment from high molecular weight compounds.
-
Adsorption Chromatography: Apply the colored fraction to an Amberlite XAD-7 column to further remove impurities.
-
Final Purification (Gel Filtration): Use a Sephadex LH-20 column with methanol as the eluent for the final purification of the this compound pigment.[10]
-
Solvent Removal and Storage: Remove the solvent from the purified fraction under vacuum at a low temperature. The purified pigment can be stored as a powder or in solution at -20°C in the dark.
The concentration and stability of this compound can be determined spectrophotometrically.
Materials:
-
Purified this compound extract
-
UV-Vis spectrophotometer
-
Buffer solutions of various pH values (e.g., citrate, phosphate, borate buffers)
-
Water bath or incubator
Procedure for Quantification:
-
Dilute the this compound extract in a suitable buffer (e.g., pH 5.0).
-
Measure the absorbance at the wavelength of maximum absorption for this compound (approximately 536-538 nm).[19][20]
-
Calculate the concentration using the Beer-Lambert law and the molar extinction coefficient for this compound.
Procedure for Stability Assay:
-
Prepare solutions of this compound in buffers of different pH values.
-
Incubate the solutions at various temperatures in the dark.
-
At specific time intervals, measure the absorbance of each solution at the λmax.
-
Plot the natural logarithm of the absorbance versus time to determine the degradation rate constant (k) and the half-life (t½) of the pigment under different conditions.[21]
Biosynthesis Pathway
This compound is synthesized via the betalain biosynthesis pathway, which starts from the amino acid tyrosine. A simplified representation of the final steps in this compound biosynthesis is shown below.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of both the this compound lectin and the this compound pigment. The distinct characteristics of these two molecules necessitate their clear differentiation in research and development. The provided data tables, experimental protocols, and pathway diagrams offer a solid foundation for scientists working with these compounds, facilitating their isolation, characterization, and application in various fields, from immunology to food science. Further research into the specific extinction coefficient of the lectin and more detailed solubility studies would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amaranthus hypochondriacus and A. tricolor lectins: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amaranthus leucocarpus lectin recognizes a moesin-like O-glycoprotein and costimulates murine CD3-activated CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Amaranthus leucocarpus lectin enhances the anti-CD3 antibody-mediated activation of human peripheral blood CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Amaranthus Pigments on Quality Characteristics of Pork Sausages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Amaranth as a natural food colorant source: Survey of germplasm and optimization of extraction methods for betalain pigments [frontiersin.org]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ideals.illinois.edu [ideals.illinois.edu]
- 18. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijlrem.org [ijlrem.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Amaranthin Lectin: A Technical Guide to pH-Dependent Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stability and pH dependence of amaranthin, a lectin with significant potential in biomedical research and drug development. This compound's ability to selectively bind to specific carbohydrate structures is intrinsically linked to its structural integrity, which is heavily influenced by pH. Understanding these characteristics is crucial for the optimization of purification protocols, the design of drug delivery systems, and the interpretation of its biological activity. This document summarizes key quantitative data on this compound's pH-dependent activity, details relevant experimental protocols, and provides visual representations of experimental workflows.
Introduction
This compound is a lectin isolated from the seeds of various Amaranthus species, including Amaranthus caudatus, Amaranthus hypochondriacus, and Amaranthus leucocarpus. It is known for its specificity towards the T-antigen (Galβ1,3GalNAc), a tumor-associated carbohydrate antigen, making it a valuable tool in cancer research. The biological activity of this compound, like all proteins, is critically dependent on its three-dimensional structure. This conformation is maintained by a delicate balance of non-covalent interactions that can be disrupted by changes in the physicochemical environment, most notably pH. This guide explores the profound impact of pH on the stability and carbohydrate-binding activity of this compound.
pH-Dependent Activity of this compound
The carbohydrate-binding and subsequent biological activities of this compound are highly dependent on the pH of the surrounding medium. Deviations from the optimal pH can lead to conformational changes that may enhance or diminish its activity, or in extreme cases, cause irreversible denaturation.
Hemagglutinating Activity
Hemagglutination assays are a standard method for assessing the carbohydrate-binding activity of lectins. For this compound, this activity is a direct measure of its ability to cross-link red blood cells by binding to glycans on their surface. The pH of the assay buffer has a significant impact on this activity.
Table 1: Effect of pH on the Hemagglutinating Activity of Amaranthus hypochondriacus Lectin [1]
| pH | Relative Hemagglutinating Activity (%) (Estimated) |
| 1 | 0 |
| 2 | 0 |
| 3 | ~20 |
| 4 | ~40 |
| 5 | ~60 |
| 6 | ~80 |
| 7 | 100 |
| 8 | ~80 |
| 9 | ~60 |
| 10 | ~40 |
| 11 | ~20 |
| 12 | 0 |
| 13 | 0 |
Note: The data in this table is estimated from graphical representations in the cited literature and should be considered illustrative.
The optimal pH for the hemagglutinating activity of this compound from Amaranthus hypochondriacus is 7.0.[1][2] Activity is observed over a broad range, but decreases significantly in acidic conditions below pH 6 and in alkaline conditions above pH 8.[1] No activity is detected at pH values below 2 or above 11, indicating probable denaturation of the lectin at these extremes.[1]
Precipitating Activity
This compound's ability to precipitate glycoproteins is another measure of its carbohydrate-binding function. This activity is also pH-dependent. Studies on this compound from Amaranthus caudatus have shown that it forms a significant precipitate with asialo-ovine submaxillary mucin (AOSM) over a pH range of 4 to 9, with maximum precipitation occurring at pH 5.[3][4]
Table 2: pH Dependence of this compound-Glycoprotein Precipitation [3][4]
| pH Range | Observation |
| < 4 | Minimal to no precipitation |
| 4 - 9 | Significant precipitation |
| 5 | Maximum precipitation |
| > 9 | Decreased precipitation |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of this compound's pH-dependent properties. The following sections provide protocols for key experiments.
Determination of pH Stability by Hemagglutination Assay
This protocol is adapted from studies on Amaranthus hypochondriacus lectin.[1]
Objective: To determine the effect of pH on the hemagglutinating activity of this compound.
Materials:
-
Purified this compound lectin
-
Phosphate-buffered saline (PBS), pH 7.4
-
A series of buffers (e.g., citrate-phosphate, phosphate, borate) covering a pH range of 1 to 13
-
2% suspension of human type A erythrocytes in PBS
-
96-well U-bottom microtiter plates
Procedure:
-
Lectin Incubation at Various pH:
-
Prepare a stock solution of this compound in PBS.
-
For each pH to be tested, incubate an aliquot of the this compound stock solution with the corresponding buffer for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C).
-
-
Serial Dilution:
-
Add 50 µL of PBS to each well of a 96-well microtiter plate.
-
Add 50 µL of the pH-treated this compound solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Addition of Erythrocytes:
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
-
Incubation and Observation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours.
-
Observe the wells for hemagglutination. A positive result is indicated by a uniform mat of red blood cells covering the bottom of the well, while a negative result is indicated by a tight button of cells at the bottom.
-
-
Determination of Titer:
-
The hemagglutination titer is the reciprocal of the highest dilution of the lectin that shows positive hemagglutination.
-
The activity at each pH is expressed relative to the activity at the optimal pH (pH 7.0).
-
Determination of Optimal pH for Glycoprotein Precipitation
This protocol is a generalized procedure based on the principles of lectin-glycoprotein precipitation and specific findings for this compound from Amaranthus caudatus.[3][4]
Objective: To determine the optimal pH for the precipitation of a glycoprotein by this compound.
Materials:
-
Purified this compound lectin
-
A glycoprotein solution (e.g., asialo-ovine submaxillary mucin, AOSM)
-
A series of buffers covering the desired pH range (e.g., pH 3 to 10)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add a constant amount of this compound and a constant amount of the glycoprotein.
-
To each tube, add a buffer of a specific pH, ensuring the final volume is the same in all tubes.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to allow for precipitate formation (e.g., 18-24 hours).
-
-
Pelleting the Precipitate:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitate.
-
-
Quantification of Precipitate:
-
Carefully remove the supernatant.
-
Wash the pellet with the corresponding buffer to remove any unbound protein.
-
Resuspend the pellet in a suitable buffer or solution (e.g., 0.1 M NaOH) to dissolve the protein.
-
Measure the absorbance of the resuspended pellet at 280 nm using a spectrophotometer.
-
-
Determination of Optimal pH:
-
Plot the absorbance at 280 nm versus the pH.
-
The pH at which the highest absorbance is recorded is the optimal pH for precipitation.
-
Visualizations
Experimental Workflows
Caption: Workflow for Determining this compound pH Stability via Hemagglutination.
References
Methodological & Application
Unveiling Cellular Landscapes: Amaranthin as a High-Affinity Histochemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, has emerged as a valuable tool in histochemistry for the specific detection of the Thomsen-Friedenreich antigen (T-antigen) and its sialylated counterpart, the cryptic T-antigen. The T-antigen (Galβ1-3GalNAcα-O-Ser/Thr) is a mucin-type O-glycan that is overexpressed in numerous human cancers and is often associated with tumor progression, metastasis, and a poor prognosis.[1][2] In normal tissues, this antigen is typically masked by sialic acid residues. The unmasking or neoexpression of the T-antigen is a hallmark of cellular proliferation and malignancy, making this compound a highly specific probe for identifying these changes in tissue sections.[1][3][4]
These application notes provide a comprehensive guide for the utilization of this compound as a histochemical probe, including detailed protocols for tissue staining, data interpretation, and insights into its applications in cancer research and drug development.
Physicochemical Properties and Binding Specificity of this compound
This compound is a homodimeric glycoprotein with a molecular weight of approximately 63 kDa.[5] Each subunit possesses a single carbohydrate-binding site with a high affinity for the T-disaccharide.[5] This specificity allows for the precise localization of T-antigen expressing cells within tissue samples.
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize quantitative data from studies utilizing this compound as a histochemical probe in cancer tissues. This data highlights the differential binding of this compound to normal, premalignant, and malignant tissues.
Table 1: this compound Staining in Human Colonic Tissues [1][3][4]
| Tissue Type | Percentage of Glands Labeled (Mean ± SEM) | Weighted Average Labeling Score (Mean ± SEM) |
| Normal Colonic Crypts (Base) | 46 ± 4% | 65 ± 33 |
| Normal Colonic Crypts (Upper) | 7 ± 2% | - |
| Adenomatous Polyps | 82 ± 7% | - |
| Adenocarcinomas | 97 ± 2% | - |
| Familial Adenomatous Polyposis (FAP) - Adenomatous Glands | 83 ± 7% | 224 ± 76 |
| Familial Adenomatous Polyposis (FAP) - Flat, Normal-Appearing Tissue | 60 ± 7% | - |
| Hereditary Nonpolyposis Colorectal Cancer (HNPCC) | - | 74 ± 70 to 203 ± 43 |
Table 2: Binding Affinity of this compound [5]
| Ligand | Association Constant (Ka) (M⁻¹) |
| T-disaccharide (Galβ1-3GalNAc) | 3.6 x 10⁵ |
Experimental Protocols
The following are detailed protocols for the use of biotinylated this compound in paraffin-embedded and frozen tissue sections for both chromogenic and fluorescent detection.
Protocol 1: Chromogenic Staining of Paraffin-Embedded Tissues with Biotinylated this compound
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotin-streptavidin-peroxidase system.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-buffered saline (TBS), pH 7.4
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Biotinylated Amaranthus caudatus agglutinin (ACA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with TBS (3 changes, 5 minutes each).
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Lectin Incubation:
-
Dilute biotinylated this compound to a working concentration of 2-10 µg/mL in blocking buffer.[5]
-
Incubate sections with the diluted lectin overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with TBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature.
-
Rinse with TBS (3 changes, 5 minutes each).
-
-
Chromogenic Development:
-
Incubate sections with DAB substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent Staining of Frozen Tissues with FITC-Labeled this compound
This protocol is for the direct fluorescent staining of fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue sections on charged slides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional
-
Blocking buffer (e.g., 1% BSA in PBS)
-
FITC-conjugated Amaranthus caudatus agglutinin (ACA)
-
Antifade mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Air dry frozen sections for 30 minutes at room temperature.
-
(Optional) Fix sections with 4% paraformaldehyde for 15 minutes. If fixed, rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Lectin Incubation:
-
Dilute FITC-Amaranthin to a working concentration of 10-50 µg/mL in blocking buffer.
-
Incubate sections with the diluted lectin for 1-2 hours at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Rinse with PBS (3 changes, 5 minutes each) in the dark.
-
-
Mounting:
-
Mount with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin-3 shapes antitumor immune responses by suppressing CD8+ T cells via LAG-3 and inhibiting expansion of plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Amaranthin Lectin in Colon Cancer Cell Detection
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, has emerged as a significant tool in oncological research, particularly in the study of colon cancer.[1][2] This lectin exhibits high specificity for the Thomsen-Friedenreich antigen (T-antigen) and its sialylated variants, which are well-established tumor-associated carbohydrate antigens.[1][3][4] In normal colonic tissue, T-antigen expression is cryptic or restricted to the proliferative zone at the base of the crypts.[1] However, malignant transformation in the colon leads to the unmasking and overexpression of T-antigen on the surface of cancer cells, making it an accessible target for lectin binding.[2] this compound's ability to selectively recognize these glycans allows it to differentiate between normal, proliferative, and neoplastic colonic epithelial cells, positioning it as a valuable probe for the histochemical detection of colon cancer and precancerous lesions.[1][2] Beyond detection, studies suggest this compound possesses antitumor properties, including the ability to induce apoptosis (programmed cell death) in colon cancer cells.[5][6][7]
Data Presentation
Binding Specificity of this compound Lectin
This compound's utility is rooted in its specific recognition of O-linked glycans. Its primary binding targets and the structural features crucial for this interaction are summarized below.
Table 1: this compound Lectin Binding Specificity
| Ligand/Antigen | Core Structure | Binding Characteristics | Key References |
|---|---|---|---|
| T-Antigen | Galβ1,3GalNAcα-Ser/Thr | Primary and high-affinity target. The α-anomeric linkage of GalNAc to Ser/Thr is crucial for interaction.[4] | [1][4][8] |
| Sialyl-T-Antigen (Cryptic T-Antigen) | NeuAcα2,3Galβ1,3GalNAcα-Ser/Thr | This compound effectively binds to the T-antigen even when it is sialylated at the C'-3 position of galactose, a feature that distinguishes it from other T-antigen binding lectins like Peanut Agglutinin (PNA).[3][4] | [2][3][4] |
| Core 1 & 2 O-Glycans | Contain the Galβ1,3GalNAc motif | Machine learning analysis confirms that core 1 and core 2 O-glycans are the best binders. Binding is enhanced by sulfation or sialylation.[8] | [8] |
| N-Acetylgalactosamine (GalNAc) | Monosaccharide | Inhibits this compound binding, but is approximately 350-fold less effective than the T-disaccharide, indicating a strong preference for the complete T-antigen structure.[4] |[4][7][9] |
Quantitative Analysis of this compound Staining in Colon Tissue
Histochemical studies have quantified the increased binding of this compound to neoplastic tissues compared to normal colon, highlighting its diagnostic potential.
Table 2: Histochemical Labeling of Human Colonic Tissues with this compound
| Tissue Type | Glandular Units Labeled (%) | Weighted Average Score* | Key References |
|---|---|---|---|
| Normal Colon (Crypt Base) | 46 ± 4% | 65 ± 33 | [1][2] |
| Normal Colon (Upper Crypt) | 7 ± 2% | N/A | [2] |
| Adenomatous Polyps | 82 ± 7% | N/A | [2] |
| Adenocarcinomas | 97 ± 2% | N/A | [2] |
| Familial Adenomatous Polyposis (FAP) | N/A | 224 ± 76 | [1][2] |
| Hereditary Nonpolyposis Colorectal Cancer (HNPCC) | N/A | 74 ± 70 (overall) | [1][2] |
| HNPCC (High-score group) | N/A | 203 ± 43 | [1][2] |
*Scores range from 0–400 to accommodate variable intensity and distribution of labeling.
In Vitro Activity Against Colon Cancer Cells
Amaranth-derived proteins and lectins have demonstrated direct antiproliferative and cytotoxic effects on human colon cancer cell lines.
Table 3: Cytotoxicity of Amaranth-Derived Products on HT-29 Colon Cancer Cells
| Substance | IC₅₀ Value (mg soluble protein/mL) | Effect | Key References |
|---|---|---|---|
| Amaranth Protein Isolate (API) | 1.35 ± 0.12 | Inhibition of proliferation, induction of necrosis and apoptosis.[10] | [10] |
| Digested Amaranth Peptides (DGS) | 0.30 ± 0.07 | Inhibition of proliferation, induction of necrosis and apoptosis.[10] | [10] |
| Lectin from A. caudatus | 0.08 | Inhibition of tumor cell proliferation.[6] |[6] |
Signaling Pathways and Mechanisms of Action
Plant lectins are known to induce apoptosis in cancer cells through various signaling cascades.[11][12] this compound contributes to the inhibition of colon cancer cell growth by triggering programmed cell death.[6][7] This process is often mediated by binding to specific glycoproteins on the cell surface, which can initiate intracellular signaling. While the precise pathway for this compound is under investigation, it likely involves key apoptotic regulators. For instance, treatment of HT-29 colon cancer cells with amaranth proteins leads to a significant increase in caspase-3 activity, a critical executioner caspase in the apoptotic pathway.[10] The generalized pathway involves the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on caspase activation, which ultimately leads to cell death.
Caption: Generalized pathway of this compound-induced apoptosis in colon cancer cells.
Experimental Protocols
Protocol 1: Purification of this compound Lectin from Seeds
This protocol describes a general method for isolating this compound from Amaranthus caudatus seeds based on affinity chromatography.[4][13]
Materials and Reagents:
-
Amaranthus caudatus seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
DEAE-cellulose resin
-
Affinity column matrix (e.g., Agarose-Fetuin or Synsorb-T beads)[4][14]
-
Elution buffer (e.g., 50 mM Glycine-HCl, pH 2.5)[14]
-
Dialysis tubing
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Extraction: Grind seeds into a fine powder. Suspend the flour in cold PBS (1:10 w/v) and stir overnight at 4°C.[14]
-
Clarification: Centrifuge the suspension at 10,000 x g for 60 minutes at 4°C to pellet insoluble material.[14]
-
Ammonium Sulfate Precipitation: Precipitate proteins from the supernatant by adding ammonium sulfate to 80% saturation. Centrifuge to collect the protein pellet.[14]
-
Dialysis: Resuspend the pellet in PBS and dialyze extensively against PBS at 4°C to remove excess salt.[14]
-
Ion Exchange Chromatography (Optional): Apply the dialyzed sample to a DEAE-cellulose column equilibrated with PBS to perform an initial fractionation.[4]
-
Affinity Chromatography: Load the partially purified lectin fraction onto the affinity column. Wash the column thoroughly with PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound lectin using the acidic elution buffer.[14] Immediately neutralize the collected fractions.
-
Concentration and Storage: Dialyze the purified lectin against PBS, concentrate using an appropriate method, and determine the protein concentration. Store at -20°C or -80°C.
Protocol 2: Lectin Histochemistry for Colon Tissue Sections
This protocol details the use of biotinylated this compound to stain paraffin-embedded colon tissue sections.[1][15]
Caption: Workflow for this compound lectin histochemistry on tissue sections.
Materials and Reagents:
-
Biotinylated this compound Lectin
-
Paraffin-embedded colon tissue sections on slides
-
Xylene, graded ethanol series (100%, 95%, 70%)
-
Tris-buffered saline with Tween 20 (TBST)
-
Carbo-Free™ Blocking Solution
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate (e.g., VECTASTAIN® Elite® ABC-HRP Kit)
-
Peroxidase substrate kit (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue. Rinse in distilled water.[15]
-
Endogenous Peroxidase Blocking: If using an HRP-based detection system, incubate sections in a hydrogen peroxide solution for 10-15 minutes to quench endogenous peroxidase activity. Rinse with water.
-
Blocking: To prevent non-specific binding, incubate sections with Carbo-Free™ Blocking Solution for 30 minutes at room temperature.[15]
-
Lectin Incubation: Dilute biotinylated this compound to an optimal concentration (typically 2-20 µg/mL) in buffer. Apply to sections and incubate for 30-60 minutes in a humidified chamber.[15]
-
Washing: Wash slides three times with TBST for 5 minutes each to remove unbound lectin.
-
Detection: Apply the Streptavidin-HRP conjugate to the sections and incubate for 30 minutes at room temperature.[15]
-
Washing: Repeat the washing step as in step 5.
-
Substrate Development: Apply the DAB substrate solution until the desired brown color intensity develops. Monitor under a microscope. Rinse with water to stop the reaction.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip using a permanent mounting medium.
-
Analysis: Examine under a light microscope to assess the location and intensity of this compound binding.
Protocol 3: Lectin Blotting of Colon Cancer Cell Lysates
This protocol is for detecting glycoproteins recognized by this compound in protein lysates separated by SDS-PAGE.[16][17]
Caption: Workflow for lectin blotting with this compound.
Materials and Reagents:
-
Colon cancer cell protein lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
TBST
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated this compound Lectin
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
Procedure:
-
Electrophoresis: Separate the protein lysate using SDS-PAGE according to standard procedures.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[16][17]
-
Lectin Probing: Incubate the membrane with biotinylated this compound (1-20 µg/mL in blocking buffer) for 1-2 hours at room temperature.[15][17]
-
Washing: Wash the membrane at least four times for 5 minutes each with TBST.[16]
-
Secondary Detection: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as in step 5.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[16]
Protocol 4: Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in colon cancer cells treated with this compound.
Materials and Reagents:
-
Colon cancer cell line (e.g., HT-29)
-
This compound lectin
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed colon cancer cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound lectin (and an untreated control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at low speed.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
-
Antibody Incubation: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression patterns of the T antigen and the cryptic T antigen in rat fetuses: detection with the lectin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specificity of Amaranthus leucocarpus lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Effect of Amaranth Proteins and Peptides on HT-29 Human Colon Tumor Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant lectins in cancer therapeutics: Targeting apoptosis and autophagy-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Glycocode: A Guide to Amaranthin Affinity Chromatography
Application Notes and Protocols for the Specific Isolation of T-Antigen Bearing Glycoproteins
For researchers, scientists, and drug development professionals, the isolation and analysis of specific glycoproteins are paramount to understanding cellular processes, identifying disease biomarkers, and developing targeted therapeutics. Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, offers a highly specific tool for affinity chromatography, enabling the purification of glycoproteins bearing the Thomsen-Friedenreich antigen (T-antigen) and related O-glycan structures. This document provides detailed protocols and application notes for leveraging this compound affinity chromatography in your research.
Principle of this compound Affinity Chromatography
This compound is a dimeric lectin composed of two 35 kDa subunits. It exhibits a strong binding preference for oligosaccharides containing the Galβ1-3GalNAc core structure, commonly known as the T-antigen.[1][2][3] This specificity allows for the selective capture of glycoproteins carrying this motif from complex biological samples. The workflow for this compound affinity chromatography follows the fundamental principles of affinity purification: a sample containing the target glycoprotein is passed over a column with immobilized this compound, the target binds specifically, non-binding components are washed away, and the purified glycoprotein is then eluted.
Applications in Research and Drug Development
The unique specificity of this compound makes it a valuable tool in various research areas:
-
Glycobiology Studies: Isolate and characterize glycoproteins with specific O-glycan structures to understand their roles in cellular recognition, signaling, and adhesion.[4]
-
Cancer Research: The T-antigen is a well-known tumor-associated antigen. This compound affinity chromatography can be used to isolate and identify cancer-specific glycoproteins for biomarker discovery and diagnostics.
-
Drug Development: Purify recombinant glycoproteins and therapeutic antibodies that have been engineered with specific glycosylation patterns.[5]
-
Vaccine Development: Isolate glycoproteins from pathogenic organisms to be used as antigens in vaccine formulations.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound and its application in affinity chromatography.
| Parameter | Value | Reference |
| Subunit Molecular Weight | 33,000 - 36,000 Da | [3][6] |
| Native Molecular Weight | ~62,000 Da (Homodimer) | [3] |
| Binding Specificity | Galβ1-3GalNAc (T-antigen), Core 1 & 2 O-glycans | [1][2] |
| Eluting Sugar | Desialyzed Fetuin, Lactose, Galactose | |
| Optimal Binding pH | Mildly acidic |
Experimental Protocols
Protocol 1: Preparation of this compound-Agarose Affinity Matrix
This protocol describes the covalent coupling of this compound to an agarose matrix, creating the affinity support.
Materials:
-
Purified this compound lectin
-
CNBr-activated Sepharose 4B
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide
Procedure:
-
Swell and wash the CNBr-activated Sepharose 4B with 1 mM HCl according to the manufacturer's instructions.
-
Dissolve the this compound lectin in Coupling Buffer.
-
Mix the this compound solution with the washed Sepharose and incubate with gentle agitation for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge the mixture to pellet the resin and remove the supernatant.
-
Block any remaining active groups on the Sepharose by incubating with Blocking Buffer for 2 hours at room temperature.
-
Wash the resin by alternating between Wash Buffer 1 and Wash Buffer 2. Repeat this cycle three times.
-
Finally, wash the resin with PBS and store in Storage Buffer at 4°C.
Protocol 2: Purification of T-Antigen Bearing Glycoproteins
This protocol outlines the steps for isolating target glycoproteins from a complex mixture using the prepared this compound-agarose matrix.
Materials:
-
This compound-agarose affinity matrix
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.2 M Lactose or 0.2 M Galactose in Binding/Wash Buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample (e.g., cell lysate, serum)
Procedure:
-
Pack the this compound-agarose matrix into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the prepared sample onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound glycoproteins by applying the Elution Buffer to the column.
-
Collect the eluted fractions. Immediately neutralize the fractions containing the purified glycoprotein by adding Neutralization Buffer to preserve protein activity, especially if a low pH elution is used.
-
Analyze the collected fractions for the presence of the target glycoprotein using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[7]
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the molecular interactions at play, the following diagrams have been generated.
Caption: A schematic overview of the this compound affinity chromatography workflow.
Caption: The specific binding interaction between immobilized this compound and the T-antigen on a target glycoprotein.
Concluding Remarks
This compound affinity chromatography is a powerful and highly specific technique for the isolation of glycoproteins bearing the T-antigen and related structures. The protocols and data presented here provide a solid foundation for researchers to successfully implement this method in their workflows. By leveraging the unique properties of this compound, scientists can advance our understanding of glycosylation and its role in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 6. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
Amaranthin Lectin: A Powerful Tool for the Identification and Study of Proliferating Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, is a valuable tool in cell biology and cancer research for the identification and characterization of proliferating cells.[1][2] This homodimeric glycoprotein exhibits high specificity for the Thomsen-Friedenreich antigen (T-antigen), a carbohydrate structure (Galβ1-3GalNAcα-O-Ser/Thr) that is often masked in normal, quiescent cells but becomes exposed on the surface of actively dividing cells and a vast majority of cancer cells.[3][4][5][6][7][8][9] The expression of the T-antigen is closely associated with cell proliferation and oncogenesis, making this compound a highly relevant probe for studying these processes.[5][10][11]
This compound's utility extends beyond simple identification. It has been shown to possess antiproliferative properties, inducing apoptosis and inhibiting cell adhesion in tumor cell lines, suggesting its potential in therapeutic applications.[12][13] This document provides detailed application notes and protocols for the use of this compound lectin in various experimental settings to aid researchers in leveraging this powerful tool.
Principle of Action
The fundamental principle behind the use of this compound as a marker for proliferating cells lies in its specific recognition of the T-antigen. In normal tissues, the T-antigen is often sialylated or otherwise modified, preventing lectin binding.[1][2] During cell proliferation and malignant transformation, changes in glycosylation patterns lead to the unmasking of the T-antigen, allowing for its detection by this compound.[4][5][6] This differential binding provides a clear distinction between proliferating and non-proliferating cell populations.
Binding Specificity of this compound Lectin
| Target Glycan | Binding Affinity | Notes |
| T-antigen (Galβ1-3GalNAc) | High | Primary target for this compound binding.[8][14][15] |
| Sialylated T-antigen (NeuAcα2,3Galβ1,3GalNAc) | Tolerated | This compound can bind to certain sialylated forms of the T-antigen.[1][2][16] |
| Core 1 and Core 2 O-glycans | High | Both contain the Galβ1,3GalNAc motif.[14][15] |
| N-Acetylgalactosamine (GalNAc) | Low | The monosaccharide alone is a weak inhibitor of binding.[8][9] |
Applications
This compound lectin can be employed in a variety of techniques to study cell proliferation and cancer biology.
-
Histochemistry and Immunohistochemistry: To visualize the distribution of proliferating cells within tissue sections.[1][2][17]
-
Flow Cytometry: To quantify the percentage of proliferating cells in a heterogeneous population.[18][19][20]
-
Western Blotting (Lectin Blotting): To detect the presence of T-antigen-carrying glycoproteins in cell lysates.[21][22][23]
-
Cell Proliferation and Apoptosis Assays: To investigate the direct effects of this compound on cell viability and growth.[12][13]
Quantitative Data Summary
The following table summarizes quantitative data from a study using this compound lectin histochemistry to label proliferating cells in human colonic tissues.
| Tissue Type | Percentage of Glandular Units Labeled with this compound (Mean ± SEM) |
| Normal Colon (Base of Crypt - Proliferative Zone) | 46 ± 4%[1][2] |
| Normal Colon (Upper Crypt) | 7 ± 2%[1][2] |
| Adenomatous Polyps | 82 ± 7%[2] |
| Adenocarcinomas | 97 ± 2%[2] |
| Familial Adenomatous Polyposis (FAP) - Adenomatous Glands | 83 ± 7%[2] |
| Familial Adenomatous Polyposis (FAP) - Flat, Normal-Appearing Tissue | 60 ± 7%[2] |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Proliferating Cells in Paraffin-Embedded Tissue Sections
This protocol outlines the use of biotinylated this compound lectin for the detection of proliferating cells in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Biotinylated Amaranthus caudatus Lectin (ACL/ACA)
-
Paraffin-embedded tissue sections on slides
-
Xylene or other clearing agents
-
Graded ethanol series (100%, 95%, 70%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.05% Tween-20 in PBS (TPBS)
-
Carbo-Free™ Blocking Solution or 3% Bovine Serum Albumin (BSA) in PBS
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate (e.g., VECTASTAIN® Elite® ABC-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval (if necessary): For some tissues, antigen retrieval may enhance staining. This step should be optimized for the specific tissue type.
-
Blocking:
-
Incubate sections with Carbo-Free™ Blocking Solution for 30 minutes at room temperature to block non-specific binding.[22]
-
Blot excess blocking solution.
-
-
Lectin Incubation:
-
Dilute biotinylated this compound lectin to a working concentration of 2-20 µg/ml in PBS.[22] The optimal concentration should be determined empirically.
-
Apply the diluted lectin solution to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Wash slides with TPBS (3 changes, 5 minutes each).
-
-
Detection:
-
Incubate sections with a pre-diluted Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with TPBS (3 changes, 5 minutes each).
-
-
Visualization:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate until a brown precipitate is visible (typically 2-10 minutes).
-
Rinse slides with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Control: For a negative control, pre-incubate the biotinylated this compound lectin with 0.2 M galactose or T-antigen disaccharide for 1 hour at room temperature before applying it to the tissue section. This should significantly reduce or eliminate staining.
Protocol 2: Flow Cytometric Analysis of Proliferating Cells
This protocol describes the use of FITC-conjugated this compound lectin to quantify proliferating cells in a single-cell suspension.
Materials:
-
FITC-conjugated Amaranthus caudatus Lectin (ACL/ACA)
-
Single-cell suspension (e.g., from cell culture or dissociated tissue)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes or 96-well plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend cells in FACS buffer and count. Adjust cell concentration to 1 x 10^6 cells/ml.
-
-
Lectin Staining:
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Dilute FITC-conjugated this compound lectin to a working concentration of 0.5-10 µg/ml in FACS buffer.[18] The optimal concentration should be determined by titration.
-
Add the diluted lectin to the cells and incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash cells twice with 1 ml of cold FACS buffer.
-
-
Viability Staining:
-
Resuspend cells in 500 µl of FACS buffer.
-
Add PI to a final concentration of 1 µg/ml just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, acquiring data for FITC and PI fluorescence.
-
Control: For a negative control, pre-incubate the FITC-conjugated this compound lectin with 0.2 M galactose or T-antigen disaccharide for 1 hour at room temperature before adding it to the cells.
Protocol 3: Lectin Blotting for the Detection of T-Antigen Glycoproteins
This protocol details the use of biotinylated this compound lectin to detect T-antigen-carrying glycoproteins in protein lysates separated by SDS-PAGE.
Materials:
-
Biotinylated Amaranthus caudatus Lectin (ACL/ACA)
-
Protein lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (3% BSA or 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard western blot transfer protocol.
-
-
Blocking:
-
Lectin Incubation:
-
Washing:
-
Detection:
-
Incubate the membrane with a Streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3-4 changes, 5-10 minutes each).
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Control: For a negative control, pre-incubate the biotinylated this compound lectin with 0.2 M galactose or T-antigen disaccharide for 1 hour at room temperature before adding it to the membrane.
Visualizations
Caption: Immunohistochemistry Workflow with this compound Lectin.
References
- 1. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]
- 5. Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis [frontiersin.org]
- 7. Interaction of the Oncofetal Thomsen-Friedenreich Antigen with Galectins in Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of proliferation and expression of T-antigen in SV40 large T-antigen gene-induced immortalized cells following transplantations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tn Antigen Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. glycomatrix.com [glycomatrix.com]
- 17. This compound lectin binding in the rat colon: response to dietary manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glycomatrix.com [glycomatrix.com]
- 19. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Frontiers | Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation [frontiersin.org]
- 22. vectorlabs.com [vectorlabs.com]
- 23. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
Amaranthin in Glycobiology Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, has emerged as a valuable tool in the field of glycobiology. Its high specificity for the Thomsen-Friedenreich antigen (T-antigen) and its sialylated variants makes it an exquisite probe for studying the expression and function of these cancer-associated glycans. The T-antigen, a core 1 O-glycan structure (Galβ1-3GalNAcα1-Ser/Thr), is often masked in healthy tissues but becomes exposed in various carcinomas, playing crucial roles in cell adhesion, proliferation, and metastasis. This document provides detailed application notes and experimental protocols for the utilization of this compound in glycobiology research, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties and Binding Specificity
This compound is a homodimeric protein with a molecular weight of approximately 62 kDa, composed of two non-covalently linked subunits of 33-36 kDa each.[1] It exhibits a strong binding affinity for the T-antigen disaccharide. The binding specificity of this compound is a key attribute for its applications in research.
Binding Characteristics of this compound
| Property | Value | Reference |
| Primary Ligand | Thomsen-Friedenreich antigen (T-antigen): Galβ1-3GalNAc | [1] |
| Other Recognized Ligands | Sialylated T-antigen (sialyl T) | [2] |
| Binding Affinity (Ka) for T-disaccharide | 3.6 x 10⁵ M⁻¹ | |
| Structure | Homodimer | [1] |
| Subunit Molecular Weight | 33-36 kDa | [1] |
| Native Molecular Weight | ~62 kDa | [1] |
Applications in Glycobiology Research
This compound's precise binding to the T-antigen and related structures has led to its use in a variety of research applications:
-
Cancer Glycobiology: As a marker for malignant and premalignant tissues, particularly in colorectal cancer.[2] this compound can be used to detect aberrant glycosylation patterns associated with tumorigenesis and to differentiate between normal and cancerous cells.
-
Glycoprotein Identification and Characterization: Through techniques like affinity chromatography and lectin blotting, this compound can be used to isolate, purify, and identify glycoproteins bearing the T-antigen.
-
Cell Signaling Studies: Investigating the role of T-antigen-bearing glycoproteins in cellular processes such as cell adhesion, proliferation, and apoptosis.[3][4]
-
Immunology: Studying the activation and modulation of immune cells, such as T lymphocytes, through interactions with specific cell surface glycans.[3][4]
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific experimental setup and sample type.
Lectin Histochemistry for Tissue Staining
This protocol outlines the use of biotinylated this compound for the detection of T-antigen expression in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if required):
-
Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
-
Lectin Incubation:
-
Dilute biotinylated this compound to a working concentration of 5-20 µg/mL in PBS.
-
Incubate sections with the diluted lectin overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with TBST (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) for 1 hour at room temperature.
-
Wash with TBST (3 x 5 minutes).
-
-
Visualization:
-
Incubate sections with DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: Brown staining indicates the presence of T-antigen-expressing cells. The intensity and distribution of the staining can provide insights into the expression levels and localization of the target glycans.
Affinity Chromatography for Glycoprotein Purification
This protocol describes the use of this compound-conjugated agarose beads to purify T-antigen-bearing glycoproteins from a complex protein mixture.
Materials:
-
This compound-Agarose beads
-
Chromatography column
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Washing Buffer: Binding Buffer with 0.1% Tween-20
-
Elution Buffer: 0.1 M Galactose or 0.1 M Lactose in Binding Buffer
-
Protein sample (e.g., cell lysate, serum)
Procedure:
-
Column Preparation:
-
Pack the this compound-Agarose beads into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Load the protein sample onto the column. Allow the sample to enter the column bed completely.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Washing Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoproteins by applying the Elution Buffer to the column. The competing sugar (galactose or lactose) will displace the bound glycoproteins from the this compound.
-
Collect fractions and monitor the protein concentration of each fraction at 280 nm.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to identify the purified glycoproteins.
-
Expected Results: A purified fraction of glycoproteins that specifically bind to this compound.
Lectin Western Blotting
This protocol details the detection of T-antigen-containing glycoproteins in a protein mixture separated by SDS-PAGE.
Materials:
-
Protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Lectin Incubation:
-
Incubate the membrane with biotinylated this compound (1-5 µg/mL in TBST) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
Expected Results: Bands on the blot correspond to glycoproteins containing the T-antigen.
Enzyme-Linked Lectin Assay (ELLA)
This protocol is for the quantitative detection of T-antigen-bearing glycoproteins immobilized on a microplate.
Materials:
-
Microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Glycoprotein sample
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Coat the microplate wells with the glycoprotein sample diluted in Coating Buffer overnight at 4°C.
-
-
Blocking:
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Lectin Incubation:
-
Wash the wells with PBST.
-
Add biotinylated this compound (1-10 µg/mL in PBS) to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells with PBST.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells with PBST.
-
-
Signal Development:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Expected Results: The absorbance is proportional to the amount of T-antigen-bearing glycoprotein in the sample.
Flow Cytometry for Cell Surface Glycan Analysis
This protocol describes the use of fluorescently labeled this compound to detect T-antigen expression on the surface of cells.
Materials:
-
Cell suspension
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled this compound (e.g., FITC-Amaranthin)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Lectin Staining:
-
Add fluorescently labeled this compound (at a pre-determined optimal concentration) to the cell suspension.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
-
Analysis:
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Expected Results: A shift in fluorescence intensity in the stained cell population compared to the unstained control indicates the presence of T-antigen on the cell surface.
Signaling Pathways and Experimental Workflows
This compound-Mediated T-Cell Co-stimulation
Amaranthus leucocarpus lectin (ALL), which shares the same binding specificity with this compound, has been shown to act as a co-stimulatory molecule for T-cell activation in the presence of anti-CD3 antibodies. This activation is mediated through the binding of the lectin to O-glycosylated moesin on the T-cell surface.[3][4]
This compound-Induced Apoptosis
Several plant lectins have been demonstrated to induce apoptosis in cancer cells. While the specific pathway for this compound is still under detailed investigation, a general proposed mechanism involves the binding to cell surface glycoproteins, leading to the activation of caspase-dependent pathways. This can involve the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases.[5]
Experimental Workflow for Glycoprotein Purification and Analysis
The following diagram illustrates a typical workflow for the purification and subsequent analysis of T-antigen-bearing glycoproteins using this compound affinity chromatography.
Conclusion
This compound is a powerful and specific tool for researchers in glycobiology. Its ability to recognize the cancer-associated T-antigen with high affinity allows for the detailed investigation of glycosylation changes in disease, the purification of specific glycoproteins, and the elucidation of glycan-mediated signaling pathways. The protocols and information provided in this document serve as a comprehensive guide for the effective application of this compound in a variety of research settings. As our understanding of the glycome's role in health and disease continues to expand, the utility of specific lectins like this compound will undoubtedly become even more critical.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation [frontiersin.org]
- 5. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Amaranthin-Based Enzyme-Linked Lectin Assay (ELLA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amaranthin-based Enzyme-Linked Lectin Assay (ELLA) is a powerful tool for the specific detection and quantification of glycoconjugates bearing the Thomsen-Friedenreich antigen (T-antigen) and its sialylated form, the cryptic T-antigen. This compound, a lectin isolated from the seeds of Amaranthus caudatus, exhibits high specificity for the Galβ1,3GalNAcα-O- moiety, a carbohydrate structure frequently overexpressed on the surface of cancer cells and involved in various physiological and pathological processes.[1] This makes the this compound-based ELLA a valuable technique in cancer research, immunology, and glycobiology for diagnostics, drug development, and studying cellular signaling pathways.
These application notes provide detailed protocols for performing direct and competitive this compound-based ELLAs, along with information on the purification of this compound, its physicochemical properties, and its applications in studying T-antigen mediated signaling pathways.
Physicochemical Properties of this compound
This compound is a homodimeric protein with a native molecular weight of approximately 62.9 kDa.[2] Each subunit has a molecular weight of 33-36 kDa and possesses one binding site for the T-disaccharide.[2] The lectin's activity is independent of metal ions.[1]
| Property | Value | Reference |
| Native Molecular Weight | ~62.9 kDa | [2] |
| Subunit Molecular Weight | 33-36 kDa | [2] |
| Structure | Homodimer | [2] |
| Binding Specificity | Galβ1,3GalNAcα-O- (T-antigen) and NeuAcα2,3Galβ1,3GalNAcα-O- (Cryptic T-antigen) | [1][3] |
| Carbohydrate Binding Sites | One per subunit | [2] |
| Metal Ion Requirement | None | [1] |
| Optimal pH for Precipitation | 5.0 | [1] |
Experimental Protocols
Purification of this compound from Amaranthus caudatus Seeds
This protocol describes the isolation of this compound for use in ELLA.
Materials:
-
Amaranthus caudatus seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
DEAE-cellulose
-
Affinity chromatography matrix with immobilized T-antigen (e.g., Synsorb-T beads)
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge
-
Chromatography columns
Procedure:
-
Extraction: Grind Amaranthus caudatus seeds to a fine powder. Extract the powder with PBS at 4°C with constant stirring. Centrifuge the extract to remove insoluble material.
-
DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column equilibrated with PBS. Elute the unbound fraction, which contains this compound, with PBS.
-
Affinity Chromatography: Apply the unbound fraction from the DEAE-cellulose column to a T-antigen affinity column. Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with a high concentration of a competitive sugar, such as galactose or lactose, in PBS.
-
Dialysis: Dialyze the eluted fraction against PBS at 4°C to remove the competitive sugar.
-
Concentration and Storage: Concentrate the purified this compound using ultrafiltration and store at -20°C or -80°C in aliquots.
Biotinylation of this compound
For use in an indirect ELLA, this compound can be labeled with biotin.
Materials:
-
Purified this compound
-
Biotinylation reagent (e.g., NHS-Biotin)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
Procedure:
-
Preparation: Dissolve this compound in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent (dissolved in an organic solvent like DMSO or DMF) to the this compound solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated this compound at -20°C.
Direct Enzyme-Linked Lectin Assay (ELLA)
This protocol is for the direct detection of T-antigen bearing glycoproteins.
Materials:
-
Microtiter plate (high-binding)
-
T-antigen bearing glycoprotein (e.g., asialofetuin) or sample
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the glycoprotein solution (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
This compound Binding: Add 100 µL of biotinylated this compound (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Competitive Enzyme-Linked Lectin Assay (ELLA)
This protocol is for quantifying the amount of T-antigen or for determining the inhibitory potential of compounds.
Materials:
-
Same as for Direct ELLA, plus:
-
Unlabeled this compound
-
Inhibitory sugar or sample
Procedure:
-
Coating and Blocking: Follow steps 1-4 of the Direct ELLA protocol to coat the plate with a T-antigen bearing glycoprotein (e.g., asialofetuin) and block non-specific binding sites.
-
Competitive Inhibition: In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated this compound with varying concentrations of the inhibitory sugar or sample for 30 minutes at room temperature.
-
This compound Binding: Transfer 100 µL of the pre-incubated this compound-inhibitor mixture to each well of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing and Detection: Follow steps 6-11 of the Direct ELLA protocol to wash the plate and detect the bound biotinylated this compound.
Quantitative Data
The following tables summarize representative quantitative data that can be obtained using an this compound-based ELLA.
Table 1: Hapten Inhibition of this compound Binding
This table shows the relative inhibitory potency of different carbohydrates against this compound binding to a T-antigen bearing glycoprotein. IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of this compound binding.
| Inhibitor | IC50 (mM) | Relative Potency |
| Galβ1,3GalNAcα-O-Methyl | ~0.05 | 100 |
| Galactose | ~15 | ~0.3 |
| N-Acetylgalactosamine (GalNAc) | ~17.5 | ~0.28 |
Note: These are representative values and may vary depending on the specific assay conditions. N-Acetylgalactosamine is reported to be 350-fold less effective as an inhibitor compared to the T-disaccharide.[1]
Table 2: Detection of T-Antigen Bearing Glycoproteins
This table illustrates the detection range and limit of detection (LOD) for a model T-antigen bearing glycoprotein, asialofetuin, using a direct this compound-based ELLA.
| Glycoprotein | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Asialofetuin | 10 - 1000 | ~5 |
Note: These values are estimations and should be determined empirically for each specific assay setup.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Direct ELLA
Caption: Workflow for the Direct this compound-based ELLA.
Experimental Workflow for Competitive ELLA
Caption: Workflow for the Competitive this compound-based ELLA.
T-Antigen Mediated T-Cell Activation Signaling Pathway
The binding of lectins to the T-antigen on the surface of T-lymphocytes can trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to T-cell activation, proliferation, and cytokine production.[4][5][6]
Caption: T-Antigen mediated activation of the MAPK signaling pathway.
Applications in Research and Drug Development
-
Cancer Diagnostics: The overexpression of T-antigen on various cancer cells makes this compound a useful tool for detecting and quantifying cancer-associated glycoproteins in biological samples.
-
Glycoprotein Characterization: ELLA can be used to study the glycosylation patterns of purified proteins or proteins in complex mixtures.
-
Drug Screening: The competitive ELLA format is suitable for high-throughput screening of compounds that inhibit the interaction between this compound and the T-antigen, which may have therapeutic potential.
-
Immunology Research: The assay can be used to investigate the role of T-antigen in immune cell recognition and activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking buffer concentration or incubation time. |
| Non-specific binding of this compound or Streptavidin-HRP | Optimize the concentration of these reagents. Add a detergent like Tween 20 to the washing buffer. | |
| Low or No Signal | Inactive this compound or enzyme conjugate | Use freshly prepared or properly stored reagents. |
| Insufficient coating of glycoprotein | Increase coating concentration or incubation time. | |
| Incorrect buffer pH | Ensure all buffers are at the correct pH. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and be consistent with technique. |
| Uneven temperature during incubation | Ensure the plate is incubated at a uniform temperature. | |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the this compound-based ELLA for their specific research needs.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression patterns of the T antigen and the cryptic T antigen in rat fetuses: detection with the lectin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Erk2 MAPK Regulates CD8 T Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Antitumor Properties of Amaranthin Lectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of various Amaranthus species such as Amaranthus caudatus, is a glycoprotein with a notable affinity for the carcinoma-associated Thomsen-Friedenreich antigen (T-antigen) and its sialylated variants.[1] This specificity makes this compound a promising candidate for cancer research and therapeutic development.[2][3] Emerging studies have highlighted its potential antitumor properties, primarily attributed to its ability to induce apoptosis and inhibit cell adhesion in various cancer cell lines.[4][5] These application notes provide a comprehensive overview of the antitumor activities of this compound lectin, including quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism of action.
Mechanism of Action
The antitumor activity of this compound lectin is multifaceted, primarily revolving around its ability to recognize and bind to specific carbohydrate structures on the surface of cancer cells, leading to the induction of programmed cell death (apoptosis) and interference with cell adhesion processes.[2][4]
-
Carbohydrate Binding and Cancer Cell Targeting: this compound exhibits a high binding affinity for N-acetyl-D-galactosamine (GalNAc) and, more specifically, the T-antigen (Galβ1,3GalNAc).[3][6] The T-antigen is often masked in normal cells but becomes exposed on the surface of many types of cancer cells, making it a tumor-associated antigen.[1] This differential expression allows this compound to selectively target and bind to cancer cells.
-
Induction of Apoptosis: Upon binding to cancer cells, this compound triggers a cascade of intracellular events culminating in apoptosis.[4][7] Studies suggest that this process is often mediated through the intrinsic (mitochondrial) pathway.[3][7] Key molecular events include:
-
Upregulation of p53: The tumor suppressor protein p53 is activated, which in turn transcriptionally activates pro-apoptotic genes.[3]
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2 disrupts the mitochondrial membrane potential.[3]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of caspases, including the key executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][8]
-
-
Inhibition of Cell Adhesion: this compound has been shown to inhibit the adhesion of cancer cells, a critical step in tumor invasion and metastasis.[4][5] By binding to cell surface glycoconjugates, the lectin may sterically hinder the interactions between cancer cells and the extracellular matrix or other cells.
In Vitro Antitumor Activities
The cytotoxic and antiproliferative effects of this compound lectin and related protein isolates have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Preparation | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Amaranthus mantegazzianus protein isolate | UMR106 | Osteosarcoma | 1 mg/mL | [5] |
| Amaranthus mantegazzianus protein isolate (protease treated) | UMR106 | Osteosarcoma | 0.5 mg/mL | [5] |
| Amaranthus mantegazzianus protein isolate | HT-29 | Human Colon Cancer | 1.35 ± 0.12 mg/mL | [8] |
| Amaranthus mantegazzianus protein digest | HT-29 | Human Colon Cancer | 0.30 ± 0.07 mg/mL | [8] |
| Amaranthus caudatus lectin | Not Specified | Tumor Cell Line | 0.08 mg/mL | [4] |
In Vivo Antitumor Activities
While specific in vivo studies on purified this compound lectin are limited, research on related lectins and amaranth extracts provides evidence of their potential antitumor efficacy in animal models.
| Treatment | Animal Model | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| Pea lectin | Mice | Ehrlich Ascites Carcinoma | 1.4 mg/kg/day | 44% | [2] |
| Pea lectin | Mice | Ehrlich Ascites Carcinoma | 2.8 mg/kg/day | 63% | [2] |
| Amaranthus lividus stem extract | Swiss albino mice | Ehrlich Ascites Carcinoma | 100 µg/mL/day | 43% | [3] |
| Amaranthus hybridus seed extract | Swiss albino mice | Ehrlich Ascites Carcinoma | 100 µg/mL/day | 45% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed apoptotic signaling pathway induced by this compound lectin and a general experimental workflow for assessing its antitumor properties.
Caption: Proposed mitochondria-mediated apoptotic pathway induced by this compound lectin.
Caption: General experimental workflow for evaluating the antitumor properties of this compound lectin.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound lectin on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound lectin stock solution (sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Lectin Treatment:
-
Prepare serial dilutions of this compound lectin in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted lectin solutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Apoptosis Detection by DAPI Staining
This protocol allows for the morphological assessment of apoptosis by visualizing nuclear changes.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound lectin
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with a DAPI filter
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with this compound lectin at the desired concentration (e.g., IC50 value) for 24 hours. Include an untreated control.
-
-
Fixation:
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Add the DAPI staining solution to the coverslips and incubate for 5-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will display condensed, brightly stained nuclei and/or fragmented nuclei (apoptotic bodies), while normal cells will have round, uniformly stained nuclei.
-
Protocol 3: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This method provides a quantitative analysis of apoptotic and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound lectin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound lectin for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Protocol 4: Cell Adhesion Assay
This protocol assesses the ability of this compound lectin to inhibit cancer cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
96-well plates coated with an extracellular matrix protein (e.g., fibronectin, laminin, or collagen)
-
Serum-free cell culture medium
-
This compound lectin
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Lectin Incubation:
-
Pre-incubate the labeled cells with various concentrations of this compound lectin for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each lectin concentration compared to the untreated control.
-
References
- 1. genscript.com [genscript.com]
- 2. Insights into Animal and Plant Lectins with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of antioxidant, anticancer and antimicrobial activity of two vegetable species of Amaranthus in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Effect of Amaranth Proteins and Peptides on HT-29 Human Colon Tumor Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Premalignant Tumors with Amaranthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alterations in cell surface glycosylation are a hallmark of malignant transformation. The Thomsen-Friedenreich antigen (T-antigen, Galβ1-3GalNAcα-O-Ser/Thr), a core 1 O-glycan structure, is a well-established oncodevelopmental antigen. It is typically cryptic in healthy tissues, masked by further glycosylation, but becomes exposed in approximately 90% of carcinomas, including premalignant lesions. This differential expression makes the T-antigen a compelling biomarker for the early detection of cancer.
Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, exhibits high specificity for the T-antigen and its sialylated variants. This property makes this compound a valuable tool for the histochemical identification of premalignant and malignant cells in tissue sections. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in staining premalignant tumors.
Principle of the Method
This compound, also known as Amaranthus caudatus agglutinin (ACA), functions as a carbohydrate-binding protein that specifically recognizes and binds to the T-antigen disaccharide. When labeled this compound is applied to tissue sections, it will bind to cells expressing the T-antigen on their surface glycoproteins. This binding can then be visualized using various detection methods, such as enzymatic reactions that produce a colored precipitate or fluorescent labels. The increased expression of the T-antigen in premalignant and malignant tissues results in a stronger staining intensity compared to surrounding normal tissue, allowing for their identification.
Quantitative Data Summary
The following table summarizes the quantitative data available on the binding of this compound to its target and its application in tissue staining.
| Parameter | Value | Tissue/Analyte | Reference |
| Binding Affinity (Ka) | 3.6 x 10⁵ M⁻¹ | T-disaccharide | [1] |
| Staining in Normal Colon | 46 ± 4% of glands (base of crypts) | Human Colonic Tissue | [2] |
| Staining in Adenomatous Polyps | 82 ± 7% of glandular units | Human Colonic Tissue | [2] |
| Staining in Adenocarcinomas | 97 ± 2% of glandular units | Human Colonic Tissue | [2] |
| Weighted Average Score - Normal Colon | 65 ± 33 | Human Colonic Tissue | [2] |
| Weighted Average Score - FAP Tissue | 224 ± 76 | Human Colonic Tissue | [2] |
Experimental Protocols
Protocol 1: this compound Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the procedure for the histochemical staining of premalignant lesions in FFPE tissue sections using biotinylated this compound and a streptavidin-peroxidase detection system.
Materials:
-
Formalin-fixed paraffin-embedded (FFPE) tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.6)
-
TBS with 0.1% Tween-20 (TBST)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide in methanol
-
Blocking Buffer (e.g., 1% BSA in TBS)
-
Biotinylated this compound (commercially available or prepared in-house)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 70% ethanol for 2 minutes. e. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval: a. Preheat Antigen Retrieval Solution to 95-100°C. b. Immerse slides in the preheated solution and incubate for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides with deionized water and then with TBS.
-
Inactivation of Endogenous Peroxidase: a. Immerse slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature. b. Rinse slides with TBS for 2 x 5 minutes.
-
Blocking: a. Carefully wipe around the tissue section and apply Blocking Buffer. b. Incubate in a humidified chamber for 30 minutes at room temperature to block non-specific binding sites.
-
This compound Incubation: a. Dilute biotinylated this compound to its optimal concentration (typically 5-20 µg/mL) in Blocking Buffer. b. Tap off the blocking buffer and apply the diluted biotinylated this compound to the tissue sections. c. Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
Washing: a. Rinse slides with TBST for 3 x 5 minutes.
-
Detection: a. Apply streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to the tissue sections. b. Incubate in a humidified chamber for 30 minutes at room temperature. c. Rinse slides with TBST for 3 x 5 minutes.
-
Visualization: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until a brown precipitate is observed. Monitor under a microscope to avoid over-staining. c. Rinse slides with deionized water to stop the reaction.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene. b. Apply a coverslip using a permanent mounting medium.
Expected Results:
-
Positive Staining: A brown precipitate will be observed in the cytoplasm and/or on the cell membrane of cells expressing the T-antigen.
-
Premalignant Lesions: Expect stronger and more widespread staining in areas of dysplasia or in adenomatous polyps compared to adjacent normal epithelium.[2]
-
Negative Control: A section incubated without biotinylated this compound should show no brown staining.
Visualizations
T-Antigen Expression and Galectin Signaling in Cancer Progression
The Thomsen-Friedenreich (T) antigen, unmasked on cell surface glycoproteins such as MUC1 in cancer cells, plays a crucial role in tumor progression. It interacts with galectins, a family of β-galactoside-binding proteins, which are often overexpressed in the tumor microenvironment. This interaction can lead to the clustering of T-antigen-bearing glycoproteins, initiating signaling cascades that promote cancer cell adhesion, migration, and angiogenesis.
Caption: T-Antigen and Galectin-3 signaling pathway in cancer.
Experimental Workflow for this compound Staining
The following diagram illustrates the key steps involved in the histochemical staining of FFPE tissue sections with this compound.
Caption: Workflow for this compound staining of FFPE tissues.
References
Application Notes and Protocols for Labeling Amaranthin for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the fluorescent labeling of Amaranthin, a lectin found in various Amaranthus species.[1][2] Fluorescently labeled this compound can be a valuable tool for researchers in various fields, including cell biology and drug development, to visualize and track specific carbohydrate structures on cells and tissues.
Introduction to this compound Labeling
Fluorescent labeling of proteins like this compound allows for their detection and localization in fluorescence microscopy applications. The process involves covalently attaching a fluorescent dye (fluorophore) to the protein. The choice of labeling chemistry and fluorescent dye is critical for preserving the protein's function and achieving optimal fluorescence signal.
The most common strategies for protein labeling target primary amines (e.g., on lysine residues) or free thiols (e.g., on cysteine residues).[3][4] The selection of the appropriate method depends on the amino acid composition and structure of this compound. It is crucial to analyze the protein's sequence and tertiary structure to determine the most suitable labeling strategy.[4]
Key considerations for labeling this compound:
-
Preservation of Biological Activity: The labeling process should not interfere with the carbohydrate-binding activity of this compound.
-
Choice of Fluorophore: The fluorescent dye should have high quantum yield, photostability, and spectral properties compatible with the available microscopy equipment.[5][6]
-
Degree of Labeling (DOL): The ratio of dye molecules to protein molecules needs to be optimized to ensure sufficient brightness without causing protein aggregation or loss of function.
-
Purification: Removal of unconjugated dye is essential to minimize background fluorescence and non-specific signals.[7]
Labeling Chemistries for this compound
Two primary chemical strategies are recommended for labeling this compound: amine-reactive labeling and thiol-reactive labeling.
Amine-Reactive Labeling
This is the most common protein labeling method, targeting the primary amines found on lysine residues and the N-terminus of the protein.[3][4] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents.[4]
-
Advantages: Ample lysine residues are usually available on the protein surface. A wide variety of fluorescent dyes are available as NHS esters.[3][5]
-
Disadvantages: Labeling can be less specific due to the abundance of lysine residues, potentially affecting the binding site if lysines are located there.
Thiol-Reactive Labeling
This method targets the sulfhydryl groups of cysteine residues. Maleimides are common thiol-reactive reagents.
-
Advantages: Cysteine residues are generally less abundant than lysines, allowing for more site-specific labeling.[4]
-
Disadvantages: this compound may have few or no accessible free thiols. If cysteines are involved in disulfide bonds, a reduction step would be necessary, which could alter the protein's structure and function.
Recommended Fluorescent Dyes
A variety of fluorescent dyes are commercially available for protein labeling. The choice will depend on the specific application and the filter sets of the fluorescence microscope.
| Fluorescent Dye Family | Excitation (max, nm) | Emission (max, nm) | Key Features |
| Alexa Fluor™ | Wide range (UV to far-red) | Wide range (UV to far-red) | High brightness, photostability, and pH insensitivity.[5] |
| Atto Dyes | Wide range (UV to near-IR) | Wide range (UV to near-IR) | Excellent brightness and photostability.[5] |
| Cy™ Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Commonly used for various applications.[4] |
| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | Traditional green fluorophore, but susceptible to photobleaching. |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~557 | ~576 | Traditional red-orange fluorophore. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of this compound using NHS Ester Dyes
This protocol is a general guideline and should be optimized for your specific this compound preparation and chosen fluorescent dye.
Materials:
-
Purified this compound protein
-
Amine-reactive fluorescent dye (NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
-
Dialysis tubing or centrifugal filter devices
Workflow Diagram:
Caption: Workflow for amine-reactive labeling of this compound.
Procedure:
-
Protein Preparation:
-
Prepare a solution of this compound at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and must be avoided.[3]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Dye Preparation:
-
Shortly before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add the dissolved dye to the this compound solution while gently stirring. The molar ratio of dye to protein will need to be optimized. Start with a 10-fold molar excess of dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for another 30 minutes.
-
-
Purification:
-
Separate the fluorescently labeled this compound from the unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[7] The labeled protein will elute first.
-
Alternatively, use dialysis or centrifugal filter devices with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of this compound at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
CF = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
Protocol 2: Application of Fluorescently Labeled this compound for Cell Staining
This protocol provides a general procedure for staining cell surfaces with fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cells of interest (live or fixed)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed cells)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mounting medium with antifade reagent
Workflow Diagram:
Caption: Workflow for staining cells with fluorescent this compound.
Procedure:
-
Cell Preparation:
-
For live cells: Plate cells on coverslips or in imaging dishes and allow them to adhere. Wash gently with PBS.
-
For fixed cells: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[8] Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer for 30 minutes to reduce non-specific binding. Do not use serum-containing blockers as they contain glycoproteins that can bind to the lectin.[9]
-
-
Lectin Staining:
-
Washing:
-
Wash the cells three times with PBS to remove unbound lectin.[9]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Data and Expected Results
The successful labeling of this compound will yield a purified protein-dye conjugate. The degree of labeling (DOL) should be optimized to be between 2 and 7 for most applications. A lower DOL may result in a weak signal, while a higher DOL can lead to protein precipitation and reduced biological activity.
When used for cell staining, fluorescently labeled this compound is expected to bind to specific carbohydrate residues on the cell surface, providing a visualization of the distribution of these glycans. The staining pattern will be cell-type dependent.[8] A negative control, where binding is inhibited by pre-incubating the labeled lectin with its specific inhibitory carbohydrate, should be performed to confirm staining specificity.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive dye. | Use fresh, high-quality dye. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5 for NHS ester reactions. | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the dye in the labeling reaction. |
| Protein instability. | Optimize buffer conditions (pH, salt concentration). | |
| High Background Staining | Incomplete removal of free dye. | Improve the purification step (use a longer column or perform additional purification). |
| Non-specific binding of the lectin. | Increase the concentration of the blocking agent or the number of washing steps. | |
| No Staining | Labeled lectin has lost its activity. | Reduce the degree of labeling; check for proper protein folding after labeling. |
| Target cells do not express the specific carbohydrate. | Use a positive control cell line known to bind this compound. | |
| Insufficient concentration of labeled lectin. | Increase the concentration of the labeled this compound used for staining.[9][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Phytonutrients, Colorant Pigments, Phytochemicals, and Antioxidant Potential of Orphan Leafy Amaranthus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
- 6. Fluoresecnt Protein Dye | BioActs [bioacts.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Fluorescent Labeled Lectin Procedure - EY Laboratories, Inc. [eylabs.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Amaranthin Lectin: A Tool for Investigating Cell Adhesion and Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amaranthin, a lectin isolated from the seeds of Amaranthus species, has emerged as a valuable tool in cellular biology, particularly in the study of cell adhesion and apoptosis. This homodimeric protein, with a molecular weight of approximately 66 kDa, exhibits a specific binding affinity for T-antigen (Galβ1-3GalNAc) and related glycostructures commonly found on the surface of cancer cells.[1][2] This binding specificity allows this compound to modulate crucial cellular processes, making it a subject of interest for cancer research and drug development. These application notes provide an overview of this compound lectin's functions and detailed protocols for its use in studying cell adhesion and apoptosis.
Properties of this compound Lectin
This compound is a non-toxic lectin that does not require metal ions for its activity.[3] It is a stable protein that can be isolated from various Amaranthus species, including Amaranthus caudatus and Amaranthus hypochondriacus.[3][4] The lectin's ability to recognize and bind to specific carbohydrate moieties on the cell surface is the foundation of its biological activities.[3][4]
Application in Cell Adhesion Studies
Cell adhesion is a fundamental process involved in tissue formation, immune response, and cancer metastasis. This compound lectin has been shown to inhibit the adhesion of cancer cells in a dose-dependent manner, suggesting its potential to interfere with metastatic processes. The mechanism likely involves the binding of this compound to cell surface glycoproteins and glycolipids that mediate cell-cell and cell-extracellular matrix interactions.
Quantitative Data: Inhibition of Cancer Cell Proliferation by Amaranthus Lectins
The following table summarizes the cytotoxic effects of this compound lectins on various cancer cell lines, providing an indication of effective concentration ranges for cellular assays.
| Lectin Source | Cell Line | Assay | IC50 Value | Reference |
| Amaranthus caudatus | UMR106 (Rat Osteosarcoma) | Proliferation | 0.08 mg/mL | |
| Amaranthus mantegazzianus | UMR106 (Rat Osteosarcoma) | Proliferation | 0.1 mg/mL | |
| Amaranthus Protein Isolate | HT-29 (Human Colon Cancer) | Proliferation | 1.35 ± 0.12 mg/mL | |
| Digested Amaranthus Peptides | HT-29 (Human Colon Cancer) | Proliferation | 0.30 ± 0.07 mg/mL | |
| Amaranthus hybridus Seed Extract | Ehrlich's Ascites Carcinoma (EAC) | Growth Inhibition | ~100 µg/mL (45% inhibition) | [4] |
| Amaranthus lividus Stem Extract | Ehrlich's Ascites Carcinoma (EAC) | Growth Inhibition | ~100 µg/mL (43% inhibition) | [4] |
Experimental Protocol: Cancer Cell Adhesion Assay (Crystal Violet Method)
This protocol describes a method to quantify the inhibition of cancer cell adhesion by this compound lectin using crystal violet staining.
Materials:
-
This compound lectin solution (sterile, various concentrations)
-
Cancer cell line of interest (e.g., HT-29, UMR106)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Fixing solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.5% (w/v) crystal violet in 20% methanol
-
Solubilization solution: 10% acetic acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cancer cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
-
Lectin Treatment:
-
After 24 hours, gently wash the wells twice with 200 µL of serum-free medium.
-
Prepare various concentrations of this compound lectin in serum-free medium. Based on the IC50 values for cytotoxicity, a starting range of 10-200 µg/mL is recommended. Include a vehicle control (serum-free medium without lectin).
-
Add 100 µL of the this compound lectin solutions or control to the respective wells.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the adherent cells.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the wells with distilled water until the water runs clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a shaker for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for the this compound lectin-mediated cell adhesion inhibition assay.
Application in Apoptosis Studies
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound lectin has been demonstrated to induce apoptosis in various cancer cell lines.[4] The proposed mechanism involves the binding of the lectin to specific glycans on the cell surface, which triggers an intracellular signaling cascade leading to programmed cell death.
This compound-Induced Apoptosis Signaling Pathway
The apoptotic pathway induced by this compound lectin is believed to be primarily mediated through the intrinsic or mitochondrial pathway. The binding of this compound to cell surface glycoconjugates initiates a signaling cascade that leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Proposed signaling pathway of this compound lectin-induced apoptosis.
Experimental Protocols for Detecting Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound lectin
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound lectin (e.g., 50-200 µg/mL) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound lectin
-
Cancer cell line of interest
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and reaction buffer)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound lectin as described for the Annexin V assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture (TdT enzyme, labeled dUTP, and reaction buffer) according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.
-
Apoptosis Detection Workflow
Caption: General workflow for detecting apoptosis induced by this compound lectin.
Conclusion
This compound lectin serves as a potent tool for investigating the complex cellular processes of adhesion and apoptosis, particularly in the context of cancer biology. Its specific binding to cancer-associated carbohydrate antigens allows for the targeted modulation of these pathways. The provided protocols offer a framework for researchers to utilize this compound lectin in their studies, contributing to a deeper understanding of its mechanisms of action and its potential as a therapeutic agent.
References
- 1. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of antioxidant, anticancer and antimicrobial activity of two vegetable species of Amaranthus in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amaranthin Concentration for IHC Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Amaranthin concentration for their immunohistochemistry (IHC) staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it bind to?
This compound, also known as Amaranthus caudatus agglutinin (ACA), is a lectin isolated from the seeds of the Amaranthus caudatus plant.[1][2][3] It specifically binds to the Thomsen-Friedenreich antigen (T-antigen), a disaccharide structure Galβ1,3GalNAc, and its sialylated variants.[1][2][4] This binding specificity makes it a useful tool for detecting certain glycoconjugates in tissues.[4]
Q2: What is the recommended starting concentration for this compound in an IHC experiment?
Several suppliers of conjugated this compound for IHC recommend a starting concentration range of 0.5-10 µg/ml.[5][6] However, the optimal concentration is highly dependent on the specific tissue, fixation method, and detection system used and therefore must be determined empirically by the end-user.[7]
Q3: How can I determine the optimal concentration of this compound for my specific tissue and protocol?
To determine the optimal concentration, it is recommended to perform a titration experiment. This involves testing a range of this compound concentrations (e.g., from 0.5 µg/ml to 20 µg/ml) on your positive control tissue.[8] The optimal concentration will be the one that provides strong, specific staining with the lowest background.[9]
Q4: Does this compound require metal ions for its activity?
No, studies have shown that this compound does not appear to require metal ions for its lectin activity.[2][10]
Troubleshooting Guide
Weak or No Staining
Problem: I am observing very weak or no staining in my positive control tissue.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Increase the concentration of this compound in your staining protocol.[11][12] |
| Insufficient Incubation Time | The incubation time with this compound may be too short. Increase the incubation time to allow for sufficient binding.[11][12] |
| Incorrect pH of Buffers | This compound exhibits optimal binding in mildly acidic conditions, with a maximum precipitation observed at pH 5.[2][10] Ensure your buffers are within the optimal pH range. |
| Improper Tissue Fixation | Over-fixation can mask the carbohydrate epitopes recognized by this compound. Consider optimizing your fixation protocol or using an antigen retrieval method.[11][12] |
| Inactive this compound | The lectin may have lost its activity due to improper storage or handling. Use a new vial of this compound and ensure it has been stored according to the manufacturer's instructions. |
High Background Staining
Problem: I am observing high background staining across my entire tissue section, which is obscuring the specific signal.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | An excessively high concentration of this compound can lead to non-specific binding and high background.[12][13][14] Reduce the concentration of this compound used. |
| Insufficient Blocking | Non-specific binding sites in the tissue may not be adequately blocked. Increase the incubation time with your blocking solution or try a different blocking agent (e.g., 10% normal serum from the species of the secondary antibody).[15] |
| Inadequate Washing | Insufficient washing between steps can leave unbound this compound or detection reagents on the tissue.[15][16] Increase the number and duration of your wash steps. |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[13][15] Block endogenous peroxidase activity with 0.3% H2O2 or endogenous alkaline phosphatase with levamisole.[15] |
| Tissue Drying Out | Allowing the tissue section to dry out at any point during the staining process can cause high background.[15] Keep the slides in a humidified chamber during incubations. |
Non-Specific Staining
Problem: I am observing staining in areas where I do not expect to see the target glycoconjugate.
| Possible Cause | Suggested Solution |
| Cross-reactivity of this compound | While this compound is specific for the T-antigen, some non-specific binding can occur. To confirm the specificity of your staining, perform a control experiment where you pre-incubate the this compound with its inhibitory sugar (Galβ1,3GalNAc) before applying it to the tissue. A significant reduction in staining intensity indicates specific binding.[11] |
| Hydrophobic Interactions | This compound has been shown to exhibit hydrophobic-binding properties, which could contribute to non-specific interactions.[1] Ensure your blocking and washing buffers contain a detergent like Tween-20 to minimize hydrophobic binding. |
| Non-specific Binding of Detection Reagents | The secondary antibody or other detection reagents may be binding non-specifically. Run a control where the primary lectin (this compound) is omitted to check for non-specific binding of the secondary reagents.[17] |
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for this compound IHC staining. These parameters should be optimized for each specific experimental setup.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.5 - 10 µg/ml | Titration is essential to determine the optimal concentration for your specific application.[5][6] |
| Incubation Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can sometimes increase specificity and reduce background.[8] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Higher temperatures are generally not recommended as they can increase background.[18] |
| pH of Staining Buffer | 5.0 - 7.0 | This compound shows maximum precipitation at pH 5, but functions well in standard IHC buffers.[2][10] |
Experimental Protocols
Detailed Protocol for this compound IHC Staining on Paraffin-Embedded Sections
This protocol provides a general guideline. All steps, especially incubation times and concentrations, may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval (Optional but Recommended):
-
The necessity of antigen retrieval for lectin staining can vary. If weak staining is observed, consider performing heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
-
Blocking Endogenous Enzymes (if using enzymatic detection):
-
Incubate sections in 0.3% hydrogen peroxide in methanol for 30 minutes to block endogenous peroxidase activity.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20) three times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
This compound Incubation:
-
Dilute the conjugated this compound to the desired concentration (start with a titration from 0.5-10 µg/ml) in a suitable diluent (e.g., PBS with 1% BSA).
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted this compound solution to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides in wash buffer three times for 5 minutes each.
-
-
Detection (Example for Biotinylated this compound):
-
Incubate sections with Streptavidin-HRP (or a similar detection reagent) according to the manufacturer's instructions.
-
Rinse slides in wash buffer three times for 5 minutes each.
-
-
Chromogen Development:
-
Incubate sections with a suitable chromogen substrate (e.g., DAB) until the desired staining intensity is reached.
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for Immunohistochemistry (IHC) staining using this compound.
References
- 1. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantmedia.com [plantmedia.com]
- 4. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glycomatrix.com [glycomatrix.com]
- 6. glycomatrix.com [glycomatrix.com]
- 7. biocompare.com [biocompare.com]
- 8. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. High background in immunohistochemistry | Abcam [abcam.com]
- 16. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
preventing non-specific binding of Amaranthin lectin
Welcome to the technical support center for Amaranthin lectin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges associated with non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the specific binding target of this compound lectin?
This compound lectin specifically recognizes and binds to the Thomsen-Friedenreich antigen (T-antigen), which is a core 1 O-glycan structure. The specific disaccharide it binds to is Galactose β1,3 N-acetylgalactosamine α-O-Ser/Thr (Galβ1,3GalNAcα-O-).[1][2][3] While it can also bind to the monosaccharide N-acetylgalactosamine (GalNAc), its affinity for the T-disaccharide is significantly higher, by approximately 350-fold.[3][4]
Q2: What are the primary causes of non-specific binding with this compound lectin?
Non-specific binding with this compound lectin can stem from several factors:
-
Hydrophobic Interactions: this compound is known to exhibit hydrophobic properties, which can lead to non-specific binding to proteins and other macromolecules on your sample or assay surface.[1]
-
Ionic Interactions: Improper buffer conditions, such as suboptimal pH or ionic strength, can contribute to non-specific binding.[2] this compound shows significant binding activity between pH 4 and 9, with a peak at pH 5.[3][4]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the solid phase (e.g., microplate wells, blotting membranes, or tissue sections) is a common cause of high background.
-
Contaminated Reagents: Some blocking agents, particularly those derived from proteins like Bovine Serum Albumin (BSA) or skim milk, can contain contaminating glycoproteins that the lectin may bind to, leading to false-positive signals.[5][6]
Q3: Which blocking agent is best for my this compound lectin experiment?
The choice of blocking agent is critical for minimizing non-specific binding. Protein-based blockers like BSA and skim milk are often unsuitable for lectin assays due to potential glycoprotein contamination.[5][7] Synthetic, carbohydrate-free blocking agents are highly recommended. Polyvinyl alcohol (PVA) has been identified as an excellent "global" blocking agent for Enzyme-Linked Lectin Assays (ELLAs) as it shows minimal interaction with a wide range of lectins.[2][3][6][8][9]
Troubleshooting Guides
High Background Signal
High background can obscure specific signals and lead to false-positive results. Use the following guide to troubleshoot this common issue.
Potential Causes of Non-Specific Binding
Caption: Key contributors to high background signals in this compound lectin assays.
| Observation | Potential Cause | Recommended Solution |
| High background across the entire plate/membrane/slide | Inadequate Blocking | 1. Switch to a synthetic blocker: Use a 0.5% Polyvinyl Alcohol (PVA) solution or a commercial carbohydrate-free blocking solution.[2][6][9] 2. Increase blocking time/temperature: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C. |
| Hydrophobic Interactions | 1. Add a non-ionic detergent: Include 0.05% Tween-20 in your wash buffers and lectin diluent to minimize non-specific protein adhesion.[10] 2. Increase ionic strength: Prepare buffers with a higher salt concentration (e.g., 300-500 mM NaCl) to disrupt weaker hydrophobic interactions. | |
| Lectin concentration too high | Perform a titration experiment to determine the optimal this compound lectin concentration that provides a high signal-to-noise ratio. | |
| High background in negative control wells (no antigen) | Contaminated Blocking Agent | Avoid using BSA or skim milk. If you must use BSA, ensure it is a high-purity, "glycoprotein-free" grade. Chemical deglycosylation of BSA with sodium periodate is also an option.[3] |
| Non-specific binding to the plate/membrane | Ensure the plate/membrane is designed for low protein binding. Test different brands or types. | |
| Inconsistent, patchy background | Insufficient Washing | Increase the number and vigor of wash steps. Ensure complete removal of solutions between steps. |
| Reagents not evenly distributed | Ensure adequate volume of blocking and washing solutions to cover the entire surface. Use an orbital shaker for incubations. |
Weak or No Signal
| Observation | Potential Cause | Recommended Solution |
| No signal in positive control | Inactive Lectin | 1. Ensure proper storage of the lectin (check manufacturer's datasheet). 2. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | This compound lectin activity is not known to be dependent on metal ions.[3] However, ensure the pH of your buffers is within the optimal range (pH 4-9).[3][4] | |
| Weak signal in sample wells | Low abundance of the T-antigen | 1. Increase the amount of sample coated on the plate or used in the assay. 2. Consider using a signal amplification system (e.g., biotinylated this compound followed by streptavidin-HRP). |
| Lectin concentration too low | Titrate the lectin concentration upwards. | |
| Steric Hindrance | The T-antigen on your glycoprotein of interest may be masked. Consider denaturation or enzymatic treatment of your sample to expose the glycan. |
Data Presentation
Comparison of Blocking Agents for Lectin-Based Assays
| Blocking Agent | Pros | Cons | Recommendation for this compound |
| Bovine Serum Albumin (BSA) | Inexpensive, readily available. | Often contains contaminating glycoproteins that can cause false positives.[2][6] | Not Recommended. If unavoidable, use a high-purity, glycoprotein-free grade. |
| Skim Milk / Casein | Inexpensive. Effective for some antibody-based assays. | Heavily glycosylated, leading to high background with lectins.[7][11] | Strongly Not Recommended. |
| Carbo-Free™ Blocking Solutions | Commercially available, specifically designed for glycan analysis. | Can still cause non-specific binding with some lectins through protein-protein interactions.[2] | Good Option. Worth testing for your specific application. |
| Synthetic Polymers (e.g., PVA) | Carbohydrate-free, chemically defined, low cost. Shown to be effective "global" blockers with minimal lectin interaction.[2][6][8][9] | May require optimization of concentration and incubation time. | Highly Recommended. A 0.5% solution is a good starting point.[9] |
| Synblock | A commercial synthetic blocker shown to be highly effective and comparable to PVA.[2][3] | Higher cost compared to PVA. | Highly Recommended. |
Experimental Protocols
Key Experiment: Enzyme-Linked Lectin Assay (ELLA) for Detecting T-Antigen
This protocol provides a framework for using biotinylated this compound lectin to detect glycoproteins containing the T-antigen immobilized on a microplate.
ELLA Workflow for this compound Lectin
Caption: Step-by-step workflow for an this compound lectin-based ELLA.
Materials:
-
High-binding 96-well microplate
-
Glycoprotein standard (e.g., Asialofetuin for positive control)
-
Biotinylated this compound Lectin
-
Blocking Buffer: 0.5% (w/v) Polyvinyl Alcohol (PVA) in Tris-Buffered Saline (TBS: 20 mM Tris, 150 mM NaCl, pH 7.6)
-
Wash Buffer (TBST): TBS with 0.05% Tween-20
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 1M H₂SO₄)
-
Plate reader
Methodology:
-
Antigen Coating: Dilute your sample and a positive control (e.g., Asialofetuin at 1-5 µg/mL) in a suitable coating buffer (e.g., PBS or 50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well. Incubate overnight at 4°C. Include wells with coating buffer only as a negative control.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of TBST per well.
-
Blocking: Add 200 µL of Blocking Buffer (0.5% PVA in TBS) to each well. Incubate for 2 hours at room temperature.[9]
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of TBST.
-
Lectin Incubation: Dilute the biotinylated this compound lectin in TBST to the desired concentration (start with a titration from 0.1 to 5 µg/mL). Add 100 µL to each well. Incubate for 1 hour at room temperature with gentle agitation.
-
Specificity Control (Optional): In separate wells, pre-incubate the diluted lectin with an inhibitory sugar (e.g., 100 mM Galβ1,3GalNAc) for 30 minutes before adding it to the plate. A significant reduction in signal confirms specificity.
-
-
Washing: Discard the lectin solution and wash the plate four times with 200 µL of TBST.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in TBST according to the manufacturer's instructions (e.g., 1:5,000 to 1:20,000). Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Final Washes: Discard the conjugate solution. Wash the plate four times with TBST, followed by one final wash with TBS (to remove detergent).
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature until sufficient color develops (typically 5-20 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Optimization of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amaranthin-Based Assays
Welcome to the technical support center for Amaranthin-based assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues that can lead to variability and inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound-based assays?
Variability in this compound-based assays can stem from several factors, including the inherent biological variability of Amaranthus species, the protein extraction method, interfering substances from the plant matrix, and the specific assay protocol itself.[1][2][3]
Q2: How can I minimize variability between different batches of Amaranthus extract?
To minimize batch-to-batch variability, it is crucial to standardize the entire process from plant cultivation and harvesting to extraction and storage. This includes using the same Amaranthus species and variety, consistent harvesting times, and a standardized protein extraction protocol.[4]
Q3: What types of substances in my sample can interfere with an this compound-based assay?
Interfering substances are a common issue in plant-based assays and can include phenolic compounds, chlorophyll, and detergents used during protein extraction.[5][6][7] These substances can affect colorimetric readings or interfere with antibody-antigen binding in immunoassays.
Q4: My colorimetric (e.g., Bradford) assay results are inconsistent. What could be the cause?
Inconsistent results in colorimetric assays like the Bradford assay can be due to several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents.
-
Interfering substances: Presence of detergents or high concentrations of salts in the sample buffer.
-
Protein-to-protein variation: The Bradford assay's response can vary with different proteins. Using a consistent, appropriate protein standard is crucial.[8][9][10]
-
Incubation time: Variation in incubation times can lead to differences in color development.
Q5: I am seeing high background noise in my this compound-based ELISA. What are the likely causes?
High background in an ELISA can be caused by:
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the microplate wells.
-
Cross-reactivity: The antibodies may be cross-reacting with other proteins in the sample.[6][11]
-
Contamination: Contamination of reagents or buffers with interfering substances.
-
Improper washing: Insufficient washing between steps can leave unbound reagents behind.
Troubleshooting Guides
Issue 1: Inconsistent Color Development in Colorimetric Assays
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use fresh, high-quality pipette tips for each sample and standard. |
| Interfering Substances | Include a buffer blank (containing all components except the protein) to zero the spectrophotometer. If interference is suspected, perform a spike and recovery experiment to confirm. Consider a buffer exchange or dialysis to remove interfering substances.[7] |
| Incorrect Standard Curve | Prepare fresh standards for each assay. Ensure the standard protein is appropriate for the assay and is of high purity. The linear range of the standard curve should encompass the expected concentration of the samples.[10] |
| Variable Incubation Time | Use a timer to ensure consistent incubation times for all samples and standards. |
| Temperature Fluctuations | Perform incubations in a temperature-controlled environment. |
Issue 2: High Variability in Lectin Activity Assays
This compound is a lectin that specifically recognizes certain carbohydrate structures.[12][13] Variability in lectin activity assays can be particularly sensitive to environmental and procedural factors.
| Potential Cause | Recommended Solution |
| pH of the Assay Buffer | This compound lectin activity is pH-dependent, with optimal activity around pH 5.[12][13] Ensure the pH of your assay buffer is consistent and optimal for this compound binding. |
| Presence of Inhibitory Sugars | Contamination of samples with monosaccharides or disaccharides that bind to this compound can inhibit its activity.[12] Ensure all glassware and reagents are free from such contaminants. |
| Incorrect Glycoconjugate Presentation | The specific linkage of the carbohydrate is critical for this compound binding.[12] Ensure the glycoconjugate used in the assay presents the correct epitope. |
| Metal Ion Contamination | While this compound activity does not appear to require metal ions, contamination with certain metal ions could potentially interfere with the assay.[12][14] |
Issue 3: Poor Reproducibility in this compound-Based ELISAs
| Potential Cause | Recommended Solution |
| Inconsistent Plate Coating | Ensure uniform coating of the microplate with the capture antibody or antigen. Optimize coating concentration and incubation time. |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Matrix Effects | The sample matrix (e.g., plant extract) can interfere with antibody binding.[7] Dilute samples in an appropriate assay buffer to minimize matrix effects. Perform spike and recovery experiments to assess matrix interference.[7][15] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to temperature and evaporation variations. Fill the outer wells with buffer or water. |
| Reagent Instability | Prepare fresh reagents for each assay. Store antibodies and other critical reagents according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
-
Prepare a series of protein standards: Dilute a stock solution of Bovine Serum Albumin (BSA) to concentrations ranging from 0.1 to 1.0 mg/mL.
-
Prepare samples: Dilute your this compound-containing samples to fall within the range of the standard curve.
-
Assay:
-
Pipette 10 µL of each standard and sample into separate microplate wells.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the line to calculate the concentration of your unknown samples.
Protocol 2: Troubleshooting Matrix Interference with Spike and Recovery
-
Spike: Add a known amount of purified this compound protein (the "spike") into your sample matrix. Also, prepare a control spike in the assay buffer.
-
Assay: Analyze the spiked sample, the unspiked sample, and the control spike using your standard assay protocol.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of control spike] x 100
-
-
Interpretation:
-
A recovery of 80-120% generally indicates no significant matrix interference.
-
Low recovery (<80%) suggests that something in the matrix is suppressing the signal.
-
High recovery (>120%) suggests that something in the matrix is enhancing the signal.
-
Visualizations
Caption: General workflow for this compound quantification assays.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchjournal.co.in [researchjournal.co.in]
- 3. krishikosh [krishikosh.egranth.ac.in]
- 4. New Mutant Amaranth Varieties as a Potential Source of Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
- 6. researchgate.net [researchgate.net]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of colorimetric assays for analyzing reductively methylated proteins: Biases and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorimetric protein assay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in Amaranthin ELLA
Welcome to the Amaran-thin ELLA Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a focus on improving the signal-to-noise ratio in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the "Ella" platform and how does it relate to Amaranthin ELLA?
A1: The "Ella" platform, developed by ProteinSimple (a Bio-Techne brand), is an automated immunoassay system that utilizes Simple Plex™ cartridges. It appears that "this compound ELLA" is a likely reference to the Ella platform. This system automates traditional ELISA (Enzyme-Linked Immunosorbent Assay) steps within a microfluidic cartridge, minimizing manual steps and variability.[1][2]
Q2: What are the key advantages of the Ella platform for immunoassays?
A2: The Ella platform offers several advantages over traditional ELISAs, including:
-
Automation: Reduces hands-on time and user-to-user variability.[2]
-
Low Sample Volume: Requires as little as 25 µL of sample.[3]
-
High Sensitivity: Achieves sub-picogram level detection.[4]
-
Wide Dynamic Range: Typically offers a dynamic range of 4+ logs.[4]
-
No Cross-Reactivity in Multiplexing: Each analyte is measured in a separate parallel channel, eliminating antibody cross-reactivity.[3]
-
Reproducibility: Delivers consistent results across different users and sites.[2]
Q3: Can I use expired Simple Plex cartridges?
A3: While the Ella instrument may not prevent the use of expired cartridges, it is strongly recommended to use cartridges within their expiration date to ensure optimal performance and reliable results. Bio-Techne can only support the performance of cartridges that are not expired.
Q4: What is the minimum sample volume required for a Simple Plex assay?
A4: A minimum of 50 µL of diluted sample is required for each sample inlet on the cartridge. The specific minimum required dilution (MRD) can be found on the analyte-specific product datasheet.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be attributed to either a weak signal or high background. The following sections provide guidance on identifying and addressing these common issues.
Issue 1: Weak or No Signal
A weak or absent signal can prevent the accurate quantification of your target analyte.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Issues | ||
| Expired Simple Plex Cartridge | Use a new, unexpired cartridge. | Restoration of expected signal intensity. |
| Improper Reagent Storage | Ensure all components are stored at the recommended temperatures. | Improved reagent stability and performance. |
| Protocol Errors | ||
| Incorrect Sample Dilution | Review the product insert for the recommended sample dilution. Perform a dilution series if necessary. | Signal within the dynamic range of the assay. |
| Insufficient Sample Volume | Ensure at least 50 µL of diluted sample is added to each well. | Proper sample analysis and signal generation. |
| Sample-Related Problems | ||
| Low Analyte Concentration | Concentrate the sample or use a more sensitive assay if available. | Increased signal intensity. |
| Sample Matrix Interference | Perform a spike and recovery experiment to assess matrix effects. | Identification and mitigation of interfering substances. |
| Sample Degradation | Use fresh samples and handle them according to best practices to avoid analyte degradation. | Accurate measurement of the true analyte concentration. |
Issue 2: High Background
High background noise can obscure the true signal and reduce the sensitivity of the assay.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | ||
| Inadequate Wash Buffer Volume | Ensure the correct volume of wash buffer is added to the cartridge as specified in the protocol. | Efficient removal of unbound reagents and reduced background. |
| Incorrect Wash Buffer | Use only the wash buffer provided with the Simple Plex kit. | Optimal washing performance. |
| Non-Specific Binding | ||
| Issues with Blocking | As cartridges are pre-coated and blocked, this is less common. However, ensure cartridge packaging is intact before use. | Minimized non-specific antibody binding. |
| Antibody Cross-Reactivity | While Simple Plex assays are designed to prevent cross-reactivity between analytes, cross-reactivity with other proteins in the sample can occur. Test for this using appropriate controls. | Identification of and accounting for non-specific signals. |
| Contamination | ||
| Contaminated Reagents | Use fresh, sterile reagents and buffers. | Elimination of background signal from contamination. |
| Sample Cross-Contamination | Use fresh pipette tips for each sample and handle samples carefully to prevent splashing. | Accurate, sample-specific results. |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Poor Signal-to-Noise Ratio
-
Review the Basics:
-
Confirm that the correct Simple Plex cartridge for your analyte of interest was used.
-
Verify that the cartridge and all reagents are within their expiration dates.
-
Ensure all reagents have been stored at the recommended temperatures.
-
-
Evaluate Sample Preparation:
-
Double-check the sample dilution calculations and ensure they fall within the assay's dynamic range.
-
If sample integrity is , prepare fresh dilutions from a stock that has been stored correctly.
-
Consider performing a spike and recovery experiment to test for matrix effects, especially with complex sample types.
-
-
Check Instrument and Software:
-
Ensure the Ella instrument is functioning correctly and that there are no error messages in the Simple Plex Runner software.
-
Confirm that the correct assay protocol was selected in the software.
-
-
Run Control Samples:
-
Include positive and negative control samples in your experiment to validate assay performance.
-
Use the Simple Plex controls sold by Bio-Techne for quality control.
-
-
Analyze the Data Carefully:
-
Review the standard curve to ensure it meets the quality criteria outlined in the product insert.
-
Examine the coefficient of variation (%CV) for replicate samples. High %CV can indicate pipetting errors or sample inhomogeneity.
-
-
Contact Technical Support:
-
If the issue persists after following these steps, contact Bio-Techne/ProteinSimple technical support for further assistance. Provide them with your assay data, including the lot numbers of the cartridges and reagents used.
-
References
Amaranthin Lectin Activity Inhibition: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amaranthin lectin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of an this compound lectin inhibition assay?
This compound lectin specifically binds to the T-disaccharide (Galβ1,3GalNAcα-O-), which is a tumor-associated antigen. Inhibition assays are crucial for identifying and characterizing molecules that can block this interaction, which has potential applications in cancer diagnostics and therapeutics.
Q2: What are the most potent inhibitors of this compound lectin?
The most effective inhibitors of this compound lectin are the T-disaccharide (Galβ1,3GalNAcα-O-R) and its alpha-linked glycosides.[1][2] Monosaccharides, such as N-Acetylgalactosamine, are significantly less effective inhibitors.[1][2]
Q3: What factors can influence the activity of this compound lectin in my assay?
Several factors can affect this compound lectin activity:
-
pH: this compound exhibits significant precipitation activity between pH 4 and 9, with an optimum at pH 5.[1][2]
-
Metal Ions: Unlike many other lectins, this compound lectin activity does not appear to require metal ions.[1][2]
-
Temperature: While specific temperature optima for inhibition assays are not extensively documented, hemagglutination assays are typically performed at room temperature.
Q4: Can I use an ELISA-based format for this compound lectin inhibition assays?
Yes, an Enzyme-Linked Lectin Assay (ELLA), which is analogous to an ELISA, can be adapted for this purpose. This involves immobilizing a glycoprotein containing the T-antigen (like asialofetuin) on a microplate, followed by the addition of this compound lectin pre-incubated with potential inhibitors. The amount of bound lectin can then be detected using an antibody against this compound or a labeled version of the lectin itself.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the true signal and lead to inaccurate results. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of lectin or detection reagents | - Increase the number of washing steps or the duration of each wash. - Optimize the concentration of the blocking buffer; consider adding a non-ionic detergent like Tween 20.[3] - Ensure the purity of all reagents, including buffers and water, to avoid contaminants.[3] |
| Inadequate blocking | - Increase the concentration of the blocking agent (e.g., BSA, casein). - Test different blocking buffers to find the most effective one for your system. |
| High concentration of lectin or detection antibody | - Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated reagents | - Prepare fresh buffers for each experiment. - Use sterile, disposable labware to prevent microbial contamination.[4] |
Issue 2: No or Weak Inhibition Observed
This issue can arise from several factors related to the inhibitor, the lectin, or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Inactive or incorrect inhibitor | - Verify the identity and purity of the inhibitory compound. - Ensure the inhibitor is dissolved in a compatible solvent that does not interfere with the assay. - Test a known potent inhibitor, such as the T-disaccharide, as a positive control. |
| Suboptimal inhibitor concentration | - Test a wider range of inhibitor concentrations. The required concentration for inhibition may be higher than anticipated. |
| Insufficient incubation time | - Increase the pre-incubation time of the lectin with the inhibitor to allow for sufficient binding. |
| Lectin concentration is too high | - A high concentration of this compound lectin may require a very high concentration of inhibitor to achieve noticeable inhibition. Optimize the lectin concentration by titration. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can compromise the reliability of your findings.
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | - Use calibrated pipettes and ensure consistent technique. - Prepare master mixes of reagents to minimize well-to-well variability. |
| Improper mixing | - Ensure thorough mixing of reagents in each well, especially after adding the inhibitor and lectin. |
| Edge effects in microplates | - Avoid using the outer wells of the microplate, which are more prone to evaporation. - Ensure the plate is incubated in a humidified chamber. |
| Variable incubation times or temperatures | - Standardize all incubation steps precisely.[4] - Use an incubator that provides uniform temperature distribution. |
| Issues with red blood cells (in hemagglutination assays) | - Use a fresh preparation of red blood cells (RBCs) for each experiment. - Ensure the RBC concentration is consistent across all assays.[5] |
Experimental Protocols
Hemagglutination Inhibition Assay Protocol
This protocol is a standard method to determine the inhibitory activity of a compound against this compound lectin-induced agglutination of red blood cells.
Materials:
-
This compound lectin solution
-
Phosphate Buffered Saline (PBS), pH 7.2
-
2% suspension of human type A red blood cells (RBCs) in PBS
-
Inhibitor solutions at various concentrations
-
96-well U-bottom microtiter plate
Procedure:
-
Add 50 µL of PBS to all wells of the microtiter plate.
-
Add 50 µL of your inhibitor solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL to the subsequent wells.
-
Add 50 µL of a pre-titered, optimal concentration of this compound lectin to all wells.
-
Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the lectin.
-
Add 50 µL of the 2% RBC suspension to all wells.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours, or until a clear button of non-agglutinated RBCs is formed in the negative control wells.
-
The inhibition titer is the highest dilution of the inhibitor that completely prevents hemagglutination.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound lectin assays.
Hemagglutination Inhibition Assay Workflow
Caption: Workflow for a hemagglutination inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Amaranthin Lectin Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amaranthin lectin purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying this compound lectin?
The most common and effective method for purifying this compound lectin is affinity chromatography.[1][2][3] This technique leverages the specific binding affinity of the lectin for certain carbohydrate structures.
Q2: What are the common affinity matrices used for this compound purification?
Commonly used affinity matrices include agarose-fetuin and Synsorb-T beads (Galβ1,3GalNAcα-O-R-Synsorb).[1][3][4] Fetuin is a glycoprotein that presents the necessary carbohydrate structures for this compound binding.
Q3: What is the typical starting material for this compound lectin extraction?
The primary source for this compound lectin is the seeds of Amaranthus species, such as Amaranthus hypochondriacus and Amaranthus caudatus.[1][3][4]
Q4: What is the expected molecular weight of purified this compound lectin?
Purified this compound lectin typically appears as a single protein band on SDS-PAGE with a molecular mass of approximately 33-36 kDa.[1][3][4] The native form is a homodimer with a molecular weight of around 54-63 kDa.[4][5]
Q5: What are the optimal pH and temperature conditions for this compound lectin activity?
This compound exhibits its highest hemagglutinating activity at a pH of 7 and is most stable at 25°C.[1][2] Activity decreases significantly in acidic conditions below pH 2 and basic conditions above pH 11, with a complete loss of activity observed at 60°C.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Lectin Yield | Incomplete extraction from seeds. | Ensure seeds are finely ground. Extend the extraction time (e.g., 16 hours at 4°C) with constant stirring to maximize solubilization.[1][7] |
| Inefficient precipitation of proteins. | Verify the concentration of ammonium sulfate (typically 80%) and ensure the precipitation occurs at a low temperature (4°C) to prevent denaturation.[1] | |
| Loss of activity during purification. | Maintain a stable pH and temperature throughout the purification process.[1][2] Use buffers that support lectin stability. | |
| Protein Does Not Bind to Affinity Column | Incorrect buffer conditions. | Ensure the binding buffer has the optimal pH for lectin-glycan interaction (e.g., PBS at pH 7.4).[1][8] |
| The sample was not filtered properly. | Filter the sample before loading it onto the column to remove any precipitates that could clog the column. | |
| Altered sample during storage. | Use freshly prepared samples for the best results. | |
| Difficulty Eluting the Lectin | Elution buffer is not strong enough. | Use a low pH buffer, such as 50 mM glycine-HCl at pH 2.5, to disrupt the lectin-ligand interaction.[1] |
| The target protein has denatured and aggregated on the column. | Try different elution conditions. If using a competitive sugar for elution, increase its concentration.[9] | |
| Broad Elution Peak | Non-specific binding. | Include a wash step with a low-salt buffer containing a non-ionic detergent (e.g., 0.1-0.5% Triton X-100) to remove non-specifically bound proteins.[8] |
| The flow rate is too high. | Reduce the flow rate during elution to allow for a more complete dissociation of the lectin from the matrix. | |
| Loss of Biological Activity After Elution | Denaturation due to low pH of the elution buffer. | Collect the eluted fractions in a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately raise the pH.[9] |
Quantitative Data Summary
The following table summarizes the purification of this compound lectin from Amaranthus hypochondriacus.
| Purification Step | Total Protein (mg/mL) | Specific Activity (HA/protein) | Purification Fold |
| Crude Extract | 150.5 | - | - |
| Ammonium Sulfate Precipitate | 17.2 | - | - |
| Affinity Chromatography | - | 47,702 | 17.5 |
Data adapted from Perez-Gomez et al., 2024.[1][6]
Experimental Protocols
Extraction and Initial Purification of this compound Lectin
-
Seed Preparation: Grind Amaranthus seeds into a fine flour.
-
Extraction: Suspend the flour in phosphate-buffered saline (PBS, 10 mM, pH 7.4) at a 1:10 (w/v) ratio. Stir the suspension for 16 hours at 4°C.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 60 minutes at 4°C to pellet the insoluble material.[1]
-
Ammonium Sulfate Precipitation: Collect the supernatant and add ammonium sulfate to 80% saturation. Stir at 4°C to allow for protein precipitation.
-
Protein Pellet Collection: Centrifuge the solution at 10,000 rpm for 60 minutes at 4°C. Discard the supernatant and retain the protein pellet.
-
Dialysis: Resuspend the pellet in PBS and dialyze against PBS with at least four buffer changes over 24 hours to remove excess ammonium sulfate.[1]
Affinity Chromatography Purification
-
Column Preparation: Pack an affinity column with an agarose-fetuin matrix and equilibrate it with PBS (50 mM, pH 7.4).[1]
-
Sample Loading: Apply the dialyzed protein extract to the equilibrated column.
-
Washing: Wash the column with the equilibration buffer (PBS) to remove any unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound lectin with 50 mM glycine-HCl, pH 2.5.[1]
-
Fraction Collection and Neutralization: Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately restore the pH to a neutral range.[9]
-
Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE. A single band at approximately 34.4 kDa indicates successful purification.[1][2]
Visualizations
Caption: Workflow for the purification of this compound lectin.
Caption: Troubleshooting logic for low lectin yield.
References
- 1. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Germination and Popping on the Anti-Nutritional Compounds and the Digestibility of Amaranthus hypochondriacus Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 9. merckmillipore.com [merckmillipore.com]
optimizing incubation times for Amaranthin staining
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during Amaranthin staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it bind to?
This compound is a lectin isolated from the seeds of Amaranthus caudatus. It specifically recognizes and binds to the Thomsen-Friedenreich antigen (T-antigen), which is a core 1 O-glycan structure with the sequence Galβ1,3GalNAcα-Ser/Thr.[1][2][3] This specificity makes it a valuable tool for detecting certain cancer-associated glycans.
Q2: What are the key parameters to consider when optimizing this compound staining?
The optimal staining protocol is dependent on the specific application, cell type, and sample preparation. Key parameters to consider for optimization include:
-
Incubation Time: This is a critical factor that directly impacts signal intensity and background staining.
-
This compound Concentration: The concentration of the lectin should be titrated to find the optimal balance between specific binding and non-specific background.
-
Temperature: Incubation temperature can affect binding kinetics and the stability of both the lectin and the target glycans.
-
pH: this compound has been shown to have significant precipitate formation between pH 4 to 9, with a maximum at pH 5.[1][4]
-
Blocking Buffers: Using an appropriate blocking buffer is crucial to prevent non-specific binding.
Q3: Does this compound require metal ions for its activity?
No, studies have shown that metal ions do not appear to be required for this compound's lectin activity.[1][4]
Experimental Protocols
General Protocol for Fluorescent this compound Staining of Fixed Cells
This protocol provides a starting point for staining fixed cells with fluorescently-labeled this compound. Optimization of incubation times, concentrations, and blocking steps is highly recommended for each specific cell type and experimental condition.
Materials:
-
Fixed cells on slides or in suspension
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled this compound
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes.
-
Antigen Retrieval (if necessary): For some fixed tissues, an antigen retrieval step may be required to unmask the T-antigen. This can be heat-induced or enzymatic.
-
Washing: Wash the samples twice with PBS for 5 minutes each.
-
Blocking: Incubate the samples with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
This compound Incubation: Dilute the fluorescently-labeled this compound to the desired concentration in Blocking Buffer. Incubate the samples with the this compound solution. Initial incubation times to test are 30, 60, and 120 minutes at room temperature.
-
Washing: Wash the samples three times with Wash Buffer for 5 minutes each to remove unbound lectin.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound Staining
| Application | Sample Type | Recommended Starting Incubation Time | Temperature |
| Immunohistochemistry (IHC) | Fixed, paraffin-embedded tissue | 60 - 120 minutes | Room Temperature |
| Immunocytochemistry (ICC) | Fixed, cultured cells | 30 - 60 minutes | Room Temperature |
| Flow Cytometry | Live or fixed cells in suspension | 20 - 40 minutes | 4°C |
Note: These are suggested starting points. Optimal incubation times may vary and should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Incubation Time: Incubation time is too short. | Increase the incubation time in increments (e.g., 30 minutes). |
| Low this compound Concentration: The concentration of the lectin is too low. | Increase the this compound concentration. Perform a titration to find the optimal concentration. | |
| Masked T-antigen: The target glycan is masked by fixation or other cellular components. | Consider performing an antigen retrieval step (for fixed tissues). | |
| Inactive Lectin: The this compound has lost its activity due to improper storage or handling. | Use a fresh vial of this compound and ensure it has been stored correctly. | |
| High Background Staining | Incubation Time is Too Long: Excessive incubation can lead to non-specific binding. | Reduce the incubation time. |
| Inadequate Blocking: The blocking step was not sufficient to prevent non-specific binding. | Increase the blocking time or try a different blocking agent (e.g., a commercial carbo-free blocking solution). | |
| This compound Concentration is Too High: High concentrations can lead to non-specific binding. | Decrease the this compound concentration. | |
| Insufficient Washing: Unbound lectin was not adequately washed away. | Increase the number and/or duration of the wash steps. | |
| Non-specific Intracellular Staining (in non-permeabilized cells) | Cell Membrane Damage: The cell membranes may have been compromised during handling, allowing the lectin to enter the cells. | Handle cells gently to maintain membrane integrity. |
| Fixation Method: Some fixation methods can permeabilize the cell membrane. | If specific cell surface staining is desired, consider using a milder fixation method. |
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for this compound staining.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Amaranthin Lectin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Amaranthin lectin reagents. All information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Q1: What is this compound lectin and what is its carbohydrate specificity? this compound, also known as Amaranthus caudatus agglutinin (ACA), is a lectin isolated from the seeds of Amaranthus caudatus.[1] It is a homodimeric protein with subunits of approximately 33-36 kDa.[2][3][4] this compound specifically recognizes the T-antigen, which is the core 1 O-glycan structure Galβ1-3GalNAc.[4] It can also bind to sialylated forms of the T-antigen.[4]
-
Q2: What are the optimal storage conditions for this compound lectin reagents? For long-term storage, it is recommended to store lyophilized this compound lectin at -20°C. Once reconstituted, the solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), reconstituted lectin can be kept at 4°C.[5] If the lectin is fluorescently labeled, it should always be protected from light.[5]
-
Q3: Does this compound lectin require metal ions for its activity? No, this compound lectin from Amaranthus caudatus does not appear to require divalent cations like Ca²+ or Mn²+ for its hemagglutinating activity.[4] However, some studies on lectins from other Amaranthus species, such as Amaranthus hypochondriacus, have shown that metal ions can be crucial for their biological activity, and their removal can lead to a loss of hemagglutinating activity.[6]
Quality Control Parameters
-
Q4: How is the purity of this compound lectin reagents determined and what is an acceptable level? The purity of this compound lectin is typically assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). A high-quality preparation should show a single band corresponding to the subunit molecular weight of approximately 33-36 kDa under reducing conditions.[5][7][8] For most research applications, a purity of >95% is desirable.
-
Q5: What is a typical specific activity for this compound lectin and how is it measured? Specific activity is a measure of the lectin's biological activity per unit of protein. It is commonly determined using a hemagglutination assay and is expressed in hemagglutination units (HU) per milligram of protein. In one study, purified lectin from Amaranthus hypochondriacus exhibited a specific activity of 47,702 HU/protein.[5] The specific activity can vary between batches and manufacturers, but a high specific activity is indicative of a potent lectin preparation.
Troubleshooting Guides
Hemagglutination Assay
-
Q6: I am not observing any hemagglutination with my this compound lectin. What could be the problem?
-
Incorrect Red Blood Cell (RBC) Type: this compound has a higher affinity for type O erythrocytes over B and A types.[9] Ensure you are using a compatible RBC type.
-
Improper RBC Preparation: The RBC suspension may have been prepared incorrectly, leading to poor quality or hemolysis.[10] Always use fresh or properly stored and washed erythrocytes.
-
Lectin Inactivity: The lectin may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.
-
Insufficient Lectin Concentration: The concentration of the lectin may be too low to induce agglutination. Perform a serial dilution to determine the optimal concentration.
-
Prozone Effect: At very high concentrations, some lectins can exhibit a prozone effect, where agglutination is inhibited.[10] Ensure you are testing a range of dilutions.
-
-
Q7: The negative control (RBCs in buffer only) in my hemagglutination assay is showing agglutination. Why is this happening?
-
Poor Quality RBCs: The red blood cells may be old or improperly washed, leading to spontaneous aggregation.
-
Contaminated Buffer: The buffer used for the assay may be contaminated. Use fresh, sterile phosphate-buffered saline (PBS).
-
Incorrect pH of Buffer: An incorrect pH of the buffer can sometimes cause non-specific aggregation of RBCs.[10]
-
Enzyme-Linked Lectin Assay (ELLA) / ELISA
-
Q8: I am experiencing high background in my ELLA/ELISA with biotinylated this compound lectin. What are the possible causes and solutions?
-
Inadequate Blocking: The blocking buffer may be ineffective or contain glycoproteins that interact with the lectin. Use a carbohydrate-free blocking solution.[11] Bovine serum albumin (BSA) is often used, but some lectins may still bind to it.[11]
-
Excessive Lectin Concentration: The concentration of the biotinylated lectin may be too high. Titrate the lectin to find the optimal concentration that gives a good signal-to-noise ratio. A typical starting range is 2-20 µg/ml.[11]
-
Insufficient Washing: Inadequate washing between steps can lead to non-specific binding. Increase the number and duration of wash steps.
-
Non-specific Binding to the Plate: Ensure the plate is properly blocked to prevent the lectin from binding directly to the plastic surface.
-
-
Q9: I am not getting a signal in my ELLA/ELISA. What should I check?
-
Inactive Lectin: Verify the activity of the lectin using a hemagglutination assay.
-
Absence of Target Glycan: The sample may not contain the specific T-antigen (Galβ1-3GalNAc) recognized by this compound.
-
Incorrect Detection Reagent Concentration: The concentration of the streptavidin-HRP or other detection reagent may be too low.
-
Substrate Issues: Ensure the substrate for the enzyme has not expired and is prepared correctly.
-
Western Blotting
-
Q10: The bands on my Western blot using biotinylated this compound lectin are weak or absent.
-
Low Abundance of Target Glycoprotein: The glycoprotein of interest may be present in low amounts in your sample. Consider enriching your sample for glycoproteins.
-
Inefficient Transfer: Ensure that the proteins, especially glycoproteins which can transfer differently, have been efficiently transferred from the gel to the membrane.
-
Lectin Concentration Too Low: The concentration of the biotinylated this compound lectin may be insufficient. Try increasing the concentration (a common range is 2-20 µg/ml).[11]
-
Masking of the Glycan Epitope: The epitope recognized by the lectin may be masked by the protein's conformation after transfer.
-
-
Q11: I am seeing multiple non-specific bands on my Western blot.
-
Inadequate Blocking: As with ELISA, use a carbohydrate-free blocking buffer to minimize non-specific binding.
-
Lectin Concentration Too High: A high concentration of the lectin can lead to binding to low-affinity sites. Optimize the lectin concentration.
-
Contamination: Ensure all buffers and reagents are free from contaminants.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Lectin
| Property | Value | Reference(s) |
| Source | Amaranthus caudatus seeds | [1] |
| Structure | Homodimer | [2][3][4] |
| Subunit Molecular Weight | 33-36 kDa | [2][3][4] |
| Carbohydrate Specificity | T-antigen (Galβ1-3GalNAc) | [4] |
| Metal Ion Requirement | None for A. caudatus lectin | [4] |
| Isoelectric Point (pI) | 6.7 - 7.7 (four bands) | [1] |
Table 2: Quality Control Specifications for this compound Lectin Reagents
| Parameter | Method | Typical Specification | Reference(s) |
| Purity | SDS-PAGE | > 95% (single band at 33-36 kDa) | [5][7][8] |
| Specific Activity | Hemagglutination Assay | Report specific value (e.g., 47,702 HU/protein for a purified batch) | [5] |
| Concentration | UV Absorbance (A280) | Lot-specific (typically 1-5 mg/ml) | - |
Experimental Protocols
1. Hemagglutination Assay for this compound Lectin Activity
This protocol is used to determine the biological activity of this compound lectin by observing its ability to agglutinate red blood cells (RBCs).
-
Materials:
-
This compound lectin solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
2% suspension of washed human type O red blood cells in PBS
-
96-well U-bottom microtiter plate
-
-
Procedure:
-
Add 50 µL of PBS to wells 2 through 12 of a 96-well U-bottom plate.
-
Add 100 µL of the this compound lectin solution (e.g., starting at 1 mg/mL) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (PBS only).
-
Add 50 µL of the 2% RBC suspension to all wells (1-12).
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Observe the results. A positive result (agglutination) is indicated by a uniform suspension of RBCs, while a negative result is indicated by a tight button of sedimented RBCs at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest dilution of the lectin that shows complete agglutination.
-
2. Enzyme-Linked Lectin Assay (ELLA) for Glycoprotein Detection
This protocol describes a method for detecting glycoproteins containing the T-antigen using biotinylated this compound lectin.
-
Materials:
-
Glycoprotein sample
-
Biotinylated this compound lectin
-
Coating Buffer (e.g., PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Carbohydrate-free Blocking Buffer
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well high-binding ELISA plate
-
-
Procedure:
-
Coat the wells of the ELISA plate with your glycoprotein sample (e.g., 1-10 µg/ml in coating buffer) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add biotinylated this compound lectin (e.g., 2-10 µg/ml in Blocking Buffer) to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add Streptavidin-HRP diluted in Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm.
-
3. Western Blotting with Biotinylated this compound Lectin
This protocol outlines the use of biotinylated this compound lectin to detect glycoproteins on a Western blot.
-
Materials:
-
Protein sample separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane
-
Biotinylated this compound lectin
-
Wash Buffer (e.g., TBST or PBST)
-
Carbohydrate-free Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane briefly with Wash Buffer.
-
Incubate the membrane with biotinylated this compound lectin (e.g., 2-20 µg/ml in Blocking Buffer) for 1-2 hours at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
-
Visualizations
Caption: Quality control workflow for this compound lectin reagent production.
Caption: this compound lectin-mediated T-cell co-stimulation pathway.
Caption: General signaling pathway for this compound lectin-induced apoptosis.
References
- 1. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amaranthus leucocarpus lectin recognizes a moesin-like O-glycoprotein and costimulates murine CD3-activated CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Refinement of Amaranthin Lectin Histochemistry Protocols
Welcome to the technical support center for Amaranthin lectin (also known as Amaranthus caudatus lectin/agglutinin, ACL/ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful application of this compound lectin in histochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the specific binding preference of this compound lectin?
A1: this compound lectin exhibits a primary binding specificity for the Thomsen-Friedenreich antigen (T-antigen), which is the core 1 O-glycan structure Galβ1-3GalNAcα1-Ser/Thr.[1][2] It also recognizes sialylated variants of the T-antigen.[2] The lectin shows a preference for the α-anomeric linkage of the disaccharide.[1] While N-Acetylgalactosamine (GalNAc) is the only monosaccharide that shows some inhibition of binding, it is significantly less effective than the T-disaccharide.[1]
Q2: What are the key physicochemical properties of this compound lectin?
A2: this compound lectin is a homodimer with a native molecular weight of approximately 54-70 kDa.[1][3] A notable characteristic is that its binding activity is optimal in mildly acidic conditions, with a maximum at pH 5.[4] Unlike many other lectins, this compound does not require divalent metal ions for its activity.[3]
Q3: What are the common applications of this compound lectin in research?
A3: this compound lectin is frequently used as a probe in cancer research to identify proliferating cells and neoplastic lesions, particularly in the colon.[2] It has also been shown to induce apoptosis (programmed cell death) and inhibit cell adhesion in cancer cell lines, making it a tool for studying cancer biology and potential therapeutic interventions.[5]
Q4: How should I store this compound lectin conjugates?
A4: Lyophilized this compound lectin is typically stable for at least 12 months when stored at -20°C.[3] Once reconstituted with sterile buffer or water, it should be stored at -20°C and is generally stable for up to 6 months.[3] For fluorescently labeled lectins, it is crucial to protect them from light to prevent photobleaching.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Suboptimal pH of buffers: this compound lectin binding is optimal at a mildly acidic pH (around 5.0) and decreases at neutral or alkaline pH.[4] | Prepare all incubation and wash buffers with a pH in the range of 5.0-6.0. Verify the pH of your buffers before use. |
| Incorrect lectin concentration: The concentration of the lectin may be too low for the specific application or tissue type. | Titrate the lectin concentration to find the optimal working dilution. A general starting range is 0.5-10 µg/ml.[6][7][8] For initial experiments, a concentration of 2-5 µg/ml can be a good starting point. | |
| Issues with tissue fixation or processing: Over-fixation or harsh processing steps can mask the glycan epitopes recognized by the lectin. | Optimize fixation time and method. For fluorescent applications, frozen sections are often preferred over paraffin-embedded sections to better preserve glycan structures.[9] | |
| Inactive lectin: Improper storage or repeated freeze-thaw cycles can lead to a loss of lectin activity. | Ensure the lectin has been stored correctly at -20°C. Aliquot the reconstituted lectin to avoid multiple freeze-thaw cycles. | |
| High Background Staining | Non-specific binding of the lectin: Lectins can bind non-specifically to other components in the tissue. | Use a suitable blocking agent such as a carbohydrate-free blocking solution or BSA. Increase the duration and number of wash steps after lectin incubation. |
| Endogenous enzyme activity (for enzyme-linked detection): Tissues may contain endogenous peroxidases or phosphatases that can lead to non-specific signal. | Block endogenous enzyme activity using appropriate inhibitors (e.g., hydrogen peroxide for peroxidases). | |
| Hydrophobic interactions: this compound has been reported to have hydrophobic binding properties which may contribute to background. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific hydrophobic interactions. | |
| pH of buffers is too acidic: While optimal for binding, a very low pH might in some cases increase non-specific interactions. | If background is high at pH 5.0, try increasing the pH slightly (e.g., to 6.0) to see if it reduces background without significantly compromising specific staining. | |
| Inconsistent Staining | Uneven tissue processing: Inconsistent fixation or section thickness can lead to variable staining. | Ensure consistent and standardized tissue processing protocols. |
| Drying of tissue sections: Allowing the tissue sections to dry out at any stage of the staining process can lead to artifacts and inconsistent results. | Keep the slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.[10] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application | Notes |
| Working Concentration | 0.5 - 10 µg/ml | IHC, IF, ELISA, Western Blotting | Optimal concentration should be determined by titration for each specific application and tissue type.[6][7][8] |
| Starting Concentration (IHC) | 2 - 5 µg/ml | Immunohistochemistry | A good starting point for optimization. |
| Starting Concentration (IF) | 1 - 5 µg/ml | Immunofluorescence | Lower concentrations are often sufficient for sensitive fluorescent detection. |
| Haptenic Inhibition | Specificity Control | ||
| T-disaccharide (Galβ1-3GalNAc) | High affinity | Inhibition Assays | The most effective inhibitor for this compound lectin binding.[1] |
| N-Acetylgalactosamine (GalNAc) | Low affinity (approx. 350-fold less than T-disaccharide) | Inhibition Assays | Can be used as a control but requires a much higher concentration for inhibition compared to the T-disaccharide.[1] |
| Optimal pH for Binding | ~5.0 | All applications | Binding activity is significantly reduced at neutral or alkaline pH.[4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Frozen Tissue Sections with Biotinylated this compound Lectin
-
Tissue Preparation:
-
Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount on positively charged slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
Fix the sections in cold acetone or 4% paraformaldehyde (PFA) for 10 minutes.
-
Wash the slides three times for 5 minutes each in a mildly acidic wash buffer (e.g., 0.1 M acetate buffer, pH 5.5, with 0.05% Tween-20).
-
-
Blocking:
-
Incubate the sections with a carbohydrate-free blocking solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Lectin Incubation:
-
Dilute the biotinylated this compound lectin to the optimized concentration (start with 2 µg/ml) in the mildly acidic wash buffer.
-
Incubate the sections with the diluted lectin for 60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 5 minutes each in the mildly acidic wash buffer.
-
-
Detection:
-
Incubate the sections with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Cy3) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature in the dark.
-
Wash the slides three times for 5 minutes each in the mildly acidic wash buffer in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst stain if desired.
-
Mount the coverslip with an anti-fade mounting medium.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 2: Chromogenic Staining of Paraffin-Embedded Tissue Sections with HRP-Conjugated this compound Lectin
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) if required for the specific tissue and fixation method.
-
-
Endogenous Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash three times for 5 minutes each in a mildly acidic wash buffer (e.g., 0.1 M acetate buffer, pH 5.5).
-
-
Blocking:
-
Incubate the sections with a carbohydrate-free blocking solution for 30-60 minutes at room temperature.
-
-
Lectin Incubation:
-
Dilute the HRP-conjugated this compound lectin to the optimized concentration (start with 5 µg/ml) in the mildly acidic wash buffer.
-
Incubate the sections with the diluted lectin for 60 minutes at room temperature.
-
-
Washing:
-
Wash the slides three times for 5 minutes each in the mildly acidic wash buffer.
-
-
Substrate Development:
-
Incubate the sections with a suitable chromogenic substrate for HRP (e.g., DAB) until the desired color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Visualizations
Experimental Workflow for this compound Lectin Histochemistry
Caption: A generalized workflow for this compound lectin histochemistry.
Putative Signaling Pathway for this compound Lectin-Induced Apoptosis
Caption: A putative signaling pathway for this compound lectin-induced apoptosis.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amaranthus caudatus Lectin (ACL/ACA) - Pure [cogershop.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. glycomatrix.com [glycomatrix.com]
- 7. glycomatrix.com [glycomatrix.com]
- 8. glycomatrix.com [glycomatrix.com]
- 9. research.unipd.it [research.unipd.it]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Validation & Comparative
A Comparative Guide to Amaranthin and Peanut Agglutinin (PNA) Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the binding characteristics of two prominent lectins: Amaranthin, derived from the seeds of Amaranthus species, and Peanut Agglutinin (PNA), isolated from Arachis hypogaea. Both lectins are valuable tools in glycobiology, cancer research, and immunology due to their affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate structure. This document outlines their binding specificities, quantitative binding data, relevant experimental protocols, and the signaling pathways they influence.
Data Presentation: Quantitative and Qualitative Binding Comparison
The binding properties of this compound and PNA, while centered on the T-antigen (Galβ1-3GalNAc), exhibit crucial differences that dictate their specific applications. This compound demonstrates a more stringent specificity for the alpha-anomeric linkage of the T-antigen, whereas PNA can recognize the beta-anomer and its binding can be sterically hindered by the presence of sialic acid residues.
| Feature | This compound (from Amaranthus caudatus unless specified) | Peanut Agglutinin (PNA) |
| Primary Ligand | T-antigen (Galβ1-3GalNAcα-O-Ser/Thr)[1] | T-antigen (Galβ1-3GalNAc)[2] |
| Anomeric Specificity | High preference for the α-anomer of the T-disaccharide.[1] | Recognizes the β-anomer (Galβ1-3GalNAc).[2] |
| Effect of Sialylation | Binding is not significantly inhibited by sialic acid at the C'-3 position of galactose.[1] | Binding is inhibited by sialic acid residues adjacent to the binding site.[3] |
| Inhibiting Sugars | N-Acetylgalactosamine (GalNAc) is a weak inhibitor (350-fold less effective than the T-disaccharide).[1] | Lactose and Galactose.[2] |
| Binding Affinity (Ka/Kd) | Ka: 3.6 x 10⁵ M⁻¹ for T-disaccharide.[4] | Kd: 5.2 µM for N-acetylgalactosamine; 0.94 µM for T-antigen (Galβ1-3GalNAc).[5] |
| Metal Ion Requirement | Does not appear to require metal ions for activity.[1] | Activity can be enhanced by Ca²⁺ and Mn²⁺. |
| Molecular Weight | Native: ~62 kDa (homodimer).[4] | Native: ~110 kDa (tetramer).[6] |
| Key Applications | - Marker for cellular proliferation and malignant progression.[7]- T-cell co-stimulation studies.[8][9] | - Tumor tissue determination.[2]- Distinguishing lymphocyte subsets.[2]- Induction of apoptosis in cancer cells. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and PNA in research. Below are representative protocols for common lectin-based assays.
Enzyme-Linked Lectin Assay (ELLA)
Objective: To quantify the presence of this compound or PNA-binding glycans in a sample.
Methodology:
-
Coating: Dilute the sample (e.g., serum, cell lysate) in a carbonate-bicarbonate buffer (pH 9.6) and coat the wells of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.
-
Lectin Incubation: Wash the plate three times with PBST. Add biotinylated this compound or PNA at a working concentration of 2-20 µg/ml in a suitable buffer (for PNA, a buffer containing 0.1 mM CaCl₂ and 0.01 mM MnCl₂ is recommended) and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times with PBST. Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
Lectin Histochemistry/Immunofluorescence
Objective: To visualize the localization of this compound or PNA-binding glycans in tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water. For frozen sections, fix in cold acetone or paraformaldehyde.
-
Antigen Retrieval (if necessary): For some tissues, perform antigen retrieval using a citrate-based or Tris-based buffer.
-
Blocking: Block endogenous peroxidase activity (for HRP-based detection) with 3% hydrogen peroxide. Block non-specific binding with a suitable blocking solution (e.g., Carbo-Free™ Blocking Solution or BSA).
-
Lectin Incubation: Incubate the sections with biotinylated or fluorescently-labeled this compound or PNA (typically 5-20 µg/ml) for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the sections three times with PBS or Tris-buffered saline (TBS).
-
Secondary Detection (for biotinylated lectins): Incubate with a streptavidin-HRP or streptavidin-fluorophore conjugate for 30-60 minutes.
-
Visualization: For HRP, add a suitable chromogenic substrate (e.g., DAB). For fluorescence, mount with a mounting medium containing an anti-fade reagent.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) if desired, dehydrate, clear, and mount.
Lectin Western Blot
Objective: To detect this compound or PNA-binding glycoproteins in a protein mixture separated by SDS-PAGE.
Methodology:
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated this compound or PNA (typically 1-10 µg/ml in TBST) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Visualization: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
This compound-Mediated T-Cell Co-stimulation
Amaranthus leucocarpus lectin (ALL), functionally similar to this compound, has been shown to act as a co-stimulatory molecule in T-cell activation, working in conjunction with anti-CD3 antibodies.[8][10] This effect is mediated through the binding of ALL to an O-glycosylated form of moesin, a protein located in the lipid rafts of the T-cell membrane.[8][9] This interaction provides a costimulatory signal that enhances T-cell proliferation and cytokine production.[8][11]
PNA-Induced Apoptosis in Cancer Cells
Peanut agglutinin has been demonstrated to induce apoptosis and autophagy in cancer cells.[12] This process is initiated by the binding of PNA to cell surface glycoproteins, leading to an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, trigger downstream signaling cascades that culminate in programmed cell death.
Experimental Workflow for Comparing Lectin Binding
A typical workflow to compare the binding of this compound and PNA to a specific cell type or tissue involves a combination of the techniques described above.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen [pubmed.ncbi.nlm.nih.gov]
- 2. Peanut agglutinin - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. ROS-Mediated Apoptosis in Cancer [ouci.dntb.gov.ua]
- 5. Determination of thermodynamic parameters of Xerocomus chrysenteron lectin interactions with N-acetylgalactosamine and Thomsen-Friedenreich antigen by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amaranthus leucocarpus lectin recognizes a moesin-like O-glycoprotein and costimulates murine CD3-activated CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating Amaranthin-Hapten Binding: A Comparative Guide to Inhibition Assays
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methods for validating the binding of Amaranthin, a lectin with high specificity for the Thomsen-Friedenreich (T) antigen, a tumor-associated carbohydrate antigen. The primary focus is on the widely used hapten inhibition assay, with supporting data and protocols. Additionally, alternative validation techniques are discussed to provide a broader perspective on available methodologies.
Executive Summary
This compound, a lectin isolated from the seeds of Amaranthus caudatus, exhibits specific binding to the T-antigen (Galβ1-3GalNAcα-O-Ser/Thr) and its precursors, making it a valuable tool in cancer research and diagnostics. Validating the specificity and affinity of this interaction is crucial for its application. Hapten inhibition assays, particularly hemagglutination inhibition, are fundamental techniques for this purpose. This guide presents quantitative data from such assays, a detailed experimental protocol, and a comparative overview of alternative methods like ELISA, fluorescence spectroscopy, and glycan microarrays.
Data Presentation: Hapten Inhibition of this compound Binding
The following tables summarize quantitative data on the inhibition of this compound binding by various haptens. These values are critical for understanding the lectin's specificity.
| Hapten | Assay Type | Result | Reference |
| T-disaccharide (Galβ1-3GalNAc) | Equilibrium Dialysis | Ka = 3.6 x 10⁵ M⁻¹ (Kd = 2.8 µM) | [1] |
| N-Acetyl-D-galactosamine (GalNAc) | Precipitation Inhibition | 350-fold less effective than T-disaccharide | [2][3] |
| Galactose | Hemagglutination Inhibition | Inhibitory Concentration = 1.6 µg/mL | [4] |
| Fetuin (asialo-) | Hemagglutination Inhibition | Inhibitory Concentration = 0.8 µg/mL | [4] |
Note: Data for Galactose and Fetuin were obtained with Amaranthus hypochondriacus lectin, which has similar binding properties to Amaranthus caudatus lectin.[4]
Experimental Protocol: Hemagglutination Inhibition Assay for this compound
This protocol provides a step-by-step guide for determining the inhibitory activity of different carbohydrates on this compound-induced hemagglutination of red blood cells (RBCs).
Materials:
-
Purified this compound lectin
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Trypsin-treated human or rabbit red blood cells (2% suspension in PBS)
-
A panel of potential hapten inhibitors (e.g., Galactose, GalNAc, T-disaccharide, lactose, mannose) at various concentrations.
-
96-well U-bottom microtiter plates
-
Micropipettes
Procedure:
-
Preparation of Hapten Dilutions: Prepare serial dilutions of each hapten in PBS in a separate 96-well plate or in microcentrifuge tubes.
-
Lectin Preparation: Dilute the this compound lectin stock in PBS to a concentration that is four times the minimal concentration required for hemagglutination (4 Hemagglutination Units - HAU). This minimal concentration should be determined beforehand by titrating the lectin against the RBC suspension.
-
Inhibition Reaction:
-
Add 50 µL of PBS to all wells of a U-bottom microtiter plate.
-
Add 50 µL of the highest concentration of the first hapten to the first well and perform serial dilutions across the row.
-
Add 50 µL of the diluted this compound solution (4 HAU) to each well containing the hapten dilutions.
-
Include a positive control (lectin + PBS, no hapten) and a negative control (PBS only).
-
Incubate the plate at room temperature for 1 hour to allow the hapten to bind to the lectin.
-
-
Addition of Red Blood Cells: Add 50 µL of the 2% RBC suspension to all wells.
-
Incubation and Observation: Gently tap the plate to mix the contents and incubate at room temperature for 1-2 hours, or until a clear button of RBCs is formed in the negative control wells.
-
Reading the Results:
-
Positive Hemagglutination (No Inhibition): A uniform red suspension or a fragile mat of cells.
-
Inhibition of Hemagglutination: A sharp, well-defined button of sedimented RBCs at the bottom of the well.
-
-
Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the hapten that completely inhibits hemagglutination.
Visualization of Experimental Workflow
Alternative Methods for Binding Validation
While hapten inhibition assays are robust and cost-effective, other techniques can provide more detailed quantitative data on this compound-ligand interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Inhibition Assay
An ELISA-based format can be adapted to quantify the inhibition of this compound binding to a specific glycoprotein. In this setup, a glycoprotein bearing the T-antigen (e.g., asialofetuin) is immobilized on a microplate. Labeled this compound is then incubated with various concentrations of a hapten before being added to the plate. The degree of inhibition is determined by the reduction in the signal produced by the labeled lectin. This method offers higher throughput and more quantitative results compared to hemagglutination-based assays.
Fluorescence Spectroscopy
Fluorescence-based techniques can be employed to determine the binding affinity (dissociation constant, Kd) of this compound to fluorescently labeled glycans. Changes in the fluorescence properties (e.g., intensity, anisotropy) of the labeled glycan upon binding to the lectin are monitored. This method provides precise thermodynamic data about the interaction.
Glycan Microarrays
Glycan microarrays consist of a large number of different carbohydrate structures immobilized on a solid surface. A fluorescently labeled this compound can be applied to the array to simultaneously screen its binding against a wide variety of glycans. This high-throughput method is excellent for defining the fine specificity of the lectin and discovering novel ligands.
Comparison of Methods
| Method | Primary Output | Throughput | Cost | Key Advantages | Limitations |
| Hemagglutination Inhibition | Minimum Inhibitory Concentration (MIC) | Moderate | Low | Simple, requires minimal specialized equipment. | Semi-quantitative, can be subjective. |
| ELISA-Based Inhibition | IC50, Ki | High | Moderate | Quantitative, high-throughput, good sensitivity. | Requires labeled lectin and specific glycoprotein. |
| Fluorescence Spectroscopy | Dissociation Constant (Kd) | Low | Moderate | Provides precise affinity data (thermodynamics). | Requires specialized equipment, may require labeled ligands. |
| Glycan Microarray | Binding Specificity Profile | Very High | High | Screens hundreds of glycans simultaneously. | Provides relative binding, not absolute affinity. |
Conclusion
The validation of this compound's binding specificity is paramount for its reliable use in research and clinical applications. The hapten inhibition assay, particularly through hemagglutination, remains a simple and effective method for initial characterization. For more detailed and high-throughput analysis, ELISA-based assays, fluorescence spectroscopy, and glycan microarrays offer powerful alternatives, each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific research question, available resources, and the level of quantitative detail required.
References
A Comparative Guide to T-Antigen Specific Lectins: Amaranthin, Jacalin, and Peanut Agglutinin
For Researchers, Scientists, and Drug Development Professionals
The Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure (Galβ1-3GalNAcα1-Ser/Thr), is a well-established tumor-associated carbohydrate antigen. Its restricted expression in healthy tissues and overexpression in over 85% of human carcinomas make it a critical biomarker for cancer diagnostics and a promising target for novel therapeutics. Lectins, carbohydrate-binding proteins, are invaluable tools for detecting and targeting the T-antigen. This guide provides a detailed comparison of three prominent T-antigen specific lectins: Amaranthin, Jacalin, and Peanut Agglutinin (PNA), offering insights into their distinct binding properties and applications.
Quantitative Comparison of Lectin Properties
The selection of a lectin for a specific application depends on its unique binding affinity, specificity, and physical characteristics. The following table summarizes the key quantitative data for this compound, Jacalin, and PNA.
| Property | This compound (from Amaranthus caudatus) | Jacalin (from Artocarpus integrifolia) | Peanut Agglutinin (PNA) (from Arachis hypogaea) |
| Binding Specificity | Primarily recognizes T-antigen (Galβ1-3GalNAc) and its sialylated form (sialyl-T-antigen)[1][2]. | Binds to T-antigen and its mono- or disialylated forms.[3] Also recognizes Tn antigen (GalNAcα-Ser/Thr)[1][4]. | Preferentially binds to the non-sialylated T-antigen (Galβ1-3GalNAc)[5][6][7][8][9]. |
| Association Constant (Ka) for T-antigen | 3.6 x 10⁵ M⁻¹[10] | High affinity, though a precise Ka for T-antigen is not readily available in all literature. Binds N-dansylgalactosamine with a Ka of 1.74 x 10⁴ M⁻¹[11][12]. | Does not bind sialylated T-antigen, indicating a lower affinity for the modified structure.[9] |
| Molecular Weight (kDa) | ~66 kDa (homodimer)[2] | ~66 kDa (tetramer)[3] | ~110 kDa (tetramer)[5][7] |
| Optimal pH for Binding | 6.7 - 7.7 | Wide range | 6.8 |
| Divalent Cation Requirement | No[2] | No | No[9] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in research. Below are detailed methodologies for key applications of T-antigen specific lectins.
Enzyme-Linked Lectin Assay (ELLA)
This assay is used to quantify the presence of T-antigen-bearing glycoproteins.
Materials:
-
Microtiter plates (96-well)
-
T-antigen bearing glycoprotein (e.g., asialofetuin)
-
Biotinylated lectin (this compound, Jacalin, or PNA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the T-antigen bearing glycoprotein (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Lectin Incubation: Add 100 µL of biotinylated lectin (at a predetermined optimal concentration) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Lectin Affinity Chromatography
This technique is employed to purify and isolate T-antigen-bearing glycoproteins from a complex mixture.
Materials:
-
Lectin-agarose column (e.g., Jacalin-agarose)
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M galactose or other appropriate inhibiting sugar in binding buffer)
-
Sample containing T-antigen glycoproteins
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the lectin-agarose column with 5-10 column volumes of binding buffer.
-
Sample Application: Apply the sample to the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoproteins by applying the elution buffer to the column.
-
Fraction Collection: Collect the eluted fractions using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence of the purified glycoprotein using methods such as SDS-PAGE and Western blotting.
Lectin Histochemistry
This method is used to visualize the distribution of T-antigen in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (if necessary)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated lectin
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.
-
Antigen Retrieval (Optional): Perform antigen retrieval if required for the specific tissue and target.
-
Blocking Endogenous Peroxidase: Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Wash the sections with PBS.
-
Blocking: Block non-specific binding by incubating the sections with blocking buffer for 30-60 minutes.
-
Lectin Incubation: Incubate the sections with the biotinylated lectin at an optimal concentration for 1-2 hours at room temperature.
-
Washing: Wash the sections with PBS.
-
Streptavidin-HRP Incubation: Incubate the sections with Streptavidin-HRP conjugate for 30-60 minutes.
-
Washing: Wash the sections with PBS.
-
Detection: Visualize the bound lectin by incubating the sections with DAB substrate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopy: Examine the stained sections under a microscope.
Signaling Pathways
The binding of lectins to cell surface glycoproteins can initiate intracellular signaling cascades, leading to various cellular responses. The signaling pathways for Jacalin and PNA have been more extensively studied than those for this compound.
Jacalin-Induced Signaling
Jacalin has been shown to trigger CD4-mediated signaling in T-lymphocytes.[13][14] This interaction leads to the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[15]
Caption: Jacalin-induced signaling pathway in T-lymphocytes.
PNA-Induced Signaling
Peanut Agglutinin can stimulate the proliferation of colon cancer cells by binding to T-antigen on CD44v6 isoforms. This interaction leads to the activation of the c-Met receptor tyrosine kinase and the subsequent phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[16]
Caption: PNA-induced signaling pathway in colon cancer cells.
This compound-Induced Cellular Effects
While a specific signaling pathway for this compound has not been as clearly elucidated, studies have shown that it can act as a co-stimulatory molecule for T-cells and can induce apoptosis in certain cancer cell lines.[17] Further research is needed to delineate the precise molecular mechanisms underlying these effects.
Experimental Workflow: Lectin-Based Glycoprotein Analysis
The following diagram illustrates a typical experimental workflow for the identification and characterization of T-antigen-bearing glycoproteins using the techniques described.
Caption: Workflow for T-antigen glycoprotein analysis.
Conclusion
This compound, Jacalin, and PNA each offer unique advantages for the study of the T-antigen. This compound's high affinity and recognition of both T-antigen and its sialylated form make it a versatile tool. Jacalin's ability to bind sialylated T-antigen is particularly useful for studying cancer cells where sialylation is common. PNA's specificity for the non-sialylated T-antigen provides a means to distinguish between different glycoforms. The choice of lectin should be guided by the specific research question, the nature of the biological sample, and the desired experimental outcome. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize these powerful tools in the ongoing efforts to understand and combat cancer.
References
- 1. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachis hypogaea lectin (PNA, Peanut Agglutinin) | GLYcoDiag [glycodiag.com]
- 6. Peanut agglutinin - Wikipedia [en.wikipedia.org]
- 7. medicago.se [medicago.se]
- 8. Arachis Hypogaea Lectin (PNA) (50 mg) | Aniara Diagnostica, Inc. [aniara.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of saccharide binding to Artocarpus integrifolia lectin reveals specific recognition of T-antigen (beta-D-Gal(1----3)D-GalNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The lectin jacalin triggers CD4-mediated lymphocyte signaling by binding CD4 through a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The lectin jacalin induces phosphorylation of ERK and JNK in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peanut lectin stimulates proliferation of colon cancer cells by interaction with glycosylated CD44v6 isoforms and consequential activation of c-Met and MAPK: functional implications for disease-associated glycosylation changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Amaranthin and Related Lectins from Amaranthus Species
A Guide for Researchers and Drug Development Professionals
The genus Amaranthus, a group of plants encompassing species valued for both their grain and foliage, is a rich source of bioactive compounds. Among these, lectins, a class of carbohydrate-binding proteins, have garnered significant attention for their potential applications in immunology, cancer research, and diagnostics. The archetypal lectin from this genus is Amaranthin, first isolated from Amaranthus caudatus. However, similar lectins have since been identified and characterized in other species, revealing both conserved properties and notable differences. This guide provides a comparative analysis of the physicochemical and biological properties of this compound and related lectins from various Amaranthus species, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
Lectins isolated from different Amaranthus species, while often grouped under the "this compound" family, exhibit distinct physicochemical characteristics. Key distinguishing features include their molecular weight, subunit structure, glycoprotein nature, and dependency on metal ions for their biological activity. A summary of these properties for lectins from Amaranthus caudatus, Amaranthus hypochondriacus, Amaranthus tricolor, and Amaranthus cruentus is presented below.
| Property | Amaranthus caudatus (this compound) | Amaranthus hypochondriacus (AhL) | Amaranthus tricolor (ATL) | Amaranthus cruentus (ACL) |
| Native Molecular Weight | 54,000 - 62,900 Da[1][2] | Not explicitly stated, but dimeric | Dimeric[3] | 60,000 Da[4] |
| Subunit Molecular Weight | 33,000 - 36,000 Da[1] | 29,000 Da or 34,400 Da[3][5][6] | 39,000 Da[3] | Not explicitly stated |
| Structure | Homodimer[1][2] | Dimer[3][5] | Dimer[3] | Not explicitly stated |
| Glycoprotein Nature | No[5] | Yes (4.6% carbohydrate content)[5] | Yes[3] | Not explicitly stated |
| Metal Ion Dependency | No[1][5] | Yes (Cu2+, Mn2+, Zn2+ are crucial)[5][6] | No[3] | Not explicitly stated |
Biological Activities and Binding Specificity
The biological function of lectins is intrinsically linked to their ability to specifically recognize and bind to carbohydrate structures. While Amaranthus lectins generally show an affinity for N-acetyl-D-galactosamine (GalNAc), there are subtle yet important differences in their binding preferences and other reported biological activities.
| Biological Property | Amaranthus caudatus (this compound) | Amaranthus hypochondriacus (AhL) | Amaranthus tricolor (ATL) | Amaranthus cruentus (ACL) |
| Primary Binding Specificity | T-disaccharide (Galβ1,3GalNAc)[1][2] | N-acetylgalactosamine (GalNAc), Fetuin[5][6] | N-acetyl-D-galactosamine, Fetuin, Asialofetuin[3] | N-acetyl galactosamine[4] |
| Hemagglutination Activity | Yes[1] | Yes, with higher affinity for human type A erythrocytes[5][6] | Yes, against human and various animal erythrocytes[3] | Yes[4] |
| Other Reported Activities | Antitumor properties[7] | Antioxidant activity[5][6] | Not detailed | Antibacterial and antifungal activities[4] |
Experimental Protocols
The isolation and characterization of Amaranthus lectins typically involve a combination of protein precipitation, affinity chromatography, and electrophoretic techniques. Below are summarized methodologies based on published studies.
General Extraction and Purification Workflow
Detailed Methodologies
1. Lectin Extraction from Amaranthus hypochondriacus [5]
-
Homogenization: Defatted flour is suspended in 10 mM Phosphate-Buffered Saline (PBS) at a 1:10 (w/v) ratio.
-
Incubation: The mixture is stirred for 16 hours at 4°C.
-
Centrifugation: The suspension is centrifuged at 10,000 rpm for 60 minutes at 4°C to pellet insoluble material.
-
Protein Precipitation: Proteins in the supernatant are precipitated by adding ammonium sulfate to 80% saturation at 4°C.
-
Dialysis: The resulting precipitate is resuspended in PBS and dialyzed against the same buffer for 24 hours with multiple changes.
2. Affinity Chromatography Purification [3][5]
-
Matrix Preparation: An affinity column is prepared using a matrix to which a glycoprotein like fetuin or asialofetuin is covalently linked. Agarose-fetuin is a common choice.
-
Loading: The dialyzed protein extract is loaded onto the column.
-
Washing: The column is washed extensively with PBS (e.g., 50 mM, pH 7.4) to remove proteins that do not bind to the matrix.
-
Elution: The bound lectin is eluted from the column using a low pH buffer, such as 50 mM Glycine-HCl at pH 2.5.
3. Characterization
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to determine the purity of the eluted fractions and to estimate the subunit molecular weight of the lectin.
-
Hemagglutination Assay: The biological activity of the lectin is confirmed by its ability to agglutinate erythrocytes (e.g., human type A or O) in a microtiter plate. The activity is quantified as the reciprocal of the highest dilution causing visible agglutination.
-
Carbohydrate Inhibition Assay: To determine the binding specificity, the hemagglutination assay is performed in the presence of various mono- and polysaccharides. The sugar that prevents agglutination at the lowest concentration is considered the most potent inhibitor.
Signaling Pathways and Logical Relationships
The precise signaling pathways activated by Amaranthus lectins are a subject of ongoing research, particularly in the context of their antitumor effects. It is hypothesized that, like other lectins, they may bind to specific glycans on the surface of cancer cells, triggering apoptosis or inhibiting cell adhesion.
Conclusion
The lectins isolated from various Amaranthus species represent a family of proteins with both shared and distinct characteristics. While this compound from A. caudatus is a non-glycosylated protein whose activity is independent of metal ions, lectins from other species like A. hypochondriacus are glycoproteins that require metal ions for their function. These differences in physicochemical properties may underlie their varied biological activities, which range from antioxidant to antimicrobial and antitumor effects. For researchers and drug development professionals, understanding this diversity is crucial for harnessing the full potential of Amaranthus lectins in therapeutic and diagnostic applications. Further comparative studies, including detailed structural analysis and investigation of their interactions with cellular signaling pathways, will be invaluable in advancing this field.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amaranthus hypochondriacus and A. tricolor lectins: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Purification, Structural Characterization, and Bioactivity of Amaranthus hypochondriacus Lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Amaranthin Lectin Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cross-reactivity of lectins is paramount for their effective application. This guide provides a comparative analysis of Amaranthin lectin, a carbohydrate-binding protein isolated from Amaranthus caudatus. The following sections detail its binding specificity through quantitative data, outline experimental protocols for its characterization, and visualize key experimental workflows.
This compound is a dimeric lectin with a primary binding affinity for the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure (Galβ1-3GalNAcα-O-Ser/Thr)[1][2]. This specificity makes it a valuable tool in cancer research, as the T-antigen is often masked by sialic acid in healthy cells but becomes exposed in many types of cancer cells. This guide explores the subtleties of this compound's interactions with various glycans and glycoproteins, providing a framework for its use in experimental settings.
Quantitative Analysis of this compound Lectin Binding Specificity
The binding affinity of this compound lectin for its primary ligand and related structures has been quantified using various techniques, including precipitation inhibition assays and equilibrium sedimentation. The following table summarizes key quantitative data on the binding of this compound lectin to different carbohydrate structures.
| Carbohydrate Ligand | Binding Affinity (Ka) / Inhibition Data | Reference |
| T-disaccharide (Galβ1-3GalNAcα-O-R) | Ka = 3.6 x 10⁵ M⁻¹ | [3] |
| N-Acetylgalactosamine (GalNAc) | 350-fold less effective inhibitor than T-disaccharide | [2] |
Comparison with Other T-Antigen Binding Lectins
This compound is often compared to other lectins that recognize the T-antigen, such as Peanut Agglutinin (PNA). While both bind to the same core disaccharide, their fine specificities differ. For instance, this compound can tolerate substitutions at the C'-3 hydroxyl group of the galactose residue, allowing it to bind to sialylated T-antigens (NeuAcα2,3Galβ1,3GalNAcα-O-), whereas PNA binding can be hindered by sialylation[2].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for studying the cross-reactivity of this compound lectin.
Hemagglutination Inhibition Assay
This assay is a classical method to determine the carbohydrate-binding specificity of a lectin. It measures the ability of different carbohydrates to inhibit the lectin-induced agglutination of red blood cells.
Materials:
-
This compound lectin solution (e.g., 1 mg/mL in Phosphate Buffered Saline - PBS)
-
2% suspension of human erythrocytes (e.g., type O) in PBS
-
A panel of carbohydrates for inhibition testing (e.g., T-disaccharide, GalNAc, galactose, glucose, etc.) at various concentrations
-
96-well U-bottom microtiter plate
-
PBS (pH 7.2-7.4)
Procedure:
-
Determine the Minimum Hemagglutinating Concentration (MHC) of this compound:
-
Perform a serial two-fold dilution of the this compound lectin solution in PBS across the wells of a microtiter plate (50 µL/well).
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Incubate at room temperature for 1 hour.
-
The MHC is the highest dilution of the lectin that causes complete agglutination of the erythrocytes.
-
-
Inhibition Assay:
-
Prepare serial two-fold dilutions of each carbohydrate inhibitor in PBS in separate rows of a new microtiter plate (25 µL/well).
-
Add 25 µL of the this compound lectin solution at a concentration of 4 times its MHC to each well containing the carbohydrate dilutions.
-
Incubate at room temperature for 30 minutes to allow the carbohydrate to interact with the lectin.
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Incubate at room temperature for 1 hour.
-
Observe the wells for the presence or absence of agglutination. The minimum concentration of the carbohydrate that completely inhibits hemagglutination is recorded as the Minimum Inhibitory Concentration (MIC).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based assay can provide a more quantitative measure of lectin-glycoprotein interactions.
Materials:
-
Glycoprotein-coated 96-well microtiter plate (e.g., asialofetuin)
-
Biotinylated this compound lectin
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with the target glycoprotein (e.g., 1-10 µg/mL in a suitable buffer) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add various concentrations of biotinylated this compound lectin (e.g., 0.1-10 µg/mL in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of this compound lectin bound to the glycoprotein.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for Hemagglutination Inhibition Assay.
Caption: General Workflow for a Lectin-based ELISA.
Signaling Pathways in this compound-Induced Apoptosis
While it is established that this compound can induce apoptosis in certain cancer cell lines, the specific signaling cascade has not been fully elucidated in the reviewed literature[1][4]. However, based on the known mechanisms of other plant lectins, a putative pathway can be proposed. Many plant lectins induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.
Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.
Disclaimer: The signaling pathway depicted is a generalized model based on the action of other plant lectins and requires specific experimental validation for this compound lectin.
This guide provides a foundational understanding of this compound lectin's cross-reactivity. Further research, particularly in elucidating the precise signaling pathways it triggers, will enhance its utility in biomedical research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Amaranthin as a Novel Marker for Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Amaranthin as a potential new marker for cell proliferation. As the scientific community continually seeks more robust and specific biomarkers, this document outlines a proposed validation workflow, comparing its potential performance against established markers such as Ki-67, Proliferating Cell Nuclear Antigen (PCNA), and 5-bromo-2'-deoxyuridine (BrdU). This guide is intended to be a methodological resource for researchers exploring novel applications of this plant-derived lectin.
Introduction: The Case for a New Proliferation Marker
Cell proliferation is a fundamental process in development, tissue homeostasis, and disease. Accurate detection and quantification of proliferating cells are crucial for diagnostics, prognostics, and monitoring therapeutic responses, particularly in oncology. While markers like Ki-67, PCNA, and BrdU are widely used, they each have limitations in terms of specificity, sensitivity, and ease of use.[1][2]
This compound, a lectin isolated from Amaranthus caudatus, has demonstrated various biological activities.[3] While current research has explored the anti-proliferative effects of amaranth-derived proteins and peptides on cancer cells, the potential of this compound itself as a direct marker of cell proliferation has not been established.[4][5] This guide proposes a hypothetical validation pathway to investigate this novel application. The central hypothesis is that this compound, as a lectin, may bind to specific cell surface glycans that are differentially expressed during the cell cycle, thus potentially serving as a marker for proliferating cells.
Comparative Analysis of Proliferation Markers
A successful validation of this compound would require rigorous comparison against established markers. The following table summarizes the key characteristics of Ki-67, PCNA, and BrdU, which will serve as benchmarks.
| Feature | Ki-67 | Proliferating Cell Nuclear Antigen (PCNA) | 5-bromo-2'-deoxyuridine (BrdU) | This compound (Hypothetical) |
| Marker Type | Endogenous nuclear protein | Endogenous nuclear protein | Exogenous thymidine analog[1][6] | Exogenous plant lectin |
| Cell Cycle Phase(s) Detected | G1, S, G2, M[6][7] | Primarily S phase, also G1 and G2 | S phase (DNA synthesis)[6][7] | To be determined |
| Method of Detection | Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry | IHC, IF, Western Blot, Flow Cytometry | IHC, IF, Flow Cytometry | Lectin Histochemistry, Fluorescent Lectin Staining, Flow Cytometry |
| Advantages | No need for cell labeling with exogenous compounds. Good prognostic marker in some cancers. | Well-characterized, commercially available antibodies. | "Gold standard" for measuring DNA synthesis.[1] | Potentially labels live cells, may not require fixation/permeabilization for surface binding. |
| Disadvantages | Expression can vary with cell type and tumor grade. | Also involved in DNA repair, which can lead to false positives. | Requires introduction of an external agent, which can be toxic. In vivo use is limited.[8] | Novelty requires extensive validation. Binding specificity and cell cycle dependence are unknown. |
Proposed Experimental Workflow for Validation
The following workflow is proposed to validate this compound as a cell proliferation marker.
Caption: Proposed experimental workflow for validating this compound.
Detailed Experimental Protocols
Cell Culture and Synchronization
-
Cell Lines: Use a panel of well-characterized cell lines with varying proliferation rates (e.g., HeLa, HEK293, and a non-proliferating control).
-
Synchronization: Synchronize cells at different stages of the cell cycle (G0/G1, S, G2/M) using standard methods such as serum starvation, thymidine block, or nocodazole treatment.
Flow Cytometry for Cell Cycle Analysis
-
Harvest synchronized and asynchronous cells.
-
For this compound staining, incubate cells with fluorescein isothiocyanate (FITC)-conjugated this compound.
-
For DNA content, fix and permeabilize cells, then stain with propidium iodide (PI).
-
Acquire data on a flow cytometer and analyze the correlation between this compound-FITC fluorescence and DNA content (PI staining) across the cell cycle phases.
Immunofluorescence (IF) and Co-localization
-
Grow cells on coverslips and synchronize.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 (for intracellular markers).
-
Incubate with FITC-conjugated this compound and a primary antibody against Ki-67 or PCNA, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
-
Counterstain nuclei with DAPI.
-
Image using a confocal microscope and analyze the co-localization of the this compound signal with Ki-67/PCNA signals in the nucleus.
Immunohistochemistry (IHC) on Tissue Sections
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from highly proliferative tissues (e.g., mouse intestine) and tumor samples.
-
Perform antigen retrieval as required.
-
For parallel sections, perform IHC using biotinylated this compound (detected with streptavidin-HRP) and antibodies against Ki-67 and PCNA.
-
Develop with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the labeling index (percentage of positive cells) for each marker and assess the correlation.
Data Presentation: Comparative Quantitative Analysis
The following tables are templates for presenting the expected quantitative data from the validation experiments.
Table 1: Flow Cytometry Analysis of Marker Expression by Cell Cycle Phase
| Cell Cycle Phase | % Positive for this compound | % Positive for Ki-67 | % Positive for PCNA | % Positive for BrdU (S-phase pulse) |
| G0/G1 | TBD | Low | Low | 0% |
| S | TBD | High | High | 100% |
| G2/M | TBD | High | Moderate | 0% |
Table 2: Correlation of Labeling Indices in Tissue Sections
| Tissue Type | Pearson Correlation (this compound vs. Ki-67) | Pearson Correlation (this compound vs. PCNA) | Pearson Correlation (this compound vs. BrdU) |
| Intestinal Crypts | TBD | TBD | TBD |
| Tumor Xenograft A | TBD | TBD | TBD |
| Tumor Xenograft B | TBD | TBD | TBD |
Potential Signaling Pathways and Mechanisms
While the direct signaling pathways involving this compound are not established in the context of cell proliferation, its lectin nature suggests a potential interaction with cell surface glycoproteins that are part of larger signaling complexes. For instance, changes in glycosylation of growth factor receptors (e.g., EGFR, FGFR) are known to occur during the cell cycle and could be a potential binding target for this compound.
Additionally, some studies on amaranth extracts have pointed towards an influence on the NF-κB signaling pathway, which is known to be involved in cell proliferation and survival.[9] A possible, though highly speculative, mechanism could involve this compound binding modulating this pathway.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
The validation of this compound as a cell proliferation marker is a novel research avenue with the potential to introduce a new tool for cell biology and pathology. The proposed workflow provides a systematic approach to characterize its binding properties in relation to the cell cycle and to compare its performance against established markers. Should this validation be successful, this compound could offer a cost-effective and potentially live-cell compatible alternative for assessing cell proliferation. Future studies should focus on identifying the specific glycan targets of this compound on the cell surface and exploring its utility in a broader range of cell types and disease models.
References
- 1. Evaluation of cell proliferation in rat tissues with BrdU, PCNA, Ki-67(MIB-5) immunohistochemistry and in situ hybridization for histone mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the use of proliferation markers in canine neoplastic and non-neoplastic tissues: comparison of KI-67 and proliferating cell nuclear antigen (PCNA) expression versus in vivo bromodeoxyuridine labelling by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effect of Amaranth Proteins and Peptides on HT-29 Human Colon Tumor Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. differencebetween.com [differencebetween.com]
- 8. The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selenium Supplementation of Amaranth Sprouts Influences Betacyanin Content and Improves Anti-Inflammatory Properties via NFκB in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Specificities of Amaranthin and Jacalin Lectins
For researchers, scientists, and drug development professionals, the selection of the appropriate lectin is paramount for the successful detection, purification, and characterization of glycoproteins. This guide provides a detailed comparison of the carbohydrate-binding specificities of two important lectins: Amaranthin from Amaranthus caudatus (love-lies-bleeding) and Jacalin from Artocarpus integrifolia (jackfruit). This comparison is supported by experimental data and detailed methodologies to assist in making informed decisions for laboratory applications.
Overview of this compound and Jacalin
This compound is a dimeric lectin with a high degree of specificity for the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure (Galβ1,3GalNAcα-O-Ser/Thr).[1] This specificity makes it a valuable tool in cancer research, as the T-antigen is a well-known tumor-associated antigen expressed in a majority of human carcinomas.[2] this compound's binding is characterized by its recognition of the α-anomeric linkage of the T-disaccharide.[1]
Jacalin , a tetrameric lectin, also recognizes the T-antigen but exhibits a broader binding profile.[2][3] Its specificity extends to the Tn antigen (GalNAcα-O-Ser/Thr) and sialylated forms of the T-antigen.[3][4] Notably, Jacalin has also been shown to bind mannose-containing oligosaccharides, a feature that distinguishes it from many other T-antigen binding lectins.[5] This broader specificity can be advantageous for capturing a wider range of O-glycoproteins but may require additional steps for discerning specific glycoforms.
Quantitative Comparison of Binding Specificities
The following table summarizes the available quantitative data on the binding affinities of this compound and Jacalin for various carbohydrate ligands. It is important to note that the data presented here are compiled from different studies using various experimental techniques; therefore, a direct comparison of absolute values should be made with caution.
| Lectin | Ligand | Association Constant (K_a) (M⁻¹) | Method | Reference |
| This compound | T-disaccharide (Galβ1,3GalNAcα-O-) | 3.6 x 10⁵ | Hapten Inhibition | [1] |
| N-Acetylgalactosamine (GalNAc) | ~1.0 x 10³ (350-fold less effective than T-disaccharide) | Hapten Inhibition | [1] | |
| Jacalin | Core 1 α-pNP (T-antigen) | 2.9 x 10⁵ | Frontal Affinity Chromatography | [4] |
| Core 3 α-pNP (GlcNAcβ1,3GalNAcα-pNP) | 9.5 x 10⁵ | Frontal Affinity Chromatography | [4] | |
| GalNAcα-pNP (Tn antigen) | 1.2 x 10⁵ | Frontal Affinity Chromatography | [4] | |
| Galα-pNP | 9.3 x 10⁴ | Frontal Affinity Chromatography | [4] | |
| Sialyl-T (ST) attached peptide | Significant Affinity | Frontal Affinity Chromatography | [4] | |
| Porphyrins | 2.4 x 10³ - 1.3 x 10⁵ | Absorption and Fluorescence Spectroscopy | [6] |
Key Differences in Specificity
-
Primary Specificity: this compound exhibits a more restricted specificity, primarily recognizing the T-antigen (Galβ1,3GalNAcα-O-).[1] Jacalin, while also binding the T-antigen, shows significant affinity for the Tn antigen (GalNAcα-O-) and other core O-glycan structures.[4]
-
Anomeric Preference: this compound specifically recognizes the α-anomer of the T-disaccharide attached to a protein or other aglycon.[1]
-
Sialylation: Both lectins can tolerate sialylation of the T-antigen. This compound's binding is not significantly hindered by sialylation at the C'3 position of galactose.[1] Jacalin can also bind to mono- or disialylated forms of the T-antigen.[3][4]
-
Mannose Binding: A significant distinction is Jacalin's ability to bind mannose and high-mannose N-glycans, a characteristic not reported for this compound.[5] This property is attributed to the presence of a mannose-binding site in addition to its galactose/GalNAc-binding site.
-
Metal Ion Requirement: this compound activity does not appear to be dependent on metal ions.[1]
Experimental Protocols
Detailed methodologies for key experiments used to determine lectin specificity are provided below.
Glycan Microarray Analysis
Glycan microarray is a high-throughput method for profiling the binding specificity of lectins against a large library of immobilized glycans.
Experimental Workflow:
Caption: Workflow for Glycan Microarray Analysis.
Protocol:
-
Array Fabrication: A library of diverse, purified glycans is covalently immobilized onto a chemically modified glass slide.
-
Blocking: The slide is treated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the lectin to the slide surface.
-
Lectin Incubation: The fluorescently labeled lectin (e.g., FITC-Amaranthin or FITC-Jacalin) is diluted in a binding buffer and incubated with the glycan microarray.
-
Washing: The slide is washed with buffer to remove unbound lectin.
-
Detection: The microarray is scanned using a fluorescence scanner to detect the spots where the lectin has bound.
-
Data Analysis: The fluorescence intensity of each spot is quantified, providing a profile of the lectin's binding specificity and relative affinity for the different glycans on the array.
Frontal Affinity Chromatography (FAC)
FAC is a quantitative method used to determine the association constants (K_a) of lectin-carbohydrate interactions.
Experimental Workflow:
Caption: Workflow for Frontal Affinity Chromatography.
Protocol:
-
Column Preparation: The lectin of interest is immobilized on a chromatography support matrix.
-
Sample Infusion: A solution containing a fluorescently labeled carbohydrate at a known concentration is continuously infused into the column.
-
Detection: The fluorescence of the eluate is monitored over time. The carbohydrate will be retarded on the column due to its interaction with the immobilized lectin.
-
Data Analysis: The volume at which the carbohydrate "breaks through" the column (the breakthrough volume) is determined. This value, along with the void volume of the column and the concentration of the lectin, is used to calculate the association constant (K_a).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance Analysis.
Protocol:
-
Ligand Immobilization: One of the binding partners (typically the carbohydrate) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the lectin, or analyte) is flowed over the sensor surface.
-
Signal Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: The binding data is plotted as a sensorgram (response units versus time). From this, the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) can be calculated.
Logical Comparison of Binding Preferences
The following diagram illustrates the logical relationship of the binding preferences of this compound and Jacalin.
Caption: Binding preferences of this compound and Jacalin.
Conclusion
The choice between this compound and Jacalin depends on the specific research application. This compound, with its high specificity for the T-antigen, is an excellent tool for studies focused specifically on this tumor-associated carbohydrate antigen. Its narrow binding profile simplifies data interpretation.
Jacalin, on the other hand, offers a broader specificity that can be advantageous for screening or capturing a wider range of O-glycoproteins. Its ability to recognize Tn and sialylated T-antigens, in addition to the T-antigen, makes it a more versatile, albeit less specific, probe. Furthermore, its unique mannose-binding activity opens up applications beyond the study of O-glycans.
By understanding the distinct binding specificities and utilizing the appropriate experimental methodologies, researchers can effectively leverage the unique properties of this compound and Jacalin for their glycobiology research and drug development endeavors.
References
- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the jacalin-T-antigen complex and a comparative study of lectin-T-antigen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Binding of porphyrins by the tumor-specific lectin, jacalin [Jack fruit (Artocarpus integrifolia) agglutinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Amaranthin's Foothold in Tissues: A Comparative Guide to Binding Site Confirmation
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of lectins like Amaranthin is paramount for leveraging their potential in diagnostics and therapeutics. This guide provides a comparative overview of methodologies to confirm this compound binding sites in tissues, supported by experimental data and detailed protocols.
This compound, a lectin isolated from Amaranthus caudatus seeds, exhibits a strong affinity for the Thomsen-Friedenreich antigen (T-antigen), a disaccharide structure (Galβ1,3GalNAc) often overexpressed in cancerous tissues.[1][2] This specificity makes this compound a valuable tool for cancer research and diagnostics. This guide will delve into the methods used to identify and characterize this compound binding sites, offering a framework for researchers to design and execute their own investigations.
Comparative Analysis of this compound Binding
While comprehensive quantitative binding data for this compound across a wide range of tissues is not extensively available in the literature, existing studies provide valuable insights into its binding patterns, particularly in colonic tissues. The following table summarizes key findings from histochemical analyses.
| Tissue Type | Binding Pattern | Method | Key Findings | Reference |
| Normal Human Colon | Selective binding to the base of the colonic crypt (proliferative zone).[1][3] | Lectin Histochemistry | Primarily labels cytoplasmic and apical membrane glycoconjugates.[1][3] | [1][3] |
| Adenomatous Polyps (Human Colon) | Marked increase in labeling compared to normal tissue.[1] | Lectin Histochemistry | 82 ± 7% of glandular units labeled.[1] | [1] |
| Adenocarcinomas (Human Colon) | Significant increase in labeling compared to normal tissue.[1] | Lectin Histochemistry | 97 ± 2% of glandular units labeled.[1] | [1] |
| Familial Adenomatous Polyposis (FAP) - Adenomatous Glands | High percentage of labeled glands.[1] | Lectin Histochemistry | 83 ± 7% of adenomatous glands labeled.[1] | [1] |
| Familial Adenomatous Polyposis (FAP) - Flat, Normal-Appearing Tissue | Significant labeling in non-cancerous tissue.[1] | Lectin Histochemistry | 60 ± 7% of glands in flat, normal-appearing tissue were labeled.[1] | [1] |
| Rat Colon (Proximal) | Binding to the pericellular membrane in the mid-crypt.[4] | Lectin Histochemistry | Parallels the distribution of proliferative markers.[4] | [4] |
| Rat Colon (Distal) | Binding to the supranuclear region in the lower crypt.[4] | Lectin Histochemistry | Parallels the distribution of proliferative markers.[4] | [4] |
Experimental Protocols for Confirming this compound Binding
The primary method for localizing this compound binding sites in tissues is lectin histochemistry . This technique utilizes labeled this compound to visualize its binding to specific carbohydrate structures within tissue sections. Two main approaches are commonly employed: the direct method and the indirect method.[5]
Direct Lectin Histochemistry
In the direct method, the this compound lectin is directly conjugated to a reporter molecule, such as a fluorophore (e.g., FITC, Cy3) or an enzyme (e.g., horseradish peroxidase, HRP).[5] This one-step incubation is relatively quick but may be less sensitive than the indirect method.
Protocol for Direct Fluorescent Lectin Staining:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary):
-
For some tissues, heat-induced epitope retrieval (HIER) may enhance binding. Immerse slides in a citrate buffer (pH 6.0) and heat in a water bath or pressure cooker according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with phosphate-buffered saline (PBS).
-
Incubate with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature to prevent non-specific binding.
-
-
Lectin Incubation:
-
Incubate sections with fluorescein isothiocyanate (FITC)-conjugated this compound (or other fluorescently labeled this compound) at a predetermined optimal concentration (e.g., 10-50 µg/mL in PBS) in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with a suitable dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips using an aqueous mounting medium.
-
-
Visualization:
-
Examine sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Indirect Lectin Histochemistry
The indirect method involves an unlabeled primary lectin (this compound) followed by a labeled secondary reagent that specifically binds to the lectin.[5] A common approach utilizes biotinylated this compound followed by streptavidin conjugated to a reporter molecule. This method often provides signal amplification, leading to higher sensitivity.
Protocol for Indirect Biotin-Streptavidin Staining:
-
Tissue Preparation, Deparaffinization, and Rehydration: Follow steps 1 and 2 from the direct method protocol.
-
Endogenous Peroxidase Blocking (for HRP detection):
-
If using HRP-conjugated streptavidin, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
-
Primary Lectin Incubation:
-
Incubate sections with biotinylated this compound at its optimal concentration (e.g., 5-20 µg/mL in PBS) in a humidified chamber for 1-2 hours at room temperature.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each.
-
-
Secondary Reagent Incubation:
-
Incubate sections with horseradish peroxidase (HRP)-conjugated or alkaline phosphatase (AP)-conjugated streptavidin for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash sections three times with PBS for 5 minutes each.
-
-
Substrate Development:
-
Incubate sections with a suitable chromogenic substrate for the enzyme used (e.g., DAB for HRP, which produces a brown precipitate, or NBT/BCIP for AP, which produces a blue/purple precipitate) until the desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Visualization:
-
Examine sections using a bright-field microscope.
-
Visualizing Experimental Workflows and Potential Signaling
To further clarify the experimental processes and potential downstream effects of this compound binding, the following diagrams are provided.
Experimental workflow for this compound binding site confirmation.
While the direct downstream signaling pathways initiated by this compound binding in mammalian cells are not yet well-defined in the scientific literature, general lectin-mediated signaling often involves the activation of intracellular kinases. The following diagram illustrates a hypothetical signaling cascade that could be triggered by this compound binding to a cell surface glycoprotein. Further research is required to validate this pathway for this compound specifically.
Hypothetical this compound-mediated signaling pathway.
Conclusion
Confirming the binding sites of this compound in tissues is a critical step in harnessing its potential for biomedical applications. Lectin histochemistry, in both its direct and indirect forms, provides robust methods for visualizing these interactions. The provided protocols offer a starting point for researchers to develop and optimize their own staining procedures. While the precise signaling consequences of this compound binding in mammalian systems remain an active area of investigation, the established link between its binding and cellular proliferation underscores its importance as a research tool. By employing the methodologies outlined in this guide, researchers can further elucidate the role of this compound-glycan interactions in health and disease.
References
- 1. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound lectin binding in the rat colon: response to dietary manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Amaranthin Lectin Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative binding characteristics of Amaranthin lectin with other lectins of similar specificity. Detailed experimental protocols and workflows are presented to assist researchers in designing and executing their own binding studies.
Introduction to this compound Lectin
This compound, a lectin isolated from the seeds of Amaranthus caudatus, exhibits a notable specificity for O-glycans containing the Thomsen-Friedenreich antigen (T-antigen), specifically the core 1 structure Galβ1,3GalNAcα-O-Ser/Thr.[1][2][3] Its ability to recognize this tumor-associated antigen makes it a valuable tool in cancer research and diagnostics.[4] This guide delves into the quantitative aspects of this compound's binding affinity and provides a comparative analysis with other lectins that recognize similar glycan structures.
Comparative Binding Affinities of T-Antigen Specific Lectins
The binding affinity of a lectin for its ligand is a critical parameter for its application in various experimental and diagnostic settings. The association constant (Ka) and dissociation constant (Kd) are key measures of this affinity. The following table summarizes the available quantitative binding data for this compound and comparable lectins.
| Lectin | Ligand | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) | Method | Reference |
| This compound (Amaranthus caudatus) | T-disaccharide (Galβ1,3GalNAcα-O-) | 3.6 x 10⁵ | 2.8 x 10⁻⁶ | Spectrometry | [1] |
| Peanut Agglutinin (PNA) (Arachis hypogaea) | Galβ1,3GalNAc | Not specified | Not specified | Not specified | [5][6] |
| Jacalin (Artocarpus integrifolia) | T-antigen (Core 1) | High Affinity | Not specified | Frontal Affinity Chromatography | [3][7] |
| Vicia Villosa Agglutinin (VVA) | Tn-antigen (GalNAcα-O-Ser/Thr) | Preferential Binding | Not specified | Not specified | [8][9] |
Note: Quantitative binding data for lectins can vary depending on the experimental conditions (temperature, pH, buffer composition) and the specific glycan presentation (e.g., free oligosaccharide, glycoprotein, glycolipid). Further research is required to obtain a more comprehensive set of dissociation constants for these lectins against a wider array of glycans.
Experimental Protocols for Quantitative Binding Analysis
Accurate determination of lectin binding affinities relies on precise experimental techniques. The following sections provide detailed protocols for three widely used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Lectin Assay (ELLA).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11]
Protocol:
-
Sample Preparation:
-
Prepare the this compound lectin solution in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-50 µM.
-
Prepare the glycan ligand solution in the same buffer at a concentration 10-20 times higher than the lectin concentration.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the lectin solution into the sample cell of the calorimeter.
-
Load the glycan solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 20-30 injections of 1-2 µL) of the glycan solution into the lectin solution.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity data.[12][13][14]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the glycan or glycoprotein of interest onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Alternatively, immobilize the lectin and flow the glycan as the analyte.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound lectin (analyte) in a running buffer (e.g., HBS-EP).
-
Inject the lectin solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound lectin and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a plate-based assay that is analogous to an ELISA and is used to determine the relative binding of a lectin to an immobilized glycoprotein or glycan.[15][16]
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a solution of the target glycoprotein (e.g., asialofetuin, which exposes the T-antigen) or a neoglycoconjugate overnight at 4°C.
-
Wash the plate to remove unbound glycoprotein.
-
-
Blocking:
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or a commercial blocking agent) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Lectin Incubation:
-
Prepare serial dilutions of enzyme-conjugated this compound lectin (e.g., HRP-conjugated this compound).
-
Add the lectin dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove unbound lectin.
-
-
Detection:
-
Add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP).
-
Allow the color to develop and then stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the lectin concentration to generate a binding curve. The concentration of lectin that gives 50% of the maximum binding (EC50) can be determined from this curve as a measure of relative affinity. For competitive ELLA, a fixed concentration of labeled lectin is co-incubated with increasing concentrations of a free glycan inhibitor, and the IC50 is determined.
-
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the process for quantitative lectin binding analysis, the following workflow diagram is presented. As no specific signaling pathway directly involving this compound has been extensively characterized, this diagram focuses on the experimental steps to determine its binding properties.
Caption: Workflow for Quantitative Lectin Binding Analysis.
This guide provides a foundational understanding of the quantitative binding analysis of this compound lectin. By utilizing the comparative data and detailed protocols, researchers can further explore the intricate interactions of this important lectin and its potential applications in glycobiology and biomedical research.
References
- 1. Artocarpus Integrifiolia Lectin (Jacalin) (100 mg) | Aniara Diagnostica, Inc. [aniara.com]
- 2. Binding profile of Artocarpus integrifolia agglutinin (Jacalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 5. Peanut agglutinin - Wikipedia [en.wikipedia.org]
- 6. medicago.se [medicago.se]
- 7. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vector Laboratories Vicia Villosa Lectin (VVL, VVA) Biotinylated 2 mg, | Fisher Scientific [fishersci.com]
- 10. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 12. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 16. frontiersin.org [frontiersin.org]
A Comparative Guide to Amaranthin Lectin Specificity Controls in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amaranthin lectin and relevant controls for assessing its binding specificity in experimental settings. The selection of appropriate positive and negative controls is critical for the accurate interpretation of results in glycobiology, particularly in fields such as biomarker discovery and drug development where glycan recognition is paramount.
Introduction to this compound Lectin
This compound, a lectin isolated from the seeds of Amaranthus caudatus, exhibits a well-defined specificity for O-linked glycans. Its primary binding epitope is the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure with the sequence Galβ1,3GalNAc.[1][2][3] this compound is also known to recognize the sialylated form of the T-antigen (NeuAcα2,3Galβ1,3GalNAc).[2] This specificity makes this compound a valuable tool for studying O-glycosylation patterns in various biological contexts, including cancer research, where aberrant glycosylation is a common feature.
To ensure the reliability of experimental data generated using this compound, it is essential to employ a panel of control lectins with distinct and well-characterized carbohydrate-binding profiles. This guide focuses on the use of Peanut Agglutinin (PNA) as a positive control, and Concanavalin A (ConA) and Ulex europaeus agglutinin I (UEA-I) as negative controls.
Lectin Specificity Comparison
The binding specificity of a lectin determines its utility in identifying and characterizing glycan structures. The following table summarizes the primary binding targets of this compound and the recommended control lectins.
| Lectin | Abbreviation | Primary Binding Specificity | Classification |
| This compound | ACA / ACL | Galβ1,3GalNAc (T-antigen) and sialylated T-antigen | Positive Control Target |
| Peanut Agglutinin | PNA | Galβ1,3GalNAc (T-antigen) | Positive Control |
| Concanavalin A | ConA | α-linked mannose residues | Negative Control |
| Ulex europaeus agglutinin I | UEA-I | α1,2-linked fucose residues | Negative Control |
Quantitative Binding Data: A Glycan Array Perspective
Glycan microarrays are a high-throughput technology used to profile the binding specificity of lectins against a large library of immobilized glycans. The data presented below is a representative summary of the relative binding intensities observed for this compound and the control lectins against a selection of key glycan structures. The values are presented as arbitrary Relative Fluorescence Units (RFU) and are intended for comparative purposes.
Note: The following data is a synthesized representation based on publicly available information from sources such as the Consortium for Functional Glycomics (CFG) and other publications. Direct comparison of absolute RFU values between different experiments and array versions should be done with caution.
| Glycan Structure | This compound (ACA) RFU | Peanut Agglutinin (PNA) RFU | Concanavalin A (ConA) RFU | Ulex europaeus agglutinin I (UEA-I) RFU |
| Galβ1,3GalNAcα-Ser/Thr (Core 1, T-antigen) | High | High | Low | Low |
| NeuAcα2,3Galβ1,3GalNAcα-Ser/Thr (Sialyl-T) | Moderate-High | Low | Low | Low |
| GalNAcα-Ser/Thr (Tn antigen) | Moderate | Low | Low | Low |
| Manα1,6(Manα1,3)Manβ1,4GlcNAcβ1,4GlcNAc (Mannose-rich N-glycan) | Low | Low | High | Low |
| Fucα1,2Galβ1,4GlcNAc (H-antigen type 2) | Low | Low | Low | High |
| Galβ1,4GlcNAc (LacNAc) | Low | Low | Low | Low |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are generalized procedures for common assays used to determine lectin specificity.
Lectin-Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase assay to measure the binding of a biotinylated lectin to an immobilized glycoprotein.
-
Coating: Adsorb the target glycoprotein (e.g., asialofetuin for this compound/PNA, or a mannosylated protein for ConA) to the wells of a high-binding microtiter plate at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Lectin Incubation: Add the biotinylated lectin, diluted in blocking buffer to the desired concentration (typically 1-10 µg/mL), to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) to the wells and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Hemagglutination Inhibition Assay
This assay determines the carbohydrate specificity of a lectin by measuring the ability of different sugars to inhibit the lectin-induced agglutination of red blood cells.
-
Lectin Dilution: Perform a serial two-fold dilution of the lectin in PBS in a 96-well U-bottom microtiter plate. The final volume in each well should be 50 µL.
-
Red Blood Cell Preparation: Wash a suspension of red blood cells (e.g., human type O) three times in PBS and resuspend to a final concentration of 2% (v/v).
-
Hemagglutination Titration: Add 50 µL of the 2% red blood cell suspension to each well containing the diluted lectin. Mix gently and incubate at room temperature for 1-2 hours. The highest dilution of the lectin that causes visible agglutination is the hemagglutination titer.
-
Inhibition Assay: In a separate plate, prepare serial dilutions of the inhibitory carbohydrates (e.g., galactose, N-acetylgalactosamine, mannose, fucose) in PBS (50 µL per well).
-
Lectin Addition: Add a constant, predetermined amount of lectin (typically 4 hemagglutination units) to each well containing the carbohydrate dilutions. Incubate for 30 minutes at room temperature.
-
Red Blood Cell Addition: Add 50 µL of the 2% red blood cell suspension to each well. Mix gently and incubate for 1-2 hours at room temperature.
-
Data Analysis: The minimum concentration of each carbohydrate that completely inhibits hemagglutination is determined.
Lectin Microarray
This protocol provides a general workflow for probing a glycan microarray with a labeled lectin.
-
Slide Preparation: Allow the glycan microarray slide to equilibrate to room temperature.
-
Blocking: Block the slide with a suitable blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Washing: Briefly wash the slide with a wash buffer.
-
Lectin Incubation: Apply the fluorescently labeled lectin, diluted in binding buffer, to the microarray surface. Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Washing: Wash the slide sequentially with wash buffer, then with a final rinse in water.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity of each spot using microarray analysis software. The net intensity is calculated by subtracting the local background from the spot intensity.
Visualizing Experimental Logic and Workflows
The following diagrams illustrate the logical framework for using control lectins and the general workflow for a lectin microarray experiment.
Caption: Logical relationship of this compound and control lectins.
Caption: General workflow for a lectin microarray experiment.
Conclusion
The rigorous use of positive and negative controls is indispensable for validating the specificity of this compound lectin in any experimental context. By comparing the binding profile of this compound with that of PNA, ConA, and UEA-I, researchers can confidently attribute observed binding events to the presence of T-antigen and related O-glycan structures. This controlled approach is fundamental to generating high-quality, interpretable data in the study of glycosylation and its role in health and disease.
References
Safety Operating Guide
Navigating the Safe Disposal of Amaranthin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Amaranthin, a term often used interchangeably with the synthetic dye Amaranth (C.I. 16185). While this substance may not be classified as hazardous under all regulations, a cautious approach to its disposal is recommended to minimize environmental impact and ensure workplace safety.[1][2][3][4]
Essential Safety and Logistical Information
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the necessary safety measures.
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side-shields, and nitrile gloves, should be worn.[4] In situations where dust may be generated, respiratory protection is advised.
-
Work Area: All disposal procedures should be conducted in a well-ventilated area. An eyewash station should be readily accessible.[4]
-
Spill Management: In the event of a spill, the material should be absorbed with an inert substance such as clay or diatomaceous earth.[2] The collected material should then be placed in a sealed, labeled container for disposal as chemical waste.
Quantitative Data Summary
A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and disposal. The following table summarizes the key properties of Amaranth (C.I. 16185).
| Property | Value |
| Chemical Formula | C₂₀H₁₁N₂Na₃O₁₀S₃[4] |
| Molecular Weight | 604.50 g/mol [4] |
| CAS Number | 915-67-3[1][3][4] |
| EC Number | 213-022-2[1][3][4] |
| Appearance | Solid |
| Synonyms | Acid Red 27, FD & C Red Dye No. 2, Azorubin S[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for laboratory chemical waste disposal and should be adhered to in the absence of specific institutional guidelines.
1. Waste Identification and Segregation:
-
Pure this compound: Unused, expired, or surplus pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, weighing boats, and other disposables, should also be segregated for disposal as chemical waste.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Carefully collect all solid this compound waste and contaminated materials into a designated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with chemical waste, such as high-density polyethylene (HDPE).
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should not be disposed of down the drain.[1][3]
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container material should be appropriate for the solvent used (e.g., glass for organic solvents).
-
3. Labeling:
-
The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Special Waste" as a precautionary measure.[2]
-
The full chemical name: "Amaranth (C.I. 16185)".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
4. Storage:
-
Store the sealed and labeled waste containers in a designated and secure waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
All waste materials must be disposed of in accordance with local, regional, and national regulations.[2]
6. Decontamination of Labware:
-
Rinsing: Triple rinse all contaminated glassware and equipment with a suitable solvent. The first two rinses should be collected as hazardous liquid waste.[5]
-
Washing: After rinsing, the labware can be washed with soap and water.
Experimental Workflow and Signaling Pathways
To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
By adhering to these procedures and maintaining a proactive approach to safety and environmental compliance, laboratory professionals can ensure the responsible management of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
